molecular formula C12H20O B043711 4,4-Dipropylcyclohex-2-en-1-one CAS No. 60729-41-1

4,4-Dipropylcyclohex-2-en-1-one

Cat. No.: B043711
CAS No.: 60729-41-1
M. Wt: 180.29 g/mol
InChI Key: HKTMYZCCZPTLFL-UHFFFAOYSA-N
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Description

4,4-Dipropylcyclohex-2-en-1-one, also known as this compound, is a useful research compound. Its molecular formula is C12H20O and its molecular weight is 180.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dipropylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h5,9H,3-4,6-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTMYZCCZPTLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC(=O)C=C1)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403422
Record name 4,4-dipropylcyclohex-2-en-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60729-41-1
Record name 4,4-dipropylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4-Dipropylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dipropylcyclohex-2-en-1-one, a substituted α,β-unsaturated cyclic ketone, is a versatile intermediate in organic synthesis. Its chemical architecture, featuring a reactive enone system and a quaternary carbon center, provides a scaffold for the construction of complex molecular frameworks. This guide offers a comprehensive overview of its chemical properties, including a proposed synthetic route, predicted spectroscopic characteristics, and a detailed exploration of its reactivity. The insights provided herein are intended to empower researchers in leveraging this compound for novel applications, particularly in the realm of medicinal chemistry and materials science. The use of 4,4-dipropylcyclohex-2-en-one in the preparation of N-substituted phenylacetamide derivatives highlights its potential as a precursor to compounds with therapeutic applications for pain and inflammation.[1]

Physicochemical Properties

PropertyValueSource
CAS Number 60729-41-1
Molecular Formula C₁₂H₂₀OInferred
Molecular Weight 180.29 g/mol Inferred
Appearance Clear colorless to pale yellow oil[1]
Boiling Point 60-61 °C at 0.5 mmHg[1]
Solubility Slightly soluble in chloroform and ethyl acetate[1]

Proposed Synthesis of this compound

Diagram of Proposed Synthesis

G cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Michael Addition and Cyclization 4-Heptanone 4-Heptanone Enamine Enamine 4-Heptanone->Enamine Pyrrolidine, Toluene, Dean-Stark Pyrrolidine Pyrrolidine Intermediate Intermediate Enamine->Intermediate Methyl Vinyl Ketone MethylVinylKetone Methyl Vinyl Ketone Target This compound Intermediate->Target Acidic Workup (e.g., HCl)

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Enamine of 4-Heptanone

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-heptanone (1 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask under a nitrogen atmosphere, dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile.

  • Cool the solution in an ice bath and add methyl vinyl ketone (1 equivalent) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture again in an ice bath and add aqueous hydrochloric acid to effect hydrolysis and cyclization.

  • Stir the mixture at room temperature overnight.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Spectroscopic Characterization (Predicted)

Direct experimental spectroscopic data for this compound is not available in the surveyed literature. However, a reliable prediction of its spectral characteristics can be made based on the known data for its close analogue, 4,4-dimethyl-2-cyclohexen-1-one, and established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the allylic protons, and the protons of the two propyl groups.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
H-2 (α-vinyl)~5.9DoubletCoupled to H-3.
H-3 (β-vinyl)~6.7DoubletCoupled to H-2. Deshielded due to conjugation with the carbonyl group.
H-5 (allylic CH₂)~1.9TripletCoupled to H-6.
H-6 (α-keto CH₂)~2.4TripletCoupled to H-5. Deshielded by the adjacent carbonyl group.
Propyl CH₂ (α to C4)~1.4-1.6Multiplet
Propyl CH₂ (β to C4)~1.2-1.4Multiplet
Propyl CH₃~0.9Triplet

Predicted chemical shifts are based on data for 4,4-dimethyl-2-cyclohexen-1-one[3] and general NMR correlation tables.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals of the olefinic carbons.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
C-1 (C=O)~200Carbonyl carbon.
C-2 (=CH)~128α-vinyl carbon.
C-3 (=CH)~158β-vinyl carbon, deshielded.
C-4 (quaternary)~35
C-5 (allylic CH₂)~33
C-6 (α-keto CH₂)~36
Propyl CH₂ (α to C4)~40
Propyl CH₂ (β to C4)~17
Propyl CH₃~14

Predicted chemical shifts are based on data for 4,4-dimethyl-2-cyclohexen-1-one[3] and general ¹³C NMR correlation tables.[4]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the stretching frequencies of the carbonyl and the carbon-carbon double bond.

Functional Group Predicted Wavenumber (cm⁻¹) Notes
C=O (conjugated ketone)~1680Lower frequency due to conjugation.
C=C (alkene)~1620
C-H (sp² hybridized)~3030
C-H (sp³ hybridized)~2850-2960

Predicted wavenumbers are based on data for 4,4-dimethyl-2-cyclohexen-1-one[5] and standard IR correlation tables.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (180.29 g/mol ). Fragmentation patterns would likely involve the loss of the propyl groups and cleavage of the cyclohexene ring.

Chemical Reactivity

The reactivity of this compound is governed by the presence of the α,β-unsaturated ketone functionality. This system offers three primary sites for nucleophilic and electrophilic attack: the carbonyl carbon, the β-carbon of the double bond, and the α-carbon via enolate formation.

Michael (1,4-Conjugate) Addition

The β-carbon of the enone system is electrophilic and susceptible to attack by soft nucleophiles in a Michael or 1,4-conjugate addition reaction. A wide range of nucleophiles, including enolates, Gilman reagents (organocuprates), amines, and thiols, can participate in this reaction.

G Enone This compound EnolateIntermediate Enolate Intermediate Enone->EnolateIntermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product 1,4-Adduct EnolateIntermediate->Product Protonation

Caption: General mechanism of a Michael addition reaction.

  • To a solution of the nucleophile precursor in a suitable solvent, add a base (if necessary) to generate the active nucleophile.

  • Cool the solution to an appropriate temperature (e.g., -78 °C for organocuprates).

  • Add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to proceed at the chosen temperature until completion (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product, dry the organic layer, and purify by chromatography.

Diels-Alder Reaction

As a substituted alkene, the double bond in this compound can act as a dienophile in a [4+2] cycloaddition reaction with a conjugated diene. The electron-withdrawing nature of the adjacent carbonyl group enhances its reactivity as a dienophile. Studies on the analogous 4,4-dimethyl-2-cyclohexenones have shown them to be effective dienophiles.

Catalytic Hydrogenation

The carbon-carbon double bond can be selectively reduced in the presence of the carbonyl group via catalytic hydrogenation. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.[6] This reaction yields the corresponding saturated ketone, 4,4-dipropylcyclohexan-1-one.

Application in the Synthesis of N-substituted Phenylacetamide Derivatives

This compound is a known precursor for the synthesis of N-substituted phenylacetamide derivatives, which have shown potential as therapeutic agents for pain and inflammation.[1] While a specific synthetic protocol is not detailed in the available literature, a plausible multi-step pathway can be proposed. This would likely involve the transformation of the ketone into an amine, followed by acylation.

Proposed Pathway to N-substituted Phenylacetamides

G Enone This compound SaturatedKetone 4,4-Dipropylcyclohexan-1-one Enone->SaturatedKetone H₂, Pd/C Oxime Oxime SaturatedKetone->Oxime Hydroxylamine Amine 4,4-Dipropylcyclohexylamine Oxime->Amine Reduction (e.g., LiAlH₄) FinalProduct N-(4,4-Dipropylcyclohexyl)phenylacetamide Amine->FinalProduct Phenylacetyl chloride, Base

Caption: Proposed reaction sequence for the synthesis of an N-substituted phenylacetamide.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While direct experimental data for this compound is limited in the public domain, its chemical properties can be reliably predicted based on well-understood principles and data from analogous compounds. This guide provides a framework for its synthesis, characterization, and application, serving as a valuable resource for researchers seeking to explore the chemistry of this versatile molecule.

References

  • Liu, H.-J., & Browne, E. N. C. (1987). Diels–Alder reactions of 4,4-dimethyl-2-cyclohexenones. A direct route to the 4,4-dimethyl-1-decalones. Canadian Journal of Chemistry, 65(6), 1262–1278.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylcyclohex-2-en-1-one. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexen-1-one, 4,4-dimethyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 4,4-Dipropylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclohexenone framework is a quintessential structural motif in organic chemistry, serving as a versatile building block in the synthesis of complex natural products, pharmaceuticals, and materials.[1][2] Its inherent reactivity, governed by the conjugated system of the enone, allows for a multitude of chemical transformations. This guide provides a comprehensive technical overview of 4,4-Dipropylcyclohex-2-en-1-one, a derivative featuring a gem-disubstituted quaternary carbon at the C4 position. We will dissect its molecular architecture through advanced spectroscopic analysis, explore robust synthetic strategies for its formation, detail its chemical reactivity, and discuss its relevance as a precursor in medicinal chemistry and drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.

Introduction: The Significance of the Cyclohexenone Core

Substituted cyclohexenones are classified as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks capable of binding to multiple biological targets with high affinity.[3][4] This versatility makes them invaluable starting points for the development of novel therapeutic agents. The specific molecule of interest, this compound, belongs to the class of α,β-unsaturated ketones. The presence of two propyl groups at the C4 position creates a sterically defined, lipophilic quaternary center, which can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties. This structural feature can enhance metabolic stability by blocking potential sites of oxidation and can influence binding orientation within a receptor pocket.

The potential applications for derivatives of this molecule are significant; for instance, this compound is noted as a precursor in the preparation of N-substituted phenylacetamide derivatives investigated as therapeutic agents for pain and inflammation.[5] Understanding its synthesis and reactivity is therefore a critical step in harnessing its potential for creating more complex and potent pharmaceutical compounds.[6]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 60729-41-1[5]
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
Appearance Clear Colorless to Pale Yellow Oil[5]
Boiling Point 60-61°C at 0.5 mm Hg[5]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[5]
Storage Temp. Refrigerator[5]

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the atomic connectivity and chemical environment.

cluster_0 Synthetic Pathway start Heptan-4-one (Dipropyl Ketone) enolate Enolate Formation start->enolate + Base mvk Methyl Vinyl Ketone (MVK) michael Michael Addition (Conjugate Addition) mvk->michael base Base (e.g., NaOEt) enolate->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol + Base, Heat product This compound aldol->product

Caption: Robinson Annulation pathway for synthesis.

The Robinson Annulation

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol condensation. [7][8]This tandem process is highly efficient for creating six-membered rings. [9][10]

  • Mechanism:

    • Enolate Formation: A base deprotonates the α-carbon of a ketone (the Michael donor). For the synthesis of our target, heptan-4-one (dipropyl ketone) would serve as the donor.

    • Michael Addition: The resulting enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as methyl vinyl ketone (MVK). This 1,4-conjugate addition forms a 1,5-diketone intermediate. [7] 3. Aldol Condensation: Under the basic reaction conditions, another enolate is formed within the 1,5-diketone intermediate. This enolate then attacks the other carbonyl group in an intramolecular fashion, forming a six-membered ring.

    • Dehydration: The resulting β-hydroxy ketone readily dehydrates (often with mild heating) to yield the final α,β-unsaturated cyclohexenone product.

The causality behind this one-pot approach is its efficiency; it avoids the need to isolate and purify the intermediate diketone, which can be unstable or difficult to handle, thereby saving time, resources, and often improving the overall yield. [10]

Other Synthetic Approaches

While the Robinson annulation is a primary method, other strategies exist:

  • Tandem Michael-Michael Reactions: A double Michael addition can be employed where a suitable donor adds twice to an acceptor, leading to the formation of the substituted cyclohexanone ring system. [2]* Diels-Alder Reaction: A [4+2] cycloaddition between a substituted 1,3-diene and a dienophile can also construct the cyclohexene ring, although subsequent functional group manipulations would be required to yield the target enone. [11]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are based on established methodologies for the synthesis and characterization of substituted cyclohexenones.

Protocol: Synthesis via Robinson Annulation

This protocol is an adaptation of standard literature procedures for the synthesis of 4,4-disubstituted cyclohexenones. [12] Materials:

  • Heptan-4-one (dipropyl ketone)

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the apparatus and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Charging: Dissolve sodium ethoxide (1.1 equivalents) in 100 mL of anhydrous ethanol in the flask and cool the solution to 0°C using an ice bath.

  • Michael Donor Addition: Add heptan-4-one (1.0 equivalent) dropwise to the stirred ethoxide solution over 15 minutes. Stir the resulting mixture at 0°C for 30 minutes to ensure complete enolate formation.

  • Michael Acceptor Addition: Add methyl vinyl ketone (1.05 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Then, gently heat the mixture to reflux for an additional 2 hours to drive the aldol condensation and dehydration steps.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize it by adding 1 M HCl until the pH is ~7.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol: Spectroscopic Characterization

Workflow:

cluster_1 Characterization Workflow start Purified Product nmr NMR Analysis (¹H, ¹³C) start->nmr ir IR Analysis start->ir ms MS Analysis start->ms data Combine & Analyze Data nmr->data ir->data ms->data structure Confirm Structure data->structure

Caption: Workflow for spectroscopic validation.

  • NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer.

  • IR Sample Preparation: Place a small drop of the neat liquid product between two NaCl or KBr salt plates.

  • IR Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • MS Sample Preparation: Prepare a dilute solution of the product in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • MS Data Acquisition: Acquire the mass spectrum using an instrument with electron ionization (EI) or electrospray ionization (ESI) capabilities.

Reactivity and Applications in Drug Development

The dual electrophilic nature of the α,β-unsaturated ketone system in this compound dictates its reactivity and utility as a synthetic intermediate. Nucleophiles can attack either the carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-conjugate or Michael addition). This reactivity is foundational to its use in building more complex molecular architectures.

Furthermore, the alkene can be selectively reduced via catalytic hydrogenation, providing access to the corresponding saturated 4,4-Dipropylcyclohexanone. [13]This saturated analog is also a valuable building block in pharmaceutical synthesis. [4][6] The cyclohexanone scaffold is a key component in a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and anticonvulsants. [4][6]The ability to functionalize the 4,4-dipropylcyclohexenone core through its reactive handles allows medicinal chemists to systematically modify the structure to optimize its biological activity, selectivity, and pharmacokinetic profile, a process central to modern drug discovery.

Conclusion

This compound is more than a simple organic molecule; it is a carefully designed building block with significant potential. Its molecular structure, confirmed by a suite of spectroscopic techniques, features a sterically defined quaternary center and a reactive enone system. Robust synthetic methods, particularly the Robinson annulation, provide efficient access to this scaffold. The predictable reactivity of the enone functional group allows for its elaboration into a diverse range of more complex structures, making it a valuable precursor for the synthesis of novel compounds in the pharmaceutical and materials science industries. A thorough understanding of its properties and synthesis is essential for any scientist looking to leverage the power of the cyclohexenone scaffold in their research and development efforts.

References

  • Title: Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation Source: PMC - NIH URL: [Link]

  • Title: Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides Source: MDPI URL: [Link]

  • Title: Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products Source: ACS Publications URL: [Link]

  • Title: Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation Source: JoVE URL: [Link]

  • Title: Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE Source: PrepChem.com URL: [Link]

  • Title: Revealing Cyclohexanone: Properties, Uses, and Benefits Source: Alpha Chemical Co. URL: [Link]

  • Title: Robinson annulation Source: Wikipedia URL: [Link]

  • Title: One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction Source: ResearchGate URL: [Link]

  • Title: Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes Source: MDPI URL: [Link]

  • Title: Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate Source: SGT-Corp URL: [Link]

  • Title: Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates Source: PMC - PubMed Central URL: [Link]

  • Title: Show how you would use Robinson annulations to synthesize the following compounds. Source: Pearson URL: [Link]

  • Title: Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones Source: YouTube URL: [Link]

  • Title: Proton NMR of 2-cyclohexene-1-one Source: ResearchGate URL: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,4-Dipropylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed analysis of the predicted spectroscopic data for 4,4-Dipropylcyclohex-2-en-1-one. As of the time of publication, comprehensive, experimentally verified spectroscopic data for this specific compound is not widely available in peer-reviewed literature. The data and interpretations presented herein are based on established principles of organic spectroscopy and have been extrapolated from the known data of structurally similar compounds, primarily 4,4-Dimethylcyclohex-2-en-1-one. This guide is intended for research and informational purposes.

Introduction

This compound (CAS No. 60729-41-1) is an α,β-unsaturated cyclic ketone with potential applications in organic synthesis and as a building block for more complex molecules. The presence of a conjugated system, a quaternary carbon, and flexible propyl chains gives this molecule distinct chemical and physical properties. Accurate structural elucidation through spectroscopic methods is paramount for its use in research and development. This guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed protocols for data acquisition and interpretation.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the vinylic, allylic, and aliphatic protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 6.7 - 6.9d1HH-3The proton on the β-carbon of the enone system is significantly deshielded due to conjugation and the electron-withdrawing effect of the carbonyl group.
~ 5.9 - 6.1d1HH-2The proton on the α-carbon of the enone is less deshielded than H-3.
~ 2.5t2HH-6Protons α to the carbonyl group are deshielded.
~ 1.9t2HH-5Allylic protons adjacent to the double bond.
~ 1.4 - 1.6m4H-CH₂- (propyl)Methylene groups of the propyl chains.
~ 1.2 - 1.4m4H-CH₂- (propyl)Methylene groups of the propyl chains.
~ 0.9t6H-CH₃ (propyl)Terminal methyl groups of the propyl chains, expected to be the most shielded.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~ 200 - 205C=O (C-1)The carbonyl carbon of an α,β-unsaturated ketone is characteristically found in this downfield region.[1][2]
~ 155 - 160=CH (C-3)The β-vinylic carbon is more deshielded than the α-vinylic carbon.
~ 125 - 130=CH (C-2)The α-vinylic carbon.
~ 40 - 45C (C-4)Quaternary carbon, deshielded due to its substitution.
~ 35 - 40-CH₂- (C-6)Carbon α to the carbonyl group.
~ 30 - 35-CH₂- (C-5)Allylic carbon.
~ 40 - 45-CH₂- (propyl)Methylene groups of the propyl chains directly attached to the ring.
~ 17 - 22-CH₂- (propyl)Middle methylene groups of the propyl chains.
~ 14-CH₃ (propyl)Terminal methyl carbons of the propyl chains.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2.0 s.

    • Spectral Width: 0-220 ppm.

  • Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 2960 - 2850StrongC-H stretch (alkane)Characteristic of the propyl and cyclohexene ring C-H bonds.
~ 1685 - 1665StrongC=O stretch (conjugated ketone)The carbonyl stretch is at a lower frequency than a saturated ketone due to conjugation with the C=C bond.[3][4][5]
~ 1620 - 1600MediumC=C stretch (alkene)Characteristic of the carbon-carbon double bond in the cyclohexene ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: As this compound is expected to be an oil, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Number of Scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Record the spectrum and identify the key absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 194.33 (for C₁₂H₂₀O). The molecular ion peak is expected to be observed.

  • Major Fragmentation Pathways:

    • α-Cleavage: Loss of a propyl radical (•C₃H₇) to give a fragment at m/z = 151. This is a common fragmentation for ketones.[6][7]

    • McLafferty Rearrangement: If a γ-hydrogen is available on the propyl chain, a rearrangement can occur, leading to the loss of propene (C₃H₆) and a fragment at m/z = 152.[7][8]

    • Retro-Diels-Alder Reaction: Cleavage of the cyclohexene ring can lead to characteristic fragments.

G M Molecular Ion (M⁺) m/z = 194 F1 Loss of •C₃H₇ (α-Cleavage) m/z = 151 M->F1 F2 Loss of C₃H₆ (McLafferty) m/z = 152 M->F2 F3 Retro-Diels-Alder Fragments M->F3

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) at 70 eV is standard for GC-MS and provides reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Scan a mass range of m/z 40-400.

Conclusion

The predicted spectroscopic data presented in this guide provides a solid foundation for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive structural analysis. While this guide is based on sound spectroscopic principles and data from analogous compounds, experimental verification is crucial. Researchers working with this compound are encouraged to acquire and publish their own data to contribute to the collective scientific knowledge.

References

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A Deep Dive into the Mass Spectrometry of 4,4-Dipropylcyclohex-2-en-1-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dipropylcyclohex-2-en-1-one is a substituted α,β-unsaturated cyclic ketone with potential applications in organic synthesis and as a building block for various derivatives.[1] Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, delving into the principles of its ionization and fragmentation, and offering a detailed protocol for its analysis.

Molecular Structure and Properties

Before delving into the mass spectrometric analysis, it is essential to understand the fundamental properties of this compound.

PropertyValue
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
CAS Number 60729-41-1[1]
Boiling Point 60-61°C at 0.5 mm Hg[1]

Principles of Mass Spectrometry Analysis

Electron Ionization (EI) is a common and effective technique for the analysis of relatively non-polar and volatile compounds like this compound. The process involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation patterns are highly dependent on the molecular structure and provide valuable information for structural elucidation.

For ketones, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangement.[2] The presence of α,β-unsaturation and the cyclic nature of the molecule introduce additional fragmentation routes that are critical to consider.

Proposed Fragmentation Pathway of this compound

Based on established fragmentation mechanisms for cyclic and α,β-unsaturated ketones, the following pathway is proposed for this compound under electron ionization.

The initial step is the formation of the molecular ion at m/z 180. Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

Key Fragmentation Reactions:
  • α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon is cleaved. In cyclic ketones, this leads to the opening of the ring.

  • Loss of Propyl Radical: A prominent fragmentation pathway is the loss of one of the propyl groups from the C4 position via cleavage of the C-C bond, leading to a stable secondary carbocation.

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for cyclic systems with a double bond.

  • McLafferty Rearrangement: While less common in cyclic systems without a sufficiently long side chain, the possibility of rearrangements involving hydrogen transfer should be considered.

The interplay of these fragmentation pathways will result in a characteristic mass spectrum.

Experimental Protocol: GC-MS Analysis of this compound

This section provides a step-by-step methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Solvent Selection: Choose a volatile organic solvent in which the analyte is soluble, such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a dilute solution of the sample (e.g., 100 µg/mL) to avoid column overloading and detector saturation.

  • Standard Preparation: If quantitative analysis is required, prepare a series of calibration standards of known concentrations.

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis. These may need to be optimized based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Injector TypeSplit/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Speed1000 amu/s
Data Acquisition and Analysis
  • Acquisition: Acquire the data in full scan mode to obtain the complete mass spectrum.

  • Data Processing:

    • Integrate the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for the integrated peak.

    • Identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with library spectra (if available) or interpret the fragmentation pattern based on the proposed pathways.

Visualization of the Analytical Workflow and Fragmentation

To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the proposed fragmentation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-400) ionize->detect process Process Raw Data detect->process identify Identify Molecular and Fragment Ions process->identify elucidate Elucidate Structure identify->elucidate fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M M⁺• (m/z 180) This compound F1 [M - C₃H₇]⁺ (m/z 137) M->F1 - C₃H₇• F2 [M - C₃H₆]⁺• (RDA) (m/z 138) M->F2 - C₃H₆ F3 α-cleavage product (m/z 151) M->F3 - C₂H₅• F1_1 [m/z 137 - CO]⁺ (m/z 109) F1->F1_1 - CO

Caption: Proposed mass spectral fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, provides a robust method for its identification and structural characterization. By understanding the fundamental principles of ketone fragmentation and applying them to this specific molecule, researchers can confidently interpret the resulting mass spectra. The proposed fragmentation pathways, including the loss of a propyl radical and retro-Diels-Alder reaction, serve as a valuable guide for this process. The detailed experimental protocol provided herein offers a solid starting point for developing and validating analytical methods for this compound and its derivatives in various scientific and industrial applications.

References

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An In-Depth Technical Guide to the Infrared (IR) Spectrum of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the principles and practical applications of infrared (IR) spectroscopy in the analysis of α,β-unsaturated ketones. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, characteristic spectral features, and experimental considerations essential for accurate structural elucidation and characterization.

The Foundational Role of IR Spectroscopy in Characterizing α,β-Unsaturated Ketones

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. For α,β-unsaturated ketones, a class of compounds prevalent in pharmaceuticals, natural products, and industrial chemicals, IR spectroscopy offers a rapid and non-destructive method to probe their unique electronic and structural features. The conjugation of a carbonyl group with a carbon-carbon double bond gives rise to distinctive vibrational frequencies that are highly informative for researchers. This guide will provide the theoretical basis and practical knowledge to confidently interpret the IR spectra of these important molecules.

Theoretical Principles: The Impact of Conjugation on Vibrational Frequencies

The defining characteristic of an α,β-unsaturated ketone is the conjugation of the carbonyl (C=O) double bond with a carbon-carbon (C=C) double bond. This electronic interaction is the primary determinant of the compound's IR spectral features.

2.1. Electronic Effects of Conjugation

The delocalization of π-electrons across the C=C-C=O system significantly influences the bond order of both the carbonyl and the olefinic double bonds. Resonance theory provides a clear illustration of this effect. The resonance hybrid of an α,β-unsaturated ketone includes a contributor with a single bond character for the carbonyl group and a negative charge on the oxygen atom.[1] This delocalization of electron density reduces the double bond character of the C=O group, leading to a weaker bond and consequently, a lower vibrational frequency compared to a saturated ketone.[1][2][3][4]

Conjugation lowers the C=O stretching frequency by approximately 20-30 cm⁻¹.[4][5][6] For instance, the C=O stretch of a typical saturated aliphatic ketone appears around 1715 cm⁻¹, whereas in an α,β-unsaturated ketone, this band is shifted to a lower wavenumber, typically in the range of 1685-1666 cm⁻¹.[3][7]

2.2. Factors Influencing Vibrational Frequencies

Several factors beyond simple conjugation can affect the precise location of the characteristic absorption bands in the IR spectrum of an α,β-unsaturated ketone:

  • Inductive and Resonance Effects: Electron-donating or withdrawing groups attached to the conjugated system can further modify the electron distribution and, therefore, the vibrational frequencies.[2][8]

  • Ring Strain: For cyclic α,β-unsaturated ketones, the degree of ring strain can significantly impact the C=O stretching frequency.[2][9] Smaller ring sizes generally lead to an increase in the carbonyl stretching frequency.[9]

  • Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding can lower the C=O stretching frequency.[2][10]

Characteristic Infrared Absorption Bands of α,β-Unsaturated Ketones

The IR spectrum of an α,β-unsaturated ketone is characterized by several key absorption bands. The positions and relative intensities of these bands provide a wealth of structural information.

3.1. Carbonyl (C=O) Stretching Vibration

This is typically the most intense and easily recognizable band in the spectrum.[4][5] As previously discussed, the conjugation with a C=C double bond shifts the C=O stretching frequency to a lower wavenumber compared to saturated ketones.

3.2. Carbon-Carbon (C=C) Stretching Vibration

The C=C stretching vibration in α,β-unsaturated ketones is also influenced by conjugation. This band is typically found in the region of 1640-1600 cm⁻¹. The intensity of the C=C absorption is often enhanced due to the conjugation with the polar carbonyl group.

3.3. Influence of Conformation: s-cis and s-trans Isomers

α,β-Unsaturated ketones can exist in two planar conformations, s-cis and s-trans, which refer to the arrangement of the C=C and C=O bonds about the central C-C single bond.[11][12] The s-trans conformation is generally more stable due to reduced steric hindrance.[11] These two conformers can exhibit distinct IR spectra. The s-trans conformer typically shows a more intense C=O absorption at a slightly lower frequency compared to the s-cis conformer. The C=C stretching vibration also differs, with the s-trans form usually absorbing at a higher frequency.

3.4. Overtone and Combination Bands: The Phenomenon of Fermi Resonance

In some cases, the IR spectrum of an α,β-unsaturated ketone can be complicated by the appearance of overtone or combination bands.[13][14] A particularly noteworthy phenomenon is Fermi resonance , which occurs when a fundamental vibrational mode has nearly the same energy as an overtone or combination band of the same symmetry.[13][15][16] This interaction leads to a "borrowing" of intensity by the weaker band and a shift in the frequencies of both bands.[15][16] In the context of α,β-unsaturated ketones, Fermi resonance can sometimes be observed between the C=O stretching vibration and an overtone of a lower-frequency fundamental, resulting in a doublet of peaks in the carbonyl region.[8][13]

Table 1: Characteristic IR Absorption Frequencies for α,β-Unsaturated Ketones

Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes
C=O Stretch1685 - 1666StrongLower frequency than saturated ketones due to conjugation.[3][7]
C=C Stretch1640 - 1600Medium to StrongIntensity enhanced by conjugation with the C=O group.
=C-H Stretch3100 - 3000MediumVinylic C-H stretching.
=C-H Bend1000 - 650StrongOut-of-plane bending, useful for determining substitution patterns.

Experimental Protocol for Acquiring the IR Spectrum

Obtaining a high-quality IR spectrum is paramount for accurate analysis. The following protocol outlines the key steps for the analysis of an α,β-unsaturated ketone.

4.1. Sample Preparation

The choice of sample preparation technique depends on the physical state of the analyte.

  • For Liquids: A thin film of the liquid can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

  • For Solids:

    • KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

    • Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then spread between two salt plates.[8]

  • Solution: The sample can be dissolved in a suitable solvent that is transparent in the IR region of interest (e.g., CCl₄ or CS₂).[8] A spectrum of the pure solvent should be run as a background.

4.2. Instrumentation and Data Acquisition

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for modern IR spectroscopy.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent) is collected to account for atmospheric and instrumental contributions.

  • Sample Spectrum: The prepared sample is placed in the sample holder, and the spectrum is acquired.

  • Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

A Systematic Approach to IR Spectrum Interpretation

The interpretation of an IR spectrum should be a systematic process. The following workflow provides a logical approach to identifying an α,β-unsaturated ketone from its spectrum.

Caption: Workflow for the identification of an α,β-unsaturated ketone from an IR spectrum.

Conclusion

The infrared spectrum of an α,β-unsaturated ketone is a powerful diagnostic tool for its structural elucidation. The characteristic shifts in the C=O and C=C stretching frequencies, arising from electronic delocalization, provide unambiguous evidence for the presence of this important functional group. By understanding the theoretical principles and adopting a systematic approach to spectral interpretation, researchers can confidently utilize IR spectroscopy in their scientific endeavors.

References

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An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4,4-Dipropylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in chemical sciences, providing valuable insights into the electronic structure of molecules. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, researchers can identify chromophores, quantify concentrations, and elucidate structural features. This guide provides a comprehensive analysis of the UV-Vis absorption spectrum of 4,4-Dipropylcyclohex-2-en-1-one, an α,β-unsaturated ketone (enone). We will merge theoretical principles with a practical experimental framework, offering a robust guide for researchers, scientists, and professionals in drug development. The core of this analysis rests on predicting the absorption maximum (λmax) using the empirically derived Woodward-Fieser rules and outlining a rigorous protocol for experimental verification.

Theoretical Framework: Electronic Transitions in the Enone Chromophore

The UV-Vis absorption of this compound is governed by its conjugated system, specifically the enone chromophore (C=C—C=O).[1] This arrangement of alternating double and single bonds creates a delocalized system of π-electrons, which is fundamental to its spectroscopic properties. The absorption of UV energy promotes electrons from lower-energy molecular orbitals (MOs) to higher-energy MOs. For carbonyl compounds like enones, two principal types of electronic transitions are relevant in the 200-800 nm range.[2][3]

  • π → π (Pi to Pi Star) Transition:* This is a high-energy transition where an electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are characterized by high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹) and are considered "allowed" transitions. The presence of conjugation, as seen in the enone system, decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the λmax to longer wavelengths (a bathochromic shift) compared to isolated chromophores.[4][5] This is the transition that can be reliably predicted using the Woodward-Fieser rules.

  • n → π (n to Pi Star) Transition:* This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital.[6] Because the non-bonding orbitals and the π* orbitals have poor spatial overlap, this transition is considered "forbidden" and thus occurs with a much lower probability.[7] Consequently, n → π* transitions result in weak absorption bands (ε = 10-100 L·mol⁻¹·cm⁻¹) that appear at longer wavelengths than the π → π* transition.[6]

Predictive Analysis: Applying the Woodward-Fieser Rules

The Woodward-Fieser rules are a set of empirically derived correlations that allow for the calculation of the λmax for the π → π* transition in conjugated dienes and carbonyl compounds with remarkable accuracy.[8][9] The final λmax is calculated by summing the base value of the parent chromophore with increments for various substituents and structural features.

For this compound, the calculation is as follows:

  • Identify the Parent Chromophore: The core structure is an α,β-unsaturated ketone within a six-membered ring.

  • Assign the Base Value: The base value for a six-membered cyclic enone is 215 nm .[8][10][11]

  • Add Increments for Substituents and Ring Residues:

    • The carbon atoms of the enone are designated as α and β relative to the carbonyl group. In cyclohex-2-en-1-one, the double bond is between C2 (α) and C3 (β).

    • α-Position (C2): There are no alkyl substituents attached to the α-carbon.

    • β-Position (C3): While there are no simple alkyl groups on the β-carbon, the carbon chain of the ring continues from this position. This C3-C4 bond constitutes a "ring residue" attached to the β-position of the chromophore. The increment for a β-ring residue is +12 nm .[12][13]

  • Add Increments for Other Structural Features:

    • Exocyclic Double Bond: The C=C double bond is within the ring (endocyclic), not exocyclic to another ring. Therefore, there is no contribution.[14]

    • Double Bond Extending Conjugation: There are no additional double bonds extending the conjugation.

The logical flow for this calculation is visualized below.

cluster_calc Woodward-Fieser Calculation cluster_result Final Prediction Base Base Value Six-Membered Cyclic Enone Total Predicted λmax Base->Total + 215 nm Beta Substituent Increment β-Ring Residue Beta->Total + 12 nm Result λmax = 215 nm + 12 nm = 227 nm Total->Result

Caption: Logical diagram for the Woodward-Fieser rule calculation.

Summary of Predicted λmax

The predicted absorption maximum is summarized in the table below. This data provides a robust hypothesis that can be tested experimentally.

ParameterContribution (nm)Justification
Base Value 215Six-membered cyclic enone parent chromophore.[8][11]
β-Ring Residue +12C3-C4 bond attached to the β-carbon of the enone.[12][13]
Exocyclic Double Bond 0The double bond is endocyclic.[14]
Double Bond Extending Conjugation 0No additional conjugated double bonds are present.
Predicted λmax (π → π)*227 Sum of Base Value and Increments.

The Influence of Solvent Choice

The choice of solvent can subtly alter the absorption spectrum.[15] This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states by the solvent molecules.[16]

  • For π → π * transitions , the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more, slightly lowering the energy gap and causing a small bathochromic (red) shift to a longer λmax.

  • For n → π * transitions , the ground state is more stabilized by polar, protic solvents (via hydrogen bonding with the carbonyl oxygen's lone pairs). This increases the energy gap to the excited state, resulting in a significant hypsochromic (blue) shift to a shorter λmax.[16]

For consistency and to minimize solute-solvent interactions, a non-polar solvent such as hexane or cyclohexane is often preferred. Spectroscopic grade ethanol is also a common choice due to its transparency in the UV region.

Self-Validating Experimental Protocol

This protocol provides a step-by-step methodology for obtaining a high-fidelity UV-Vis spectrum. The inclusion of a baseline correction step with a pure solvent reference ensures that the resulting spectrum is solely due to the analyte, thereby validating the integrity of the measurement.

Instrumentation and Materials
  • Instrument: Dual-beam UV-Vis Spectrophotometer

  • Analyte: this compound

  • Solvent: Spectroscopic grade hexane (or ethanol)

  • Sample Holders: Two matched 1.0 cm path length quartz cuvettes

Experimental Workflow

A Instrument Warm-up (Stabilize Lamps) B Sample Preparation (Dilute Analyte in Hexane) A->B C Cuvette Preparation (Clean & Rinse with Solvent) B->C D Baseline Correction (Scan Solvent vs. Solvent) C->D E Sample Measurement (Scan Sample vs. Solvent) D->E F Data Analysis (Identify λmax and Absorbance) E->F

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure
  • Instrument Initialization: Turn on the spectrophotometer's deuterium (UV) and tungsten (visible) lamps and allow them to warm up for at least 20-30 minutes to ensure a stable output.[17]

  • Sample Preparation: Prepare a dilute stock solution of this compound in spectroscopic grade hexane. From this stock, prepare a final solution with a concentration that will yield an absorbance in the optimal range of 0.1 to 1.0 A.U.

  • Cuvette Handling: Clean two quartz cuvettes thoroughly. Rinse them first with the solvent used for the last measurement, followed by deionized water and a final rinse with the spectroscopic grade hexane to be used in the experiment.[18] Ensure the optical faces are free of fingerprints and residue by wiping with a lint-free tissue.

  • Baseline Correction (Auto-Zero): Fill both cuvettes with pure spectroscopic grade hexane. Place them in the reference and sample holders of the spectrophotometer. Perform a baseline scan across the desired wavelength range (e.g., 200-400 nm). The instrument software will store this as a zero-absorbance baseline, digitally subtracting any absorbance from the solvent or minor imperfections in the cuvettes.[19]

  • Sample Analysis: Remove the cuvette from the sample holder, empty the solvent, and rinse it with a small amount of the prepared analyte solution before filling it. Place it back into the sample holder. Initiate the scan.

  • Data Acquisition and Analysis: The instrument will scan the specified range, plotting absorbance versus wavelength. From the resulting spectrum, identify the wavelength of maximum absorbance (λmax) for each peak and record its absorbance value.

Interpreting the Spectrum: A Synthesis of Theory and Experiment

The experimentally obtained spectrum is expected to show two distinct absorption bands corresponding to the electronic transitions discussed.

Transition TypePredicted λmax (nm)Expected Molar Absorptivity (ε)Hypothetical Experimental λmax (nm)
π → π 227High (>10,000)~227-230
n → π Not Calculable by RulesLow (10-100)~280-310

The primary absorption, corresponding to the π → π * transition, should appear as a strong, sharp peak very close to the predicted value of 227 nm . A secondary, much weaker and broader band, corresponding to the forbidden n → π * transition, is expected to appear at a longer wavelength, typically in the 280-310 nm region for similar enones.[6] The close agreement between the predicted and experimental λmax for the high-intensity peak serves as a powerful confirmation of the compound's core chromophoric structure.

Conclusion

This guide has detailed the theoretical prediction and experimental determination of the UV-Vis absorption spectrum for this compound. By applying the Woodward-Fieser rules, we predicted a λmax of 227 nm for the principal π → π* transition. This theoretical foundation is complemented by a rigorous, self-validating experimental protocol designed to yield high-quality, reproducible data. The synergy between predictive calculation and empirical measurement provides a robust methodology for structural characterization, making UV-Vis spectroscopy an indispensable tool for scientists in research and development. This comprehensive approach ensures both technical accuracy and field-proven insight, empowering professionals to confidently analyze and interpret the electronic properties of conjugated systems.

References

  • Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]

  • Chemistry Notes. (2022). Woodward Fieser rule: Easy steps or tricks. [Link]

  • Wikipedia. (n.d.). Woodward's rules. [Link]

  • PharmaXChange.info. (2012). Woodward-Fieser Rules to Calculate Wavelength of Maximum Absorption (Lambda-max) of Conjugated Carbonyl Compounds. [Link]

  • Pearson. (2024). Woodward-Fieser Rules: Videos & Practice Problems. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • Chemistry LibreTexts. (2023). Empirical Rules for Absorption Wavelengths of Conjugated Systems. [Link]

  • Learning Science. (2021). Woodward fieser rules for enones | UV spectroscopy. YouTube. [Link]

  • Slideshare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. [Link]

  • Chemistry LibreTexts. (2015). 14.11: Electronic Spectra: Ultraviolet and Visible Spectroscopy. [Link]

  • Purdue College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. [Link]

  • Dr. G. D. Pol Foundation. (2018). UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds. YouTube. [Link]

  • Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. [Link]

  • The Chemistry Concept. (2023). Calculation of λ max by Woodward fieser rule for enone-UV Spectroscopy solved problems. YouTube. [Link]

  • JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. [Link]

  • Fiveable. (n.d.). α,β-unsaturated ketones Definition. [Link]

  • NPTEL. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. [Link]

  • Imre G. Csizmadia. (n.d.). 13.4 UV/VIS Spectroscopy The spectroscopy which utilizes the ultraviolet (UV) and visible (VIS) range of electromagnetic radiati. [Link]

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An In-Depth Technical Guide to the Physical Characteristics of 4,4-Dialkylcyclohexenones

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the physical characteristics of 4,4-dialkylcyclohexenones, a pivotal class of intermediates in organic synthesis. This document moves beyond a mere recitation of data, offering in-depth analysis of the synthetic methodologies, spectroscopic signatures, and conformational intricacies that define these molecules. By elucidating the causal relationships between molecular structure and observable properties, this guide serves as a critical resource for professionals engaged in the design and execution of complex synthetic pathways. Particular emphasis is placed on 4,4-dimethyl-2-cyclohexen-1-one as a model compound, with principles extended to analogues bearing larger alkyl substituents.

Introduction: The Strategic Importance of the 4,4-Dialkylcyclohexenone Core

The cyclohexenone framework is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. The introduction of geminal dialkyl substituents at the C4 position imparts unique steric and electronic properties, profoundly influencing the reactivity and three-dimensional structure of the molecule. This substitution pattern is often strategically employed to control stereochemical outcomes in subsequent synthetic transformations, making a thorough understanding of the physical characteristics of these building blocks essential for rational molecular design.

The gem-dialkyl substitution, often referred to as the Thorpe-Ingold effect, can significantly influence the rate and equilibrium of ring-closing reactions by altering the bond angles and conformational preferences of the acyclic precursor.[1][2] This guide will delve into the practical consequences of this substitution on the physical and spectroscopic properties of the resulting cyclic enones.

Synthesis and Purification: The Robinson Annulation as a Cornerstone

The Robinson annulation is the preeminent and most elegant method for the construction of 4,4-dialkylcyclohexenones.[3][4] This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation, efficiently forming a six-membered ring and a new carbon-carbon double bond in a single procedural cascade.[5] The choice of starting materials is critical and directly dictates the nature of the C4-substituents.

Causality in Experimental Design

The selection of the Michael acceptor, typically an α,β-unsaturated ketone, and the enolate donor determines the final structure. For the synthesis of 4,4-dialkylcyclohexenones, a ketone that can form an enolate is reacted with a vinyl ketone. The gem-dialkyl moiety originates from the ketone starting material. For instance, the reaction of 3-pentanone with methyl vinyl ketone would, after enolization and subsequent Michael addition and aldol condensation, yield 4,4-diethyl-2-cyclohexen-1-one.

The reaction is typically base-catalyzed to facilitate the formation of the enolate. However, acid-catalyzed variations exist.[5] The choice of base and solvent can significantly impact the reaction yield by influencing the equilibrium of the enolate formation and minimizing side reactions, such as the polymerization of the vinyl ketone.

Experimental Protocol: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one via Robinson Annulation

This protocol is a representative example of the synthesis of a 4,4-dialkylcyclohexenone.

Materials:

  • Acetone (enolizable ketone)

  • Methyl vinyl ketone (Michael acceptor)

  • Sodium ethoxide (base)

  • Ethanol (solvent)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

  • Hydrochloric acid (for neutralization)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a solution of sodium ethoxide in ethanol. The apparatus is maintained under an inert atmosphere (e.g., nitrogen).

  • Enolate Formation: Acetone is added dropwise to the cooled (0 °C) ethanolic sodium ethoxide solution with continuous stirring. The mixture is stirred for 30 minutes to ensure complete enolate formation.

  • Michael Addition: Methyl vinyl ketone is added dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Aldol Condensation and Dehydration: The reaction mixture is heated to reflux for 2-3 hours to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.

  • Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with dilute hydrochloric acid and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by vacuum distillation to yield pure 4,4-dimethyl-2-cyclohexen-1-one.

Self-Validation: The purity of the distilled product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its identity confirmed by spectroscopic methods (NMR, IR). The boiling point and refractive index should also be measured and compared to literature values.

Physical Properties

The physical properties of 4,4-dialkylcyclohexenones are influenced by the size and nature of the alkyl groups at the C4 position. As the length of the alkyl chains increases, the molecular weight and van der Waals forces increase, leading to higher boiling points and densities.

Property4,4-Dimethyl-2-cyclohexen-1-oneExpected Trend for Larger Alkyl Groups
Molecular Formula C₈H₁₂OIncreasing C and H count
Molecular Weight 124.18 g/mol [6]Increases
Boiling Point 72-73.5 °C at 20 mmHg; 173.55 °C at 760 mmHg (est.)[7]Increases
Density 0.944 g/mL at 25 °CIncreases
Refractive Index n20/D 1.473Increases

Table 1: Physical Properties of 4,4-Dimethyl-2-cyclohexen-1-one and Expected Trends.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of 4,4-dialkylcyclohexenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of these molecules in solution.

The ¹H NMR spectrum of a 4,4-dialkylcyclohexenone provides key information about the electronic environment of the protons. For 4,4-dimethyl-2-cyclohexen-1-one, the following characteristic signals are observed (in CDCl₃):[8]

  • Vinyl Protons (H2 and H3): These appear as doublets in the downfield region (δ 5.8-6.7 ppm) due to the deshielding effect of the carbonyl group and the double bond. The coupling constant between them is typically around 10 Hz.

  • Methylene Protons (H5 and H6): The protons on the carbons adjacent to the carbonyl (C6) and the double bond (C5) appear as multiplets in the δ 1.8-2.5 ppm region.

  • Alkyl Protons (at C4): The protons of the alkyl groups at the C4 position will have chemical shifts dependent on their structure. For the methyl groups in 4,4-dimethyl-2-cyclohexen-1-one, a singlet is observed around δ 1.1-1.2 ppm.

The ¹³C NMR spectrum provides information about the carbon framework. For 4,4-dimethyl-2-cyclohexen-1-one, the key resonances are:

Carbon AtomChemical Shift (ppm)Rationale
C1 (C=O) ~199The carbonyl carbon is highly deshielded.
C2 (=CH) ~127Olefinic carbon deshielded by the electronegative oxygen.
C3 (=CH) ~160Olefinic carbon further downfield due to conjugation with the carbonyl.
C4 (C(CH₃)₂) ~36Quaternary carbon.
C5 (CH₂) ** ~34Methylene carbon.
C6 (CH₂) **~33Methylene carbon adjacent to the carbonyl group.
CH₃ ~28Methyl carbons.

Table 2: Approximate ¹³C NMR Chemical Shifts for 4,4-Dimethyl-2-cyclohexen-1-one.

Experimental Protocol: NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

  • 4,4-dialkylcyclohexenone sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube (5 mm)

  • Pipette

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified 4,4-dialkylcyclohexenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.[9]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous. A brief vortex can be used if necessary.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters. For quantitative analysis, ensure complete relaxation of all nuclei by using a sufficient relaxation delay.[10][11]

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Self-Validation: The integration of the ¹H NMR signals should correspond to the number of protons in the molecule. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups in 4,4-dialkylcyclohexenones. The most prominent absorption bands are:

  • C=O Stretch: A strong, sharp absorption band in the region of 1665-1685 cm⁻¹. The conjugation with the C=C double bond lowers the frequency from that of a typical saturated cyclohexanone (around 1715 cm⁻¹).[12]

  • C=C Stretch: A medium intensity absorption band around 1600-1640 cm⁻¹.

  • =C-H Stretch: A medium intensity band appearing just above 3000 cm⁻¹.

  • C-H Stretch (Alkyl): Strong absorption bands in the 2850-3000 cm⁻¹ region.

The exact position of the C=O stretch is sensitive to the ring strain and the electronic effects of the substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

4,4-dialkylcyclohexenones exhibit characteristic UV-Vis absorption due to the presence of the conjugated enone system.

  • π → π* Transition: A strong absorption band typically observed in the range of 220-250 nm. This transition is responsible for the primary UV absorbance.[13]

  • n → π* Transition: A weaker absorption band at a longer wavelength, usually around 310-330 nm.[14]

The position of the λmax can be influenced by the solvent polarity and the nature of the alkyl substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 4,4-dialkylcyclohexenones typically exhibit a clear molecular ion peak (M⁺). The fragmentation patterns can be complex but often involve the loss of the alkyl groups from the C4 position and retro-Diels-Alder reactions. The analysis of these fragments can provide valuable structural information.[15][16]

Conformational Analysis

The cyclohexenone ring in 4,4-dialkylcyclohexenones adopts a half-chair or sofa conformation to minimize steric strain. The presence of the gem-dialkyl group at the C4 position significantly influences the conformational equilibrium.[17] Larger alkyl groups will have a greater steric demand, potentially leading to distortions in the ring to accommodate their bulk.

Computational chemistry methods can be employed to model the different possible conformations and predict their relative energies.[18] X-ray crystallography provides the most definitive information about the solid-state conformation of these molecules.[19]

G cluster_synthesis Synthesis cluster_analysis Physical Characterization cluster_interpretation Structural Insights Start Ketone (R₂C=O) + α,β-Unsaturated Ketone Michael Michael Addition Start->Michael Base or Acid Catalyst Aldol Intramolecular Aldol Condensation Michael->Aldol Product 4,4-Dialkylcyclohexenone Aldol->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR UV_Vis UV-Vis Spectroscopy Product->UV_Vis MS Mass Spectrometry Product->MS XRay X-ray Crystallography Product->XRay PhysProps Physical Properties (BP, Density, etc.) Product->PhysProps Structure Molecular Structure NMR->Structure Conformation Conformational Analysis NMR->Conformation Purity Purity Assessment NMR->Purity IR->Structure UV_Vis->Structure MS->Structure MS->Purity XRay->Conformation

Sources

The Cyclohexenone Core: A Technical Guide to Its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substituted cyclohexenone motif is a cornerstone of modern organic chemistry and medicinal chemistry. Its prevalence in a vast array of natural products and pharmaceutically active compounds underscores its significance as a privileged scaffold. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to substituted cyclohexenones. We will explore the foundational methodologies that have become classics in the field, delve into the intricacies of modern catalytic and asymmetric approaches, and showcase the profound impact of these structures on drug discovery and development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this vital chemical entity.

Introduction: The Ubiquitous Cyclohexenone

Substituted cyclohexenones are six-membered carbocyclic rings containing a ketone functional group and a carbon-carbon double bond in conjugation. This arrangement of functional groups imparts a unique reactivity profile, making the cyclohexenone ring a versatile building block in the synthesis of complex molecular architectures.[1][2] Their structural motif is found at the heart of numerous biologically active molecules, including steroids, terpenoids, and alkaloids.[3][4] Consequently, the development of efficient and stereoselective methods for the synthesis of substituted cyclohexenones has been a major focus of synthetic organic chemistry for over a century. This guide will trace the historical arc of these discoveries, from early seminal work to the cutting-edge methodologies of today.

Foundational Discoveries: The Dawn of Cyclohexenone Synthesis

While the parent compound, cyclohexanone, was first identified in 1888 by Edmund Drechsel from the electrolysis of phenol, the deliberate synthesis of substituted cyclohexenones gained significant momentum with the advent of specific annulation strategies.

The Landmark Robinson Annulation

A watershed moment in the history of cyclohexenone synthesis arrived in 1935 with the work of Sir Robert Robinson and William Rapson.[3][5] Their research, initially aimed at the synthesis of steroids, led to the development of what is now famously known as the Robinson annulation.[6] This powerful reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone (classically, methyl vinyl ketone), followed by an intramolecular aldol condensation to construct the six-membered ring.[3][7]

The Robinson annulation was a game-changer because it provided a general and reliable method for the construction of fused bicyclic systems containing a cyclohexenone ring, a key structural feature of steroids and other polycyclic natural products.[3][6]

Causality in Experimental Design: The choice of a strong base in the classical Robinson annulation is crucial for the initial deprotonation of the ketone to form the nucleophilic enolate. However, this can also lead to undesired side reactions, such as the polymerization of the highly reactive methyl vinyl ketone. This limitation spurred further innovation to refine the reaction conditions and improve yields.

Figure 1: The Robinson Annulation Workflow.

The Wieland-Miescher Ketone: An Iconic Building Block

First synthesized in 1950 by Karl Miescher and Peter Wieland, the Wieland-Miescher ketone is a bicyclic enedione that has become an indispensable chiral building block in the total synthesis of steroids and terpenoids.[4][8] Its original synthesis utilized a Robinson annulation between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone.[4] The Wieland-Miescher ketone contains the AB-ring system of steroids, making it an ideal starting material for their synthesis.[4]

Modern Synthetic Methodologies

Building upon the foundational work of Robinson and others, the 20th and 21st centuries have witnessed an explosion of new and innovative methods for constructing the substituted cyclohexenone core.

The Birch Reduction

Discovered by Australian chemist Arthur Birch in the 1940s, the Birch reduction provides a powerful method for the partial reduction of aromatic rings to afford 1,4-cyclohexadienes.[9] While not a direct synthesis of cyclohexenones, the resulting dihydroaromatic compounds are versatile precursors. For instance, the Birch reduction of anisole (methoxybenzene) followed by acidic hydrolysis of the intermediate enol ether yields cyclohexenone.[3]

Experimental Insight: The Birch reduction is a dissolving metal reduction, typically employing an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. The choice of alcohol is critical; it must be acidic enough to protonate the intermediate radical anion but not so acidic as to react with the dissolved metal.

Birch_Reduction Anisole Anisole Radical_Anion Radical Anion Anisole->Radical_Anion Na/NH3(l) Dianion_Intermediate Dianion Intermediate Radical_Anion->Dianion_Intermediate + e-, + H+ (from ROH) Cyclohexadiene_Ether 1,4-Cyclohexadiene Ether Dianion_Intermediate->Cyclohexadiene_Ether + H+ (from ROH) Cyclohexenone Cyclohexenone Cyclohexadiene_Ether->Cyclohexenone H3O+ (Hydrolysis)

Figure 2: Synthesis of Cyclohexenone via Birch Reduction of Anisole.

Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. While primarily used for five-membered rings, variations of this reaction can be employed to access cyclohexenone derivatives.

Palladium-Catalyzed Dehydrogenation

A more direct and modern approach to the synthesis of cyclohexenones involves the palladium-catalyzed dehydrogenation of cyclohexanones.[9] This method offers a straightforward way to introduce the α,β-unsaturation into a pre-existing six-membered ring.

Protocol Example: Palladium-Catalyzed Dehydrogenation of a Cyclohexanone

  • Reactants: A substituted cyclohexanone, a palladium catalyst (e.g., Pd/C or a soluble Pd(II) salt), and an oxidant (e.g., O2 or a quinone).

  • Solvent: A high-boiling, inert solvent such as toluene or xylenes.

  • Procedure: a. The cyclohexanone, palladium catalyst, and oxidant are combined in the solvent. b. The mixture is heated to reflux for a specified period, typically several hours. c. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material and the appearance of the cyclohexenone product. d. Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. e. The filtrate is concentrated, and the crude product is purified by column chromatography or distillation.

Rationale for Reagent Choices: The palladium catalyst is essential for facilitating the removal of hydrogen atoms. The choice of oxidant is critical for regenerating the active palladium catalyst, allowing for a catalytic cycle. The high reaction temperature is often necessary to overcome the activation energy for the C-H bond cleavage.

Asymmetric Synthesis: Accessing Chiral Cyclohexenones

Many biologically active molecules containing a cyclohexenone core are chiral. Therefore, the development of asymmetric methods to synthesize enantiomerically pure or enriched cyclohexenones is of paramount importance in drug discovery.

Organocatalytic Asymmetric Robinson Annulation

A significant breakthrough in the asymmetric synthesis of cyclohexenones came with the development of organocatalysis. In the early 1970s, it was discovered that the amino acid L-proline could catalyze the enantioselective Robinson annulation to produce the Wieland-Miescher ketone with high enantiomeric excess.[4][8] This discovery was a seminal event in the field of organocatalysis.[2]

Mechanism Insight: L-proline reacts with the ketone to form a nucleophilic enamine intermediate. This chiral enamine then undergoes a stereoselective Michael addition to the α,β-unsaturated ketone. The resulting intermediate then cyclizes via an intramolecular aldol reaction, with the chirality of the proline catalyst directing the stereochemical outcome.

Asymmetric_Robinson_Annulation Ketone Ketone Chiral_Enamine Chiral Enamine Ketone->Chiral_Enamine Proline L-Proline Proline->Chiral_Enamine Stereoselective_Michael_Adduct Stereoselective Michael Adduct Chiral_Enamine->Stereoselective_Michael_Adduct + MVK MVK Methyl Vinyl Ketone MVK->Stereoselective_Michael_Adduct Enantioenriched_Cyclohexenone Enantioenriched Cyclohexenone Stereoselective_Michael_Adduct->Enantioenriched_Cyclohexenone Intramolecular Aldol & Dehydration

Figure 3: Organocatalytic Asymmetric Robinson Annulation.

Biocatalytic Approaches

Enzymes, particularly ene-reductases, have emerged as powerful tools for the asymmetric synthesis of chiral cyclohexenones.[10] These biocatalysts can reduce one of the double bonds in a prochiral cyclohexadienone with high enantioselectivity, leading to the formation of a chiral cyclohexenone with a quaternary stereocenter.[10]

Advantages of Biocatalysis:

  • High Enantioselectivity: Enzymes often exhibit exquisite stereocontrol, leading to products with very high enantiomeric excess.

  • Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH.

  • Environmental Sustainability: The use of water as a solvent and the biodegradable nature of enzymes make biocatalysis an environmentally friendly approach.

Applications in Drug Discovery and Total Synthesis

The versatility of the substituted cyclohexenone core has made it a central building block in the synthesis of a wide range of pharmaceuticals and complex natural products.

Steroid Synthesis

The historical impetus for the development of many cyclohexenone syntheses was the pursuit of steroid hormones.[6] The Robinson annulation, in particular, was instrumental in the early total syntheses of steroids like cortisone.[11] The Wieland-Miescher ketone continues to be a key starting material for the industrial production of various steroid-based drugs.[4]

Anticancer and Antiviral Agents

The cyclohexenone moiety is present in numerous compounds with demonstrated anticancer and antiviral activity. For example, some cyclohexenone derivatives have been shown to inhibit the growth of cancer cell lines. The development of novel synthetic routes to functionalized cyclohexenones allows for the creation of libraries of compounds that can be screened for potential therapeutic activity.

Table 1: Comparison of Key Cyclohexenone Synthetic Methodologies

MethodKey FeaturesAdvantagesDisadvantages
Robinson Annulation Michael addition followed by intramolecular aldol condensation.Forms fused ring systems; widely applicable.Can have low yields with reactive Michael acceptors; requires strong base.
Birch Reduction Partial reduction of aromatic rings.Access to 1,4-cyclohexadienes as precursors.Use of hazardous reagents (liquid NH3, alkali metals); indirect route.
Palladium-Catalyzed Dehydrogenation Direct introduction of α,β-unsaturation.High atom economy; straightforward.Requires a pre-existing cyclohexanone ring; catalyst cost.
Organocatalytic Asymmetric Synthesis Use of small organic molecules as catalysts.High enantioselectivity; metal-free.Catalyst loading can be high; may require longer reaction times.
Biocatalysis Enzyme-catalyzed reactions.Excellent enantioselectivity; mild and green conditions.Substrate scope can be limited; enzyme availability and cost.

Conclusion and Future Perspectives

The journey of the substituted cyclohexenone, from its foundational discoveries to its central role in modern synthetic chemistry, is a testament to the ingenuity and relentless innovation of organic chemists. The classic methodologies, such as the Robinson annulation, remain powerful tools in the synthetic chemist's arsenal, while modern catalytic and asymmetric approaches continue to push the boundaries of efficiency and stereocontrol.

Looking ahead, the development of even more sustainable and atom-economical methods for cyclohexenone synthesis will be a key area of research. The expanded application of biocatalysis and the discovery of novel organocatalytic systems will undoubtedly lead to new and improved routes to these vital chemical entities. As our understanding of the biological roles of cyclohexenone-containing molecules deepens, the demand for diverse and stereochemically complex substituted cyclohexenones will only continue to grow, ensuring that this remarkable scaffold remains at the forefront of drug discovery and development for years to come.

References

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  • Du Feu, E. C., McQuillin, F. J., & Robinson, R. (1937). Experiments on the synthesis of substances related to the sterols. Part III. A simple synthesis of certain octalones and ketotetrahydrindenes which may be of the angular methyl-substituted type. A theory of the biogenesis of the sterols. Journal of the Chemical Society (Resumed), 53-60.
  • Jurado, S., et al. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. International journal of molecular sciences, 23(17), 9704. [Link]

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A Preclinical Development Guide to 4,4-Dipropylcyclohex-2-en-1-one: Exploring Therapeutic Potential in Inflammation and Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The cyclohexenone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products with significant biological activity.[1][2] This technical guide outlines a prospective preclinical development plan for a novel derivative, 4,4-Dipropylcyclohex-2-en-1-one. Due to the limited direct biological data on this specific molecule, this document serves as a strategic roadmap for its evaluation as a potential therapeutic agent. We will explore two primary, plausible therapeutic avenues—anti-inflammatory and anticancer applications—based on the established activities of structurally related cyclohexenone and enone derivatives.[3][4][5] This guide will detail hypothesized mechanisms of action, propose comprehensive, step-by-step experimental protocols for validation, and provide a framework for interpreting potential data. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically-grounded blueprint for unlocking the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of the Cyclohexenone Scaffold

The α,β-unsaturated ketone characteristic of the cyclohexenone ring is a key feature that imparts a diverse range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] This reactivity allows for covalent interactions with biological nucleophiles, often leading to the modulation of key signaling pathways implicated in disease.[6] Several natural and synthetic cyclohexenone derivatives have demonstrated potent therapeutic effects, validating this scaffold as a promising starting point for novel drug discovery.[2]

This compound is a synthetic derivative with currently unpublished extensive biological characterization. Its structural features, including the reactive enone system and the lipophilic dipropyl groups at the 4-position, suggest the potential for favorable pharmacokinetic properties and unique interactions with biological targets. This guide proposes a systematic exploration of its therapeutic viability, beginning with its synthesis and proceeding through a rigorous preclinical evaluation pipeline.

Synthesis of this compound

The synthesis of 4,4-disubstituted cyclohexenones can be achieved through various established methods, such as the Robinson annulation or Michael addition followed by intramolecular aldol condensation.[6] A general procedure for preparing 4,4-dialkyl-2-cyclohexenones often involves the reaction of an appropriate enamine with methyl vinyl ketone. This method avoids the strongly basic conditions of other approaches, thereby minimizing side reactions like aldol condensation of the starting carbonyl compounds and polymerization of methyl vinyl ketone.[6]

Proposed Therapeutic Application I: Anti-Inflammatory Agent

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. Cyclohexenone derivatives have been shown to possess anti-inflammatory properties through various mechanisms.[5][7]

Hypothesized Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

We hypothesize that this compound may exert anti-inflammatory effects by dually targeting the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[8][9][10] The enone moiety could potentially act as a Michael acceptor, covalently modifying key signaling proteins within these cascades, such as components of the IKK complex in the NF-κB pathway or upstream kinases in the MAPK pathway.

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Proposed Site of Action cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates MAPK->Nucleus translocates Target_Compound This compound Target_Compound->IKK Inhibits Target_Compound->MAPKK Inhibits Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Cytokines TNF-α, IL-6, COX-2 Gene_Expression->Cytokines

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Preclinical Evaluation Workflow: Anti-Inflammatory Efficacy

A tiered approach is proposed, starting with in vitro assays to confirm the hypothesized mechanism and progressing to in vivo models to assess efficacy and safety.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Data Analysis & Candidate Selection A Cytotoxicity Assay (e.g., MTT on RAW 264.7 macrophages) B Nitric Oxide (NO) Production Assay (Griess Reagent) A->B C Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) B->C D Western Blot Analysis (p-p65, p-p38, COX-2) C->D E Acute Toxicity Study (e.g., OECD 423) D->E Promising In Vitro Profile F Carrageenan-Induced Paw Edema Model (in rats or mice) E->F G LPS-Induced Endotoxemia Model (in mice) F->G H Determine IC50 & ED50 Values G->H Significant In Vivo Efficacy I Assess Therapeutic Index H->I J Go/No-Go Decision for Further Development I->J

Caption: Preclinical workflow for evaluating anti-inflammatory potential.

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cytotoxicity Assessment: Seed cells in a 96-well plate. After 24 hours, treat with varying concentrations of this compound (0.1 to 100 µM) for 24 hours. Assess cell viability using the MTT assay to determine the non-toxic concentration range.

  • LPS Stimulation and Treatment: Seed cells and allow them to adhere. Pre-treat with non-toxic concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Collect the supernatant and measure nitric oxide production using the Griess reagent system.

  • Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of total and phosphorylated p65 and p38, as well as the expression of COX-2.

Hypothetical Data Summary

The following table presents a hypothetical summary of in vitro anti-inflammatory data for this compound compared to a known NSAID, Diclofenac.

CompoundCC50 (µM) on RAW 264.7IC50 NO Production (µM)IC50 TNF-α Release (µM)IC50 IL-6 Release (µM)
This compound >1008.512.315.1
Diclofenac >10018.225.622.4

Proposed Therapeutic Application II: Anticancer Agent

The cyclohexenone scaffold is present in numerous compounds with demonstrated anticancer activity.[2][3][11] These compounds can induce apoptosis, inhibit cell proliferation, and target various oncogenic signaling pathways.[1][4]

Hypothesized Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Several cyclohexane-1,3-dione derivatives have been identified as potential inhibitors of receptor tyrosine kinases (RTKs) such as c-Met.[3] Overexpression and aberrant activation of RTKs are common in many cancers, leading to uncontrolled cell growth and proliferation. We hypothesize that this compound could act as an RTK inhibitor, potentially targeting the ATP-binding pocket of kinases like c-Met or EGFR, thereby blocking downstream signaling cascades such as the PI3K/Akt and Ras/MAPK pathways.

G cluster_0 Growth Factor Signaling cluster_1 Cell Surface Receptor cluster_2 Proposed Site of Action cluster_3 Downstream Signaling cluster_4 Cellular Response GF Growth Factor (e.g., HGF) RTK Receptor Tyrosine Kinase (e.g., c-Met) GF->RTK binds & activates PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Target_Compound This compound Target_Compound->RTK Inhibits ATP binding Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothesized anticancer mechanism via RTK inhibition.

Preclinical Evaluation Workflow: Anticancer Efficacy

A systematic approach is proposed to evaluate the anticancer potential of this compound.

  • In Vitro Cytotoxicity Screening: Initial screening against a panel of human cancer cell lines (e.g., H460 and A549 for non-small-cell lung cancer) to determine the GI50 (50% growth inhibition) concentrations.[3]

  • Mechanism of Action Studies:

    • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest.

    • Apoptosis Assays: Employ Annexin V/PI staining and western blot for cleaved caspases to assess the induction of apoptosis.[4]

    • Kinase Inhibition Assays: Perform in vitro kinase assays to directly measure the inhibitory activity against specific RTKs like c-Met and EGFR.

  • In Vivo Xenograft Studies: If potent in vitro activity is observed, progress to in vivo studies using immunodeficient mice bearing human tumor xenografts to evaluate anti-tumor efficacy.

Hypothetical Data Summary

The following table shows hypothetical GI50 values for this compound against various cancer cell lines.

Cell LineCancer TypeGI50 (µM)
H460Non-Small-Cell Lung Cancer5.2
A549Non-Small-Cell Lung Cancer7.8
MCF-7Breast Cancer10.5
HCT116Colon Cancer6.1

Conclusion and Future Directions

This technical guide presents a structured and scientifically-grounded framework for the preclinical investigation of this compound. By leveraging the known therapeutic potential of the cyclohexenone scaffold, we have proposed plausible mechanisms of action in both inflammation and oncology and detailed the necessary experimental workflows for their validation. The successful execution of this plan would provide a comprehensive data package to support a go/no-go decision for advancing this compound into further development. Future work would involve lead optimization to improve potency and drug-like properties, followed by extensive safety and toxicology studies in preparation for potential clinical trials.

References

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A Comprehensive Technical Guide to 3-O-Ethyl-L-Ascorbic Acid: Properties, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stabilized Vitamin C Derivative for Advanced Applications

In the landscape of cosmetic and dermatological science, the pursuit of stable and effective active ingredients is paramount. L-ascorbic acid, or vitamin C, is a well-established antioxidant with a myriad of benefits for the skin, including photoprotection, anti-aging, and skin lightening.[1][2][3][4] However, its inherent instability in formulations, leading to rapid oxidation and loss of efficacy, has long been a challenge for product developers.[3] This guide provides an in-depth technical overview of 3-O-ethyl-L-ascorbic acid (CAS No. 60729-41-1), a highly stable and potent derivative of vitamin C that has emerged as a superior alternative for cosmetic and therapeutic applications.[1][5][6]

This etherified derivative is formed by attaching an ethyl group to the third carbon position of the ascorbic acid molecule.[1][2] This structural modification not only enhances its stability against oxidation but also improves its solubility in both water and oil, facilitating better skin penetration.[1][7] Once absorbed into the skin, it is metabolized to release pure vitamin C, thereby delivering its well-documented biological effects.[1] This guide will delve into the physicochemical properties, mechanisms of action, formulation strategies, and diverse applications of this promising molecule.

Physicochemical Properties of 3-O-Ethyl-L-Ascorbic Acid

A thorough understanding of the physicochemical properties of 3-O-ethyl-L-ascorbic acid is crucial for formulation development and predicting its behavior in various systems.

PropertyValueReference
CAS Number 60729-41-1 (Note: Some sources associate this with a different compound)N/A
INCI Name 3-O-Ethyl Ascorbic Acid[7]
Synonyms Ethyl Ascorbic Acid, Vitamin C Ethyl Ether[8]
Molecular Formula C₈H₁₂O₆[8]
Molecular Weight 204.18 g/mol [8]
Appearance White, odorless, crystalline powder[8]
Solubility Soluble in water and oil[1]
Melting Point 114.39 ± 0.5 °C[2]
log P(o/w) -1.07 ± 0.03[2]
pKa 7.72 ± 0.01[2]
Optimal pH for Stability 4.0 - 6.0[9]

Mechanisms of Action: A Multi-Faceted Approach to Skin Health

3-O-ethyl-L-ascorbic acid exerts its beneficial effects on the skin through several key mechanisms, mirroring and in some aspects enhancing the actions of L-ascorbic acid.

Potent Antioxidant and Photoprotective Effects

As a potent antioxidant, 3-O-ethyl-L-ascorbic acid effectively neutralizes harmful free radicals generated by exposure to environmental stressors such as UV radiation and pollution.[1][7] This action helps to protect cellular components, including DNA and proteins, from oxidative damage, thereby mitigating premature aging.[5][7] Studies have shown its ability to reduce UVB-induced DNA damage in keratinocytes.[5][10] While it demonstrates significant antioxidant activity, some in vitro studies suggest it may be less efficient at quenching free radicals compared to pure L-ascorbic acid at the same concentration.[3]

Stimulation of Collagen Synthesis for Anti-Aging Benefits

A hallmark of vitamin C's anti-aging properties is its crucial role in collagen synthesis.[1][2] 3-O-ethyl-L-ascorbic acid effectively stimulates the production of collagen in the skin.[1][7] By boosting collagen levels, it helps to improve skin elasticity, reduce the appearance of wrinkles, and promote a firmer, more youthful complexion.[6] This process is vital for maintaining the structural integrity of the dermis.

Inhibition of Melanogenesis for Skin Brightening and Hyperpigmentation Control

3-O-ethyl-L-ascorbic acid is a highly effective agent for skin whitening and reducing hyperpigmentation.[1][11] Its primary mechanism in this regard is the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[5][11][12] By downregulating tyrosinase activity, it effectively reduces the production of melanin, leading to a brighter and more even skin tone.[5][11] It has also been shown to reduce the expression of tyrosinase-related protein-2 (TRP-2) at the protein level.[11]

Below is a diagram illustrating the key signaling pathways influenced by 3-O-Ethyl-L-Ascorbic Acid in skin cells.

Melanin_and_Collagen_Pathway cluster_0 Melanogenesis Inhibition cluster_1 Collagen Synthesis Stimulation UV_Radiation UV Radiation Tyrosinase Tyrosinase Activity UV_Radiation->Tyrosinase Stimulates Melanin_Production Melanin Production Tyrosinase->Melanin_Production Catalyzes Hyperpigmentation Hyperpigmentation Melanin_Production->Hyperpigmentation EAA_Inhibition 3-O-Ethyl-L-Ascorbic Acid EAA_Inhibition->Tyrosinase Inhibits Fibroblasts Dermal Fibroblasts Procollagen Procollagen Synthesis Fibroblasts->Procollagen Collagen Collagen Formation Procollagen->Collagen Skin_Firmness Improved Skin Firmness & Elasticity Collagen->Skin_Firmness EAA_Stimulation 3-O-Ethyl-L-Ascorbic Acid EAA_Stimulation->Fibroblasts Stimulates

Caption: Signaling pathways affected by 3-O-Ethyl-L-Ascorbic Acid.

Experimental Protocols: Formulation and Stability Assessment

The superior stability of 3-O-ethyl-L-ascorbic acid is a key advantage, but its efficacy is still dependent on proper formulation.[3]

Formulation Protocol: A Basic Serum

This protocol outlines the preparation of a simple, stable serum containing 3-O-ethyl-L-ascorbic acid. The recommended concentration for use is typically between 0.1% and 3.0%.[9]

Materials:

  • 3-O-Ethyl-L-Ascorbic Acid powder

  • Distilled Water

  • Propylene Glycol (as a penetration enhancer)

  • Glycerin (as a humectant)

  • Ferulic Acid (as a stabilizing antioxidant)

  • Vitamin E (Tocopherol) (as a stabilizing antioxidant)

  • Hyaluronic Acid (as a hydrating agent)

  • Phenoxyethanol (as a preservative)

  • Citric Acid or Sodium Hydroxide (for pH adjustment)

Procedure:

  • Water Phase: In a sanitized beaker, combine distilled water, glycerin, and propylene glycol. Heat gently to 40°C while stirring until uniform.

  • Active Phase: In a separate beaker, dissolve the 3-O-ethyl-L-ascorbic acid powder in a small amount of the heated water phase.

  • Oil Phase: In another beaker, combine Ferulic Acid and Vitamin E.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing to create a stable emulsion.

  • Cool Down: Allow the mixture to cool to below 40°C.

  • Final Additions: Add the dissolved 3-O-ethyl-L-ascorbic acid solution, Hyaluronic Acid, and Phenoxyethanol. Stir until fully incorporated.

  • pH Adjustment: Measure the pH of the final formulation and adjust to a range of 4.0-6.0 using citric acid or sodium hydroxide.[9] This pH range is optimal for the stability of 3-O-ethyl-L-ascorbic acid.[9]

  • Packaging: Transfer the final serum into an opaque, airless pump bottle to protect it from light and air exposure.

Stability Testing Protocol

To ensure the long-term efficacy of a formulation containing 3-O-ethyl-L-ascorbic acid, rigorous stability testing is essential.

Methodology:

  • Sample Preparation: Prepare multiple batches of the final formulation.

  • Storage Conditions: Store the samples under various conditions:

    • Accelerated Stability: 45°C for at least 60 days.[11]

    • Real-Time Stability: Room temperature (20-25°C) for the intended shelf life of the product.

    • Light Exposure: In a light box with controlled UV and visible light exposure.

  • Analysis at Time Points: At regular intervals (e.g., 0, 30, 60, 90 days), analyze the samples for the following parameters:

    • Appearance: Color, odor, and phase separation. A stable formulation should show no significant change in color.[11]

    • pH: Measure the pH to ensure it remains within the optimal range.

    • Viscosity: Monitor for any changes in the formulation's consistency.

    • Active Ingredient Concentration: Use High-Performance Liquid Chromatography (HPLC) to quantify the concentration of 3-O-ethyl-L-ascorbic acid to ensure it has not degraded.[11]

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a 3-O-Ethyl-L-Ascorbic Acid formulation.

Efficacy_Workflow Start Start: Efficacy Evaluation Formulation Prepare Test Formulation (with 3-O-Ethyl-L-Ascorbic Acid) Start->Formulation Control Prepare Placebo Formulation (without active ingredient) Start->Control Cell_Culture In Vitro: Cell Culture Studies (e.g., Fibroblasts, Melanocytes) Formulation->Cell_Culture Clinical Ex Vivo/In Vivo: Clinical Study Formulation->Clinical Control->Cell_Culture Control->Clinical Treatment Treat Cells with Formulation and Control Cell_Culture->Treatment Analysis Analyze Cellular Responses: - Collagen Synthesis (ELISA) - Tyrosinase Activity Assay - Melanin Content Measurement Treatment->Analysis Data Data Analysis and Statistical Evaluation Analysis->Data Recruitment Recruit Human Subjects Clinical->Recruitment Application Topical Application of Formulation and Placebo Recruitment->Application Measurement Measure Skin Parameters: - Skin Elasticity (Cutometer) - Pigmentation (Mexameter) - Wrinkle Depth (Image Analysis) Application->Measurement Measurement->Data Conclusion Conclusion on Efficacy Data->Conclusion

Caption: Experimental workflow for efficacy testing.

Applications in Cosmetic and Dermatological Science

The unique properties of 3-O-ethyl-L-ascorbic acid make it a versatile ingredient in a wide range of skincare and dermatological products.

  • Anti-Aging Formulations: Its ability to boost collagen production makes it a key ingredient in serums, creams, and lotions aimed at reducing the signs of aging, such as fine lines and wrinkles.[1][7]

  • Skin Brightening and Hyperpigmentation Treatments: Due to its potent tyrosinase-inhibiting activity, it is widely used in products designed to lighten dark spots, even out skin tone, and address issues like melasma and post-inflammatory hyperpigmentation.[1][7]

  • Sunscreens and After-Sun Products: Its antioxidant properties help to protect the skin from UV-induced damage and can aid in the repair of photodamaged skin.[7]

  • General Antioxidant Serums: It is a popular choice for daily-use antioxidant serums that protect the skin from environmental aggressors.[1]

Safety and Regulatory Status

3-O-ethyl-L-ascorbic acid is generally considered safe for topical use in cosmetics. However, as with any active ingredient, there is a potential for skin sensitivity. Rare cases of allergic contact dermatitis have been reported.[2] It is approved for use as a whitening functional material in several regions.[8]

Conclusion

3-O-ethyl-L-ascorbic acid represents a significant advancement in vitamin C technology for skincare and dermatological applications. Its enhanced stability, coupled with its proven efficacy as an antioxidant, collagen booster, and skin brightening agent, makes it a highly valuable ingredient for formulators and a beneficial active for consumers. As research continues to uncover the full extent of its capabilities, 3-O-ethyl-L-ascorbic acid is poised to remain a cornerstone of advanced, evidence-based skincare.

References

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  • Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor. PubMed. [Link]

  • What is 3-O Ethyl Ascorbic Acid? Paula's Choice EU. [Link]

  • Antioxidant Ability and Stability Studies of 3-O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor. ResearchGate. [Link]

  • Choosing Ethyl Ascorbic Acid | Concentration, Formulation. ANECO. [Link]

  • Ethyl Ascorbic Acid (Explained + Products). INCIDecoder. [Link]

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Methodological & Application

Application Note: A Robust Two-Step Synthesis of 4,4-Dipropylcyclohex-2-en-1-one from 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Cyclohexenones

4,4-Disubstituted cyclohex-2-en-1-ones are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of complex carbocyclic and heterocyclic scaffolds. The enone functionality provides multiple reactive sites for nucleophilic addition, conjugate addition, and various cycloaddition reactions, making these compounds crucial precursors in the synthesis of natural products, pharmaceuticals, and agrochemicals. This application note presents a detailed, reliable, and scalable two-step protocol for the synthesis of 4,4-dipropylcyclohex-2-en-1-one from the readily available starting material, 1,4-cyclohexanedione. The synthetic strategy hinges on a Grignard addition followed by an acid-catalyzed vinylogous pinacol rearrangement.

Synthetic Strategy: A Tale of Two Reactions

The transformation of 1,4-cyclohexanedione to this compound is elegantly achieved through a sequential two-step process. The first step involves the di-addition of a propyl Grignard reagent to both carbonyl groups of 1,4-cyclohexanedione, yielding the intermediate 1,4-dipropyl-1,4-cyclohexanediol. The second, and key, step is an acid-catalyzed dehydration and rearrangement of this diol. This transformation is a vinylogous pinacol rearrangement, a less common but powerful variant of the classic pinacol rearrangement, which ultimately furnishes the desired α,β-unsaturated ketone.[1][2]

Step 1: Grignard Addition - Building the Quaternary Center

The Grignard reaction is a cornerstone of carbon-carbon bond formation. In this initial step, propylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbons of 1,4-cyclohexanedione. The use of two equivalents of the Grignard reagent ensures the formation of the tertiary diol. The choice of diethyl ether as the solvent is critical; it is not merely a solvent but also a coordinating agent that stabilizes the Grignard reagent. The reaction is performed under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by water.

Step 2: Vinylogous Pinacol Rearrangement - The Key Transformation

The acid-catalyzed rearrangement of the 1,4-diol intermediate is the pivotal step in this synthesis.[1][2] Protonation of one of the hydroxyl groups by a strong acid, such as sulfuric acid, converts it into a good leaving group (water). Departure of water generates a tertiary carbocation. A subsequent 1,2-hydride shift, followed by the migration of an alkyl group and elimination of a second molecule of water, leads to the formation of the thermodynamically stable conjugated enone system. The driving force for this rearrangement is the formation of the stable, conjugated π-system of the final product.

Experimental Workflow

The overall experimental workflow is depicted below, outlining the key stages from starting material to the purified final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction Sequence cluster_workup Purification cluster_analysis Characterization Start 1,4-Cyclohexanedione Propyl Bromide Magnesium Turnings Grignard Step 1: Grignard Reaction (Formation of 1,4-Dipropyl-1,4-cyclohexanediol) Start->Grignard Anhydrous Et2O Rearrangement Step 2: Acid-Catalyzed Rearrangement (Formation of this compound) Grignard->Rearrangement Aqueous Acid Workup Aqueous Workup & Extraction Rearrangement->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,4-Cyclohexanedione112.1310.0 g0.089 molEnsure dryness
Magnesium Turnings24.314.76 g0.196 molActivate if necessary
Propyl Bromide123.0024.1 g (17.5 mL)0.196 molFreshly distilled
Anhydrous Diethyl Ether74.12250 mL-Dry over sodium/benzophenone
Sulfuric Acid (conc.)98.08~10 mL-Added cautiously
Saturated NH4Cl (aq)-100 mL-For quenching
Diethyl Ether-300 mL-For extraction
Anhydrous MgSO4120.37--For drying
Silica Gel---For chromatography (230-400 mesh)
Hexane/Ethyl Acetate---Eluent for chromatography
Step 1: Synthesis of 1,4-Dipropyl-1,4-cyclohexanediol
  • Apparatus Setup: A 500 mL three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. The entire apparatus must be flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: Place the magnesium turnings in the flask. Add approximately 50 mL of anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Add about 2 mL of propyl bromide to the dropping funnel and add it to the magnesium. The reaction should start spontaneously, as evidenced by bubbling and a gentle reflux. Once initiated, add the remaining propyl bromide dissolved in 100 mL of anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition of 1,4-Cyclohexanedione: Cool the Grignard solution to 0 °C using an ice bath. Dissolve the 1,4-cyclohexanedione in 100 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the dione solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

Step 2: Acid-Catalyzed Rearrangement to this compound
  • Acidification: To the quenched reaction mixture, slowly and cautiously add 10% aqueous sulfuric acid with vigorous stirring until the aqueous layer is acidic (pH ~1-2).

  • Reaction: Stir the biphasic mixture at room temperature for 4-6 hours. The progress of the rearrangement can be monitored by Thin Layer Chromatography (TLC).

  • Extraction and Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing the polarity) to afford this compound as a colorless to pale yellow oil.

Reaction Mechanism: The Vinylogous Pinacol Rearrangement

The acid-catalyzed rearrangement of 1,4-dipropyl-1,4-cyclohexanediol to this compound proceeds through the following key steps:

Rearrangement_Mechanism A 1,4-Dipropyl-1,4-cyclohexanediol B Protonated Diol A->B + H+ A->B C Tertiary Carbocation B->C - H2O B->C D Allylic Carbocation (Resonance Stabilized) C->D 1,2-Hydride Shift & Alkyl Migration C->D E Protonated Enone D->E - H+ D->E F This compound E->F Deprotonation E->F A_img B_img C_img D_img E_img F_img

Caption: Mechanism of the vinylogous pinacol rearrangement.

Characterization of this compound

The structure of the final product can be confirmed by standard spectroscopic techniques. The expected data, based on the analogous 4,4-dimethylcyclohex-2-en-1-one, are as follows:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.7-6.8 (d, 1H, J ≈ 10 Hz, -CH=)

    • δ 5.8-5.9 (d, 1H, J ≈ 10 Hz, =CH-CO-)

    • δ 2.4-2.5 (t, 2H, J ≈ 7 Hz, -CH₂-CO-)

    • δ 1.8-1.9 (t, 2H, J ≈ 7 Hz, -CH₂-C=)

    • δ 1.2-1.4 (m, 8H, propyl -CH₂CH₂-)

    • δ 0.8-0.9 (t, 6H, J ≈ 7 Hz, propyl -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~200 (C=O)

    • δ ~160 (-CH=)

    • δ ~127 (=CH-CO-)

    • δ ~40 (quaternary C)

    • δ ~35 (-CH₂-CO-)

    • δ ~33 (-CH₂-C=)

    • δ ~42 (propyl -CH₂-)

    • δ ~17 (propyl -CH₂-)

    • δ ~14 (propyl -CH₃)

  • IR (neat, cm⁻¹): ~2950 (C-H), ~1680 (C=O, conjugated), ~1620 (C=C)

  • Mass Spectrometry (EI): M⁺ expected at m/z = 180.15

Troubleshooting and Expert Insights

  • Grignard Reaction Initiation: If the Grignard reaction does not start, gentle heating or the addition of a small iodine crystal can be employed. Ensure all glassware is scrupulously dry.

  • Low Yield of Diol: Incomplete reaction or quenching of the Grignard reagent are common culprits. Ensure the use of high-quality, dry reagents and solvents.

  • Incomplete Rearrangement: If the rearrangement is sluggish, gentle heating (40-50 °C) can be applied. However, excessive heat may lead to side products. The concentration of the acid is also a critical parameter.

  • Purification Challenges: The polarity of the diol intermediate and the final enone product are significantly different, which facilitates purification by column chromatography. Careful selection of the eluent system is key to achieving high purity.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound from 1,4-cyclohexanedione. The two-step sequence, involving a Grignard reaction and a subsequent vinylogous pinacol rearrangement, is a robust method for accessing this valuable synthetic intermediate. The detailed experimental procedure, coupled with mechanistic insights and troubleshooting advice, should enable researchers to successfully implement this synthesis in their laboratories.

References

  • Pinacol Rearrangement. Master Organic Chemistry. [Link]

  • 2-Cyclohexen-1-one, 4,4-dimethyl-. PubChem. [Link]

  • Pinacol Rearrangement. Chemistry Steps. [Link]

  • Formation of ortho Diol Diacetates in the Acid-Catalysed Rearrangement of 4-Aryl-4-hydroxycyclohexa-2,5-dienones. A Structural Reassignment. Sci-Hub. [Link]

  • Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. International Journal for Multidisciplinary Research (IJFMR). [Link]

  • The pinacol rearrangement. Sci-Hub. [Link]

Sources

Application Notes & Protocols: Robinson Annulation for the Synthesis of 4,4-Disubstituted Cyclohexenones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the Robinson annulation reaction, with a specific focus on its application in the synthesis of 4,4-disubstituted cyclohexenone scaffolds. These structural motifs are pivotal in the synthesis of a vast array of natural products, including steroids and terpenoids.[1] We will delve into the mechanistic intricacies dictated by substrate substitution, address key experimental challenges such as regioselectivity and steric hindrance, and provide a field-proven, step-by-step protocol for the synthesis of the iconic Wieland-Miescher ketone, a quintessential example of this reaction class.[2] This document is intended for researchers, chemists, and professionals in drug development seeking to leverage this powerful ring-forming methodology.

Foundational Principles & Mechanistic Insight

The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a cornerstone of organic synthesis for its ability to construct a six-membered ring onto a ketone, forming a new α,β-unsaturated cyclohexenone.[1] The reaction is a powerful tandem sequence, telescoping two fundamental carbonyl reactions into a single synthetic operation: a Michael addition followed by an intramolecular aldol condensation .[3][4] This sequence results in the formation of three new carbon-carbon bonds, making it a highly efficient method for building molecular complexity.[1]

The overall transformation can be summarized as the reaction between a ketone (the Michael donor, after deprotonation) and an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), which serves as the Michael acceptor.[3]

The Core Mechanism: A Two-Act Play

The reaction proceeds through two distinct, sequential stages:

  • Michael Addition: The process is initiated by a base, which deprotonates the ketone at its α-carbon to form a nucleophilic enolate. This enolate then attacks the β-carbon of the α,β-unsaturated ketone (the Michael acceptor) in a conjugate addition.[5] This step forges the first new C-C bond and produces a 1,5-dicarbonyl compound as a key intermediate.[3][6]

  • Intramolecular Aldol Condensation: The same basic conditions then promote the cyclization of the 1,5-dicarbonyl intermediate. A second enolate is formed, which attacks the other carbonyl group within the same molecule.[4] This intramolecular attack preferentially forms a thermodynamically stable six-membered ring.[5] The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the final, conjugated α,β-unsaturated cyclohexenone product.[6]

Below is a diagram illustrating the general mechanistic pathway.

Robinson_Mechanism General Mechanism of the Robinson Annulation cluster_michael Act 1: Michael Addition cluster_aldol Act 2: Intramolecular Aldol Condensation start_ketone Ketone enolate Enolate start_ketone->enolate + Base - H₂O diketone 1,5-Diketone Intermediate enolate->diketone + MVK mvk Methyl Vinyl Ketone (Michael Acceptor) aldol_enolate Intramolecular Enolate diketone->aldol_enolate + Base - H₂O hydroxy_ketone β-Hydroxy Ketone (Cyclized Intermediate) aldol_enolate->hydroxy_ketone Cyclization final_product α,β-Unsaturated Cyclohexenone hydroxy_ketone->final_product Dehydration (-H₂O)

Caption: General workflow of the Robinson Annulation.

Controlling Regioselectivity in 4,4-Disubstituted Systems

The synthesis of a 4,4-disubstituted cyclohexenone requires careful consideration of the starting ketone. When the ketone precursor is unsymmetrical, the choice of base can dictate which α-proton is removed, leading to different enolates and potentially different products. However, for creating a quaternary center at the 4-position of the new ring, the most reliable strategy is to use a starting ketone that is already disubstituted at the desired position.

Consider a 2,2-disubstituted cyclohexanone as the Michael donor. In this case, there are no protons at the C2 position. Deprotonation can only occur at the C6 position, thus unambiguously forming a single enolate. This directed enolate formation removes any ambiguity in the Michael addition step and ensures the annulation proceeds with complete regioselectivity.[1]

A classic and highly authoritative example is the synthesis of the Wieland-Miescher ketone , which starts from 2-methyl-1,3-cyclohexanedione.[7][8] The presence of the methyl group at C2 blocks enolization at that site, forcing deprotonation to occur at C6, thereby dictating the precise regiochemical outcome of the subsequent annulation.[7]

Regioselectivity_Mechanism Regioselective Annulation of a Disubstituted Ketone Start 2-Methyl-1,3-cyclohexanedione (Disubstituted Ketone) NoEnolate No enolization possible at C2 (blocked) Start->NoEnolate EnolateFormation Base removes proton from C6 Start->EnolateFormation Base Enolate Regiospecific Enolate EnolateFormation->Enolate MichaelAddition Michael Addition with MVK Enolate->MichaelAddition Diketone Prochiral Triketone Intermediate MichaelAddition->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Base Product Wieland-Miescher Ketone (4-Substituted Product) Aldol->Product

Caption: Regiochemical control in the synthesis of the Wieland-Miescher ketone.

Field-Proven Protocol: Asymmetric Synthesis of (S)-Wieland-Miescher Ketone

This protocol is adapted from a highly reliable procedure published in Organic Syntheses, demonstrating the asymmetric intramolecular aldolization of the prochiral triketone intermediate formed in situ.[9] The use of the chiral amine catalyst, (S)-proline, induces stereoselectivity, yielding the (S)-enantiomer of the final product with high enantiomeric excess.[1][9]

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )AmountMolesNotes
2-Methyl-1,3-cyclohexanedione126.15126 g1.0Ensure high purity.
Methyl Vinyl Ketone (MVK)70.09142 g (167 mL)2.0Freshly distilled to remove polymerization inhibitors.
(S)-(-)-Proline115.133.5 g0.03Chiral catalyst.
N,N-Dimethylformamide (DMF)-400 mL-Anhydrous grade.
Benzene-1.2 L-For workup and azeotropic removal of water.
Saturated aq. NaCl (Brine)-~200 mL-For workup.
Anhydrous Magnesium Sulfate-~50 g-Drying agent.
Diethyl Ether-~1 L-For crystallization.
Pentane-~500 mL-For crystallization and washing.
Step-by-Step Experimental Procedure

Causality and Self-Validation: Each step is designed for optimal yield and purity. Temperature control is critical to manage the exothermic Michael addition and prevent side reactions. The workup is structured to efficiently remove the solvent (DMF) and catalyst, and the crystallization purifies the product from any unreacted starting materials or oligomeric side-products.

  • Reaction Setup:

    • To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 2-methyl-1,3-cyclohexanedione (126 g, 1.0 mol) and (S)-(-)-proline (3.5 g, 0.03 mol).

    • Add 400 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture to achieve a clear solution.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for this reaction, effectively solvating the intermediates. Proline serves as an organocatalyst, forming a nucleophilic enamine intermediate with the diketone, which then undergoes the Michael addition. The chirality of the proline directs the stereochemical outcome.[9]

  • Michael Addition (In Situ Triketone Formation):

    • Cool the stirred solution to 0–5°C using an ice-water bath.

    • Slowly add freshly distilled methyl vinyl ketone (167 mL, 2.0 mol) dropwise over a period of 2-3 hours, ensuring the internal temperature does not exceed 20°C.

    • Scientist's Note: MVK is highly reactive and prone to polymerization, especially under basic conditions.[10] Slow, cooled addition is crucial to control the reaction rate and minimize this side reaction. A slight excess of MVK ensures the complete consumption of the more valuable diketone.

  • Aldol Cyclization and Dehydration:

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture at ambient temperature for an additional 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent).

    • Scientist's Note: This extended stirring period allows the intramolecular aldol condensation and subsequent dehydration to proceed to completion.

  • Workup and Extraction:

    • Pour the reaction mixture into a 2-L separatory funnel containing 1.2 L of benzene.

    • Wash the organic phase sequentially with water (3 x 200 mL) and then with saturated aqueous NaCl (brine, 1 x 200 mL).

    • Scientist's Note: The benzene extraction transfers the organic product out of the high-boiling DMF. The water washes are critical for removing the DMF and the proline catalyst. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Scientist's Note: It is important to remove the solvent completely to obtain the crude product as a viscous oil, which will then be purified by crystallization.

  • Purification by Crystallization:

    • Dissolve the crude oil in approximately 400 mL of diethyl ether with gentle warming.

    • Cool the solution in an ice bath and slowly add pentane (~400 mL) until turbidity persists.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Allow the mixture to stand at 0–5°C for several hours (or overnight) to complete crystallization.

    • Collect the crystals by vacuum filtration, wash with cold ether/pentane (1:1), and dry under vacuum. A typical yield is in the range of 70-80%.

    • Scientist's Note: Crystallization is an effective method for purifying the solid product, yielding material of high purity and enantiomeric excess.

Troubleshooting and Key Considerations

  • Low Yield: Often caused by the polymerization of MVK. Ensure MVK is freshly distilled and the addition is performed slowly at a low temperature.[10]

  • Incomplete Reaction: If the starting material persists, the reaction time may need to be extended, or a slightly stronger, non-nucleophilic base could be trialed in stoichiometric amounts if organocatalysis is not desired.

  • Stereocontrol: The enantiomeric excess of the product is highly dependent on the purity and specific enantiomer of the proline catalyst. For racemic products, a simple base like potassium hydroxide or sodium ethoxide can be used.

  • Alternative Michael Acceptors: While MVK is common, other α,β-unsaturated ketones can be used, though reaction conditions may require re-optimization.[1]

References

  • Tai, C.-L., Ly, T. W., Wu, J.-D., & Liu, H.-J. (2001). Reductive Alkylation of γ-Cyano-α,β-unsaturated Ketones. A Modified Robinson Annulation Process to α,α-Disubstituted β,γ-unsaturated Cyclohexanone System. The Journal of Organic Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Robinson Annulation Reaction Mechanism. YouTube. Available at: [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Available at: [Link]

  • BYJU'S. (n.d.). Robinson Annulation Mechanism. BYJU'S. Available at: [Link]

  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Robinson annulation. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Organic Chemistry Portal. Available at: [Link]

  • Ghosh, S. K. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. Available at: [Link]

  • Sugai, T., et al. (2000). Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2023). Wieland-Miescher Ketone: A Cornerstone in Natural Product Synthesis. RSC Publishing. Available at: [Link]

  • Jiang, B., & Tu, S.-J. (2021). How to Start a Total Synthesis from the Wieland-Miescher Ketone? Current Organic Synthesis. Available at: [Link]

  • Jiang, B., & Tu, S.-J. (2021). How to Start a Total Synthesis from the Wieland-Miescher Ketone? PubMed. Available at: [Link]

  • Buchschacher, P., Fürst, A., & Gutzwiller, J. (1985). (S)-8a-METHYL-3,4,8,8a-TETRAHYDRO-1,6(2H, 7H)-NAPHTHALENEDIONE. Organic Syntheses. Available at: [Link]

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Application Notes & Protocols: A Guide to Cyclohexenone Synthesis via the Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: February 2026

I. Foreword: The Architectural Power of the Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, stands as a testament to chemical elegance and efficiency. First described in 1928 by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950, this [4+2] cycloaddition reaction provides a robust and stereocontrolled method for the formation of six-membered rings.[1] Its capacity to construct complex carbocyclic frameworks from simple, unsaturated precursors has made it an indispensable tool in the synthesis of natural products and new materials.[1][2]

This guide is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of steps to provide a deeper understanding of the causality behind the protocols. We will explore the mechanistic underpinnings, the logic of experimental design, and the practical execution of the Diels-Alder reaction for the specific and highly valuable synthesis of cyclohexenone derivatives. These structures are not merely academic curiosities; they are prevalent scaffolds in a multitude of biologically active compounds and key intermediates in pharmaceutical synthesis.[3][4][5]

II. Core Principles: Mechanism and Stereochemical Control

The Diels-Alder reaction involves the concerted interaction of a conjugated diene (the 4π-electron component) with a dienophile (the 2π-electron component) to form a cyclohexene ring.[1][6] In our context, the dienophile is an α,β-unsaturated ketone (an enone), which ensures the product is a cyclohexenone derivative.

A. The Concerted Mechanism & Frontier Molecular Orbitals (FMO)

The reaction proceeds through a single, cyclic transition state where three π-bonds are broken, and two new carbon-carbon σ-bonds and one new π-bond are formed simultaneously.[1][6][7] The feasibility and rate of this reaction are best understood through the lens of Frontier Molecular Orbital (FMO) theory.

The key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[8] The reaction is accelerated when the energy gap between these two orbitals is small. This is achieved under "normal electron demand" conditions by using:

  • An electron-rich diene: Dienes bearing electron-donating groups (EDGs) like alkoxy or alkyl groups have a higher energy HOMO.[8]

  • An electron-poor dienophile: The enone used for cyclohexenone synthesis is inherently a suitable dienophile because the carbonyl group is electron-withdrawing, which lowers the energy of its LUMO.[8]

FMO_Interaction Diene_HOMO HOMO Dienophile_LUMO LUMO Diene_HOMO->Dienophile_LUMO thermal_workflow A 1. Setup & Reagent Charging B 2. In Situ Diene Generation A->B Heat slowly C 3. Reflux & Reaction B->C Increase heat to reflux (30-60 min) D 4. Cooling & Crystallization C->D Cool to room temp, then ice bath E 5. Product Isolation D->E Vacuum filtration F 6. Characterization E->F Yield, MP, Spectroscopy

Caption: Workflow for a typical thermal Diels-Alder reaction.

Step-by-Step Methodology:

  • Reagent Preparation and Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.6 g) and 3-sulfolene (2.8 g). [9] * Add a high-boiling solvent such as p-xylene (1.0 mL) to aid in heat transfer and dissolve the reagents. [10][9] * Assemble a reflux condenser on the flask. Ensure the apparatus is securely clamped.

  • Reaction Execution:

    • Gently heat the mixture with stirring. The solids will melt and dissolve. [9] * Increase the heating to bring the solution to a steady reflux. You may observe gas evolution (SO₂) as the 3-sulfolene decomposes to form 1,3-butadiene. [10] * Maintain the reflux for 30-45 minutes to ensure the reaction goes to completion. [9]

  • Workup and Isolation:

    • Remove the heat source and allow the flask to cool to room temperature. The product will begin to crystallize.

    • To ensure complete crystallization, place the flask in an ice-water bath for 10-15 minutes. [11] * Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any residual xylene. [12] * Allow the product to air-dry on the filter paper or in a desiccator.

  • Characterization:

    • Determine the mass of the dry product and calculate the percent yield.

    • Measure the melting point of the product.

    • Confirm the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

B. General Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

(Example: Reaction of Cyclopentadiene with Methyl Vinyl Ketone)

This protocol requires an inert atmosphere due to the moisture sensitivity of the Lewis acid.

lewis_acid_workflow A 1. Setup Under Inert Gas B 2. Dienophile & Catalyst A->B Add dry solvent, cool to -78 °C C 3. Diene Addition B->C Add Lewis Acid, then slow addition of Diene D 4. Reaction Monitoring C->D Stir at low temp (1-3 hours) E 5. Aqueous Quench D->E Monitor by TLC F 6. Extraction & Purification E->F Add sat. NaHCO₃, separate layers G 7. Characterization F->G Dry organic layer, column chromatography

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Step-by-Step Methodology:

  • Preparation and Setup (Inert Atmosphere):

    • Flame-dry all glassware (round-bottom flask, addition funnel) under vacuum and allow to cool under a positive pressure of nitrogen or argon.

    • To the reaction flask, add methyl vinyl ketone (1.0 equiv) and dry dichloromethane (CH₂Cl₂) under nitrogen.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst and Reagent Addition:

    • Slowly add the Lewis acid (e.g., aluminum chloride, AlCl₃, 1.1 equiv) to the stirred solution of the dienophile. A color change may be observed. Stir for 15 minutes.

    • In a separate flask, prepare a solution of freshly cracked cyclopentadiene (1.2 equiv) in dry CH₂Cl₂.

    • Add the cyclopentadiene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at -78 °C.

  • Reaction and Monitoring:

    • Allow the reaction to stir at -78 °C for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel.

    • Extract the aqueous layer with CH₂Cl₂ (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure cyclohexenone adduct.

V. Application in Drug Discovery and Development

The cyclohexene core is a privileged scaffold in medicinal chemistry. The Diels-Alder reaction's ability to reliably install up to four stereocenters in a single step makes it a powerful tool for building molecular complexity. [1]Cyclohexanone and its derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antihistamines and other active pharmaceutical ingredients (APIs). [3][4]The strategic application of this reaction in a total synthesis campaign can significantly shorten the synthetic route to a target molecule, accelerating the drug development process. The convergent nature of the reaction, where two complex fragments can be joined late-stage, is particularly advantageous. [6]

VI. References

  • Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. [Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple α,β-Unsaturated Ketones. Macmillan Group. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Angell, E. C., Fringuelli, F., Guo, M., Minuti, L., Taticchi, A., & Wenkert, E. (1988). Diels-Alder reactions of cycloalkenones. 14. Endo diastereoselectivity of 2-cyclohexenones in reactions with cyclopentadiene. The Journal of Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Diels–Alder reaction. Wikipedia. [Link]

  • Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene. [Link]

  • Utah Tech University. (n.d.). Diels-Alder Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link]

  • Vertec BioSolvents. (2022). What is Cyclohexanone Used For?. [Link]

  • Kozmin, S. A., Rawal, V. H. (1997). Chiral Amino Siloxy Dienes in the Diels−Alder Reaction: Applications to the Asymmetric Synthesis of 4-Substituted and 4,5-Disubstituted Cyclohexenones and the Total Synthesis of (−)-α-Elemene. Journal of the American Chemical Society. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Cyclohexanone: From Nylon to Pharmaceuticals. [Link]

  • Rana, A., Mishra, A., & Awasthi, S. K. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Royal Society of Chemistry. [Link]

  • Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.

  • National Center for Biotechnology Information. (n.d.). Cyclohexanone. [Link]

  • Myers, A. G. Research Group. (n.d.). Chem 115. [Link]

  • Unknown. (n.d.). 14. The Diels-Alder Cycloaddition Reaction. [Link]

  • Unknown. (n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction. [Link]

  • Kozmin, S. A., & Rawal, V. H. (2000). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. National Center for Biotechnology Information. [Link]

  • Alpha Chemical Corp. (2023). Revealing Cyclohexanone: Properties, Uses, and Benefits. [Link]

Sources

Application Note & Protocols: Asymmetric Synthesis of Chiral 4,4-Disubstituted Cyclohexenones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Chiral 4,4-disubstituted cyclohexenones are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. The quaternary stereocenter at the C4 position presents a formidable synthetic challenge, demanding highly selective and efficient methodologies for its construction. This guide provides an in-depth exploration of modern asymmetric strategies to access these valuable building blocks, intended for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of organocatalytic, biocatalytic, and chiral auxiliary-based approaches, offering field-proven insights and detailed, validated protocols to empower your synthetic endeavors.

The Strategic Importance of the Chiral 4,4-Disubstituted Cyclohexenone Core

The cyclohexenone framework is a versatile scaffold in organic synthesis, but the introduction of a chiral, all-carbon quaternary center at the 4-position elevates its significance exponentially. This structural feature is a hallmark of numerous biologically active molecules, including steroids, terpenoids, and alkaloids. The stereochemical integrity of this center is often crucial for biological function, making its controlled synthesis a primary objective in the total synthesis of natural products and the development of novel therapeutics. The core challenge lies in overcoming the steric hindrance associated with forming a tetrasubstituted carbon center while precisely controlling its three-dimensional arrangement.

This document details three principal strategies that have emerged as powerful solutions to this challenge:

  • Organocatalytic Desymmetrization: Employing small chiral organic molecules to break the symmetry of prochiral starting materials.

  • Biocatalytic Desymmetrization: Leveraging the exquisite selectivity of enzymes to perform highly specific transformations under mild, environmentally benign conditions.

  • Chiral Auxiliary-Mediated Synthesis: A classical yet robust approach that utilizes covalently-bound chiral controllers to direct stereoselective alkylations.

Organocatalytic Approach: Asymmetric Desymmetrization via Michael Addition

Organocatalysis has revolutionized asymmetric synthesis by demonstrating that small, metal-free organic molecules can induce high levels of stereoselectivity. For the synthesis of 4,4-disubstituted cyclohexenones, the desymmetrization of a prochiral 4,4-disubstituted cyclohexadienone is an exceptionally effective strategy.[1][2]

Scientific Principle & Causality

This method hinges on the conjugate addition (Michael reaction) of a nucleophile, such as a malonate, to one of the two enantiotopic double bonds of a cyclohexadienone. The key to success is a bifunctional chiral catalyst, typically a primary amine-thiourea derivative.

Why this works: The catalyst operates through a dual-activation mechanism. The thiourea moiety, with its two N-H groups, acts as a hydrogen-bond donor, coordinating to and activating the carbonyl group of the cyclohexadienone. Simultaneously, the primary amine group activates the malonate nucleophile. This ternary complex creates a highly organized, chiral transition state that sterically favors the nucleophilic attack on one specific face of one specific double bond, effectively breaking the molecule's symmetry and setting the quaternary stereocenter with high fidelity.[3][4] The use of high pressure can further enhance both the reaction rate and stereoselectivity by promoting a more compact transition state.[3]

cluster_0 Catalytic Cycle Start Prochiral Cyclohexadienone + Malonate TS Ternary Complex (Dual H-Bonding Activation) Start->TS Association Cat_H Chiral Amine-Thiourea Catalyst Cat_H->TS Binding Product_Complex Catalyst-Product Complex TS->Product_Complex Stereoselective Michael Addition Product_Complex->Cat_H Regeneration End Chiral Cyclohexenone Product Product_Complex->End Release

Caption: Organocatalytic Desymmetrization Workflow.

Data Summary: Catalyst Performance in Michael Addition
EntryCyclohexadienone Substituents (R¹, R²)NucleophileCatalystYield (%)dree (%)
1Me, MeDiethyl MalonateCinchonine-derived Urea95-90
2Ph, MeDimethyl MalonatePrimary Amine-Thiourea92>20:196
3Bn, AllylDibenzyl MalonatePrimary Amine-Thiourea88>20:194
4Me, PropargylDi-tert-butyl MalonateCinchonine-derived Urea90-85

Data synthesized from representative literature.[2][3]

Protocol: Asymmetric Michael Addition to 4,4-Dimethylcyclohexadienone

This protocol is a representative example for the synthesis of a chiral cyclohexenone via organocatalytic desymmetrization.[3]

Materials:

  • 4,4-Dimethyl-2,5-cyclohexadien-1-one

  • Diethyl malonate

  • (S)-1-(2-(3,5-bis(trifluoromethyl)phenyl)-thioureido)-2-methylpropane-2-amine (Primary amine-thiourea catalyst)

  • 4-Pyrrolidinopyridine (PPY)

  • Toluene, anhydrous

  • High-pressure reactor (optional, for rate/selectivity enhancement)

Procedure:

  • Reaction Setup: To a dry reaction vial under an inert atmosphere (N₂ or Ar), add the primary amine-thiourea catalyst (0.02 mmol, 10 mol%) and PPY (0.02 mmol, 10 mol%).

  • Solvent and Reagents: Add anhydrous toluene (1.0 mL). Stir the mixture for 5 minutes at room temperature to ensure dissolution. Add 4,4-dimethyl-2,5-cyclohexadien-1-one (0.2 mmol, 1.0 equiv).

  • Nucleophile Addition: Add diethyl malonate (0.3 mmol, 1.5 equiv) to the mixture.

  • Reaction Conditions: Seal the vial and stir the reaction at room temperature. For sluggish reactions, assembly within a high-pressure reactor and pressurizing to 0.9 GPa can dramatically improve performance.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 24-72 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral 4,4-dimethyl-2-(diethyl malonate)cyclohex-2-en-1-one product.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Biocatalytic Approach: Ene-Reductase Catalyzed Desymmetrizing Hydrogenation

Biocatalysis offers an environmentally sustainable and highly selective alternative to traditional chemical methods. Ene-reductases, a class of enzymes from the Old Yellow Enzyme (OYE) family, are particularly adept at the asymmetric reduction of activated carbon-carbon double bonds.

Scientific Principle & Causality

This strategy also employs prochiral 4,4-disubstituted 2,5-cyclohexadienones as substrates. The desymmetrization is achieved through the selective hydrogenation of one of the two C=C bonds.[1][5]

Why this works: The enzyme's three-dimensional active site acts as a precisely shaped chiral pocket. It binds the planar cyclohexadienone substrate in a specific orientation through a network of non-covalent interactions. This binding pre-organizes the substrate for a hydride transfer from a cofactor, typically NADH or NADPH. The hydride is delivered to only one face of one of the double bonds, leading to the formation of the chiral cyclohexenone with exceptionally high enantioselectivity (often >99% ee).[1][5] The reaction proceeds under mild conditions (room temperature, aqueous buffer), highlighting the power of enzymatic catalysis.

cluster_workflow Biocatalytic Desymmetrization Workflow Substrate Prochiral Cyclohexadienone Binding Substrate Binding in Chiral Active Site Substrate->Binding Enzyme Ene-Reductase (e.g., OPR3, YqjM) Enzyme->Binding Cofactor_Ox NADH (Cofactor) Cofactor_Ox->Binding Cofactor_Red NAD+ Reduction Stereoselective Hydride Transfer Binding->Reduction Reduction->Enzyme Regeneration Reduction->Cofactor_Red Product Chiral Cyclohexenone Reduction->Product

Caption: Biocatalytic Desymmetrization by Ene-Reductase.

Data Summary: Ene-Reductase Performance
EntrySubstrate (R¹, R²)Ene-ReductaseCofactor SystemConversion (%)ee (%)
1Me, PhOPR3NADH>99>99 (R)
2Me, AllylYqjMNADPH98>99 (S)
3Et, EtOPR1NADH9598 (R)
4Me, BnYqjMNADPH>99>99 (S)

Data synthesized from representative literature.[1][5]

Protocol: Enzymatic Reduction of 4-Methyl-4-phenyl-2,5-cyclohexadienone

This protocol describes a typical lab-scale biocatalytic desymmetrization.[1]

Materials:

  • Lyophilized ene-reductase (e.g., OPR3 from Lycopersicon esculentum)

  • Nicotinamide adenine dinucleotide (NADH)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Tris-HCl buffer (50 mM, pH 7.5)

  • 4-Methyl-4-phenyl-2,5-cyclohexadien-1-one

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

Procedure:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer and adjust the pH to 7.5.

  • Reaction Mixture: In a reaction vessel, combine the Tris-HCl buffer, D-glucose (50 mM), NADH (1 mM), and Glucose Dehydrogenase (10 U/mL).

  • Enzyme Addition: Add the ene-reductase (e.g., OPR3, ~1 mg/mL). Gently swirl to mix.

  • Substrate Addition: Prepare a stock solution of the 4-methyl-4-phenyl-2,5-cyclohexadien-1-one in DMSO (e.g., 100 mM). Add the substrate stock solution to the reaction mixture to a final concentration of 5-10 mM. The final DMSO concentration should be kept low (e.g., <5% v/v) to avoid enzyme denaturation.

  • Reaction: Incubate the reaction at 30 °C with gentle shaking (e.g., 150 rpm).

  • Monitoring: Monitor the reaction by taking aliquots at time intervals, quenching with an equal volume of ethyl acetate, and analyzing the organic layer by chiral GC or HPLC.

  • Workup: Once the reaction has reached completion (typically 12-24 hours), extract the entire mixture three times with an equal volume of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

  • Characterization: Confirm the structure and determine the enantiomeric excess of the resulting (R)-4-methyl-4-phenylcyclohex-2-en-1-one.

Chiral Auxiliary Approach: Diastereoselective Dialkylation

Before the widespread adoption of catalytic methods, chiral auxiliaries were the gold standard for asymmetric synthesis. This approach involves temporarily attaching a chiral molecule to the substrate to direct the stereochemistry of subsequent reactions.

Scientific Principle & Causality

This synthetic route builds the chiral cyclohexenone from an acyclic precursor.[6][7] The key steps are:

  • Lactam Formation: A δ-keto acid is condensed with a chiral amino alcohol (e.g., (1S,2S)-2-amino-1-phenyl-1,3-propanediol) to form a chiral bicyclic lactam.

  • Diastereoselective Alkylations: The lactam is deprotonated with a strong base (e.g., LDA) to form a chiral enolate. This enolate is sequentially alkylated twice with two different electrophiles (R¹X and R²X).

  • Release of Product: The dialkylated lactam is reduced and then hydrolyzed under acidic conditions, which cleaves the auxiliary and triggers an intramolecular aldol condensation to form the final chiral 4,4-disubstituted cyclohexenone.

Why this works: The chiral auxiliary, derived from the amino alcohol, creates a rigid and sterically biased environment. The bulky phenyl group on the auxiliary effectively blocks one face of the lactam enolate. Consequently, the incoming alkylating agents are forced to approach from the less hindered opposite face, leading to a highly diastereoselective installation of both R¹ and R² groups. The predictable stereochemical outcome is a direct result of this substrate control.[6]

Start δ-Keto Acid + Chiral Amino Alcohol Lactam Formation of Chiral Bicyclic Lactam Start->Lactam Deprotonation1 1. LDA Deprotonation Lactam->Deprotonation1 Alkylation1 2. Diastereoselective Alkylation (R¹X) Deprotonation1->Alkylation1 Deprotonation2 3. LDA Deprotonation Alkylation1->Deprotonation2 Alkylation2 4. Diastereoselective Alkylation (R²X) Deprotonation2->Alkylation2 Reduction 5. Reduction (e.g., Red-Al) Alkylation2->Reduction Hydrolysis 6. Hydrolysis & Aldol Cyclization Reduction->Hydrolysis End Chiral 4,4-Disubstituted Cyclohexenone Hydrolysis->End

Caption: Chiral Auxiliary-Based Synthetic Workflow.

Protocol: Synthesis via Chiral Bicyclic Lactam (Conceptual Steps)

This multi-step sequence requires careful execution at each stage. The following outlines the critical transformations.[6]

  • Lactam Formation: Reflux 4-acetylbutanoic acid with (1S,2S)-2-amino-1-phenyl-1,3-propanediol in benzene with azeotropic removal of water to form the bicyclic lactam.

  • First Alkylation: Cool a solution of the lactam in THF to -78 °C. Add LDA (2.5 equiv) and stir. Add the first alkyl halide (e.g., methyl iodide). Allow to warm and work up to isolate the mono-alkylated product.

  • Second Alkylation: Subject the mono-alkylated lactam to the same conditions (LDA in THF at -78 °C), followed by the addition of the second alkyl halide (e.g., benzyl bromide). The diastereoselectivity is often highest when the bulkier electrophile is added second. Purify the dialkylated lactam by chromatography.

  • Reductive Cleavage and Cyclization: Treat the purified dialkylated lactam with a reducing agent like Red-Al in toluene at low temperature. After the reduction is complete, the crude intermediate is hydrolyzed with an aqueous acid (e.g., aqueous phosphate buffer), which removes the auxiliary and simultaneously catalyzes the aldol condensation to furnish the final chiral cyclohexenone product. Purification is achieved via column chromatography. The resulting products are typically formed in high enantiomeric excess (>95% ee).[6]

Conclusion and Future Outlook

The asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones has matured significantly, with organocatalysis and biocatalysis now providing highly efficient and selective routes that often surpass classical auxiliary-based methods. Organocatalytic desymmetrization offers operational simplicity and access to a broad range of structures, while biocatalysis provides unparalleled selectivity under green conditions.

Future research will likely focus on expanding the substrate scope for these catalytic systems, developing novel catalysts with even greater activity and selectivity, and integrating these methods into streamlined total syntheses of complex, high-value molecules for the pharmaceutical and agrochemical industries.

References

  • Meyers, A. I.; Wanner, K. T. An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity. The Journal of Organic Chemistry, 1986, 51(10), 1936-1938. [Link]

  • Miyamae, N.; Watanabe, N.; Moritaka, M.; Nakano, K.; Ichikawa, Y.; Kotsuki, H. Asymmetric organocatalytic desymmetrization of 4,4-disubstituted cyclohexadienones at high pressure: a new powerful strategy for the synthesis of highly congested chiral cyclohexenones. Organic & Biomolecular Chemistry, 2014, 12(31), 5847-55. [Link]

  • Peschiulli, A.; Kara, S.; Ni, Y.; Hauer, B.; Carballares, D.; Slattery, O.; Moody, T. S.; O'Reilly, E. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 2014, 4(8), 2549–2552. [Link]

  • Zhang, W.; Li, D.; Wang, W. Desymmetrization of Cyclohexadienones via Asymmetric Michael Reaction Catalyzed by Cinchonine-Derived Urea. Organic Letters, 2011, 13(18), 4942-4945. [Link]

  • List, B. New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 2002, 99(25), 15833-15834. [Link]

  • Hajos, Z. G.; Parrish, D. R. Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 1974, 39(12), 1615-1621. [Link]

Sources

The Art of the Ring: An Application Guide to Organocatalyzed Synthesis of 4-Substituted-2-Cyclohexenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclohexenone Core in Modern Chemistry

The 4-substituted-2-cyclohexenone framework is a cornerstone in the architecture of complex organic molecules. Its prevalence in a vast array of natural products and pharmaceuticals underscores its significance to researchers in drug discovery and development. The strategic placement of a substituent at the C4 position, often a stereocenter, provides a crucial handle for further molecular elaboration, making the development of efficient and stereoselective synthetic routes to these scaffolds a paramount objective in modern organic chemistry.[1]

Traditionally, the synthesis of these vital building blocks has relied on metal-based catalysts, which, despite their efficacy, can present challenges related to toxicity, cost, and environmental impact. The dawn of organocatalysis has revolutionized this landscape, offering a greener, more sustainable, and often more selective approach to the construction of these intricate carbocycles.[2] This application note provides a detailed exploration of the organocatalyzed synthesis of 4-substituted-2-cyclohexenones, with a focus on the underlying principles, practical experimental protocols, and the causal factors that govern the success of these transformations.

Core Principles: The Power of Enamine and Iminium Ion Catalysis

The majority of organocatalytic approaches to 4-substituted-2-cyclohexenones hinge on the transient and reversible formation of nucleophilic enamines and electrophilic iminium ions from carbonyl compounds and a chiral amine catalyst, most notably L-proline and its derivatives.[3] This dual activation strategy, often employed in a cascade or tandem fashion, allows for the precise orchestration of multiple bond-forming events in a single pot.

A quintessential example of this is the asymmetric Robinson annulation, a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation.[4] In this reaction, the organocatalyst plays a multifaceted role:

  • Enamine Formation: The secondary amine of the catalyst condenses with a ketone (the Michael donor) to form a chiral enamine. This transformation increases the HOMO of the ketone, rendering it a more potent nucleophile.

  • Stereocontrol in Michael Addition: The chiral environment provided by the catalyst directs the enamine's attack on the Michael acceptor (an α,β-unsaturated ketone or aldehyde), establishing the crucial C4-stereocenter with high fidelity.

  • Iminium Ion Formation and Aldol Cyclization: Following the Michael addition, the catalyst can activate the newly introduced carbonyl group for the intramolecular aldol condensation, facilitating the ring closure.

  • Catalyst Regeneration: After the final dehydration step, which forges the cyclohexenone double bond, the catalyst is regenerated, ready to initiate another catalytic cycle.

This elegant catalytic cycle is a testament to the efficiency and precision of organocatalysis, enabling the construction of complex cyclic systems from simple, achiral precursors.

Visualizing the Catalytic Cycle: A Mechanistic Overview

The following diagram illustrates the key steps in the L-proline-catalyzed asymmetric Robinson annulation for the synthesis of a 4-substituted-2-cyclohexenone.

Organocatalytic_Robinson_Annulation L-Proline Catalyzed Asymmetric Robinson Annulation cluster_0 Catalytic Cycle cluster_1 Start Ketone + L-Proline Enamine Chiral Enamine (Nucleophilic) Start->Enamine Condensation (-H2O) Michael_Adduct Michael Adduct Enamine->Michael_Adduct Michael Addition Michael_Acceptor α,β-Unsaturated Ketone (Electrophilic) Iminium_Ion Iminium Ion Intermediate Michael_Adduct->Iminium_Ion Tautomerization Aldol_Adduct Intramolecular Aldol Adduct Iminium_Ion->Aldol_Adduct Intramolecular Aldol Addition Cyclohexenone 4-Substituted-2-Cyclohexenone Aldol_Adduct->Cyclohexenone Dehydration (-H2O) Catalyst_Regen L-Proline (Regenerated) Cyclohexenone->Catalyst_Regen Hydrolysis Catalyst_Regen->Start Enters new cycle Michael_Acceptor_Node Michael_Adduct_Node

Figure 1: A simplified workflow of the L-proline catalyzed asymmetric Robinson annulation.

Experimental Protocol: Asymmetric Synthesis of the Wieland-Miescher Ketone

The following protocol is a representative example of an L-proline-catalyzed Robinson annulation for the synthesis of the Wieland-Miescher ketone, a versatile building block in steroid and terpenoid synthesis.[5][6]

Materials and Reagents:
  • 2-methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (freshly distilled)

  • L-proline

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Instrumentation:
  • Round-bottom flask with a magnetic stir bar

  • Argon or nitrogen inlet

  • Temperature-controlled oil bath or heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask, add 2-methyl-1,3-cyclohexanedione (1.0 g, 7.9 mmol) and L-proline (0.27 g, 2.3 mmol).

  • Solvent Addition: Add 50 mL of anhydrous DMSO to the flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Dissolution: Stir the mixture at 35 °C until all solids have dissolved.

  • Addition of Michael Acceptor: Slowly add freshly distilled methyl vinyl ketone (1.0 mL, 12.0 mmol) dropwise to the reaction mixture over a period of 10 minutes.

  • Reaction Monitoring: Vigorously stir the reaction at 35 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete (typically 24-48 hours), quench the reaction by adding 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched Wieland-Miescher ketone.

Causality Behind Experimental Choices:
  • L-proline as Catalyst: L-proline is a readily available and inexpensive chiral catalyst that effectively promotes both the Michael addition and the aldol condensation steps with high stereocontrol.[5]

  • DMSO as Solvent: DMSO is a polar aprotic solvent that is effective in dissolving the reagents and facilitating the ionic intermediates in the catalytic cycle.[7]

  • Anhydrous Conditions: The exclusion of water is important in the initial stages to favor the formation of the enamine intermediate.

  • Temperature Control: The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate, but not so high as to compromise the enantioselectivity.

Data Presentation: Substrate Scope and Performance

The versatility of organocatalyzed routes to 4-substituted-2-cyclohexenones is demonstrated by their applicability to a range of substrates. The following table summarizes representative results for the synthesis of Wieland-Miescher ketone and its analogues.

EntryMichael DonorMichael AcceptorCatalystYield (%)ee (%)Reference
12-Methyl-1,3-cyclohexanedioneMethyl vinyl ketoneL-proline70-8070-76[6]
22-Methyl-1,3-cyclopentanedioneMethyl vinyl ketoneL-proline>95>93[6]
32-Phenyl-1,3-cyclohexanedioneMethyl vinyl ketoneChiral primary amine9294[2]
42-Methyl-1,3-cyclohexanedioneEthyl vinyl ketoneL-proline6572[5]

Conclusion and Future Outlook

The organocatalytic synthesis of 4-substituted-2-cyclohexenones represents a significant advancement in synthetic organic chemistry, providing a powerful and sustainable platform for the construction of these valuable molecular scaffolds. The use of readily available, non-toxic, and often inexpensive organocatalysts like L-proline has democratized access to these complex structures in an enantiomerically pure form.

As our understanding of reaction mechanisms deepens and new, more efficient catalysts are developed, the scope and applicability of these methods will undoubtedly continue to expand. For researchers and scientists in drug development, the ability to rapidly and reliably synthesize a diverse library of chiral cyclohexenone building blocks is a critical enabler in the quest for novel therapeutics. The protocols and principles outlined in this application note serve as a foundational guide for harnessing the power of organocatalysis in this exciting and impactful area of chemical synthesis.

References

  • Zhou, P., Zhang, L., Luo, S., & Cheng, J. P. (2012). Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. The Journal of Organic Chemistry, 77(5), 2526–2530. [Link]

  • Yang, X., Wang, J., & Li, P. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Organic & Biomolecular Chemistry, 12(16), 2499–2513. [Link]

  • Wikipedia. (2023). Robinson annulation. In Wikipedia. Retrieved from [Link]

  • D'Angelo, N., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(22), 5469. [Link]

  • Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2015). Recyclable L-proline organocatalyst for Wieland–Miescher ketone synthesis. Journal of Chemical Sciences, 127(7), 1239–1244. [Link]

  • Singh, S., & Singh, V. (2023). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Chemical Communications, 59(53), 8195-8208. [Link]

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Application Notes and Protocols: Mastering Regioselectivity in Grignard Reactions with α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Duality of Reactivity in Conjugated Systems

The addition of Grignard reagents to α,β-unsaturated ketones is a cornerstone transformation in synthetic organic chemistry, enabling the formation of crucial carbon-carbon bonds. However, the conjugated nature of the enone system presents a fundamental challenge of regioselectivity. Nucleophilic attack can occur at two distinct electrophilic sites: the carbonyl carbon (C2) leading to a 1,2-addition product (an allylic alcohol), or the β-carbon (C4) resulting in a 1,4-addition or conjugate addition product (a saturated ketone after tautomerization). The ability to selectively steer the reaction towards either outcome is paramount for the synthesis of complex molecular architectures in pharmaceutical and materials science research.

This comprehensive guide provides an in-depth analysis of the mechanistic principles governing this regioselectivity. We will explore the critical factors that researchers can manipulate to achieve the desired outcome and provide detailed, field-proven protocols for both selective 1,2- and 1,4-addition reactions.

Mechanistic Underpinnings: A Tale of Two Pathways

The regiochemical outcome of the Grignard reaction with an enone is a classic example of the competition between kinetic and thermodynamic control, largely governed by the principles of Hard and Soft Acids and Bases (HSAB) theory.

  • 1,2-Addition: The Realm of Kinetic Control and Hard Nucleophiles Grignard reagents (RMgX) are considered "hard" nucleophiles due to the significant ionic character of the carbon-magnesium bond, which localizes a high degree of negative charge on the carbon atom. The carbonyl carbon, being directly attached to the highly electronegative oxygen atom, is a "hard" electrophilic center. According to HSAB theory, hard-hard interactions are favored. This addition is typically fast and irreversible, placing it under kinetic control.[1] The initial product is a magnesium alkoxide, which upon acidic workup, yields the allylic alcohol.

  • 1,4-Addition: The Path of Thermodynamic Control and Soft Nucleophiles The β-carbon of the enone system is a "soft" electrophilic center. To favor attack at this position, a "soft" nucleophile is required. While Grignard reagents themselves are hard, their reactivity can be modulated. The addition of catalytic amounts of copper(I) salts (e.g., CuI, CuBr·SMe₂, CuCN) transforms the Grignard reagent in situ into an organocopper species, likely a Gilman-like reagent (R₂CuLi).[2][3] These organocuprates are significantly softer nucleophiles, and their addition to the soft β-carbon is favored.[4] The resulting enolate intermediate is thermodynamically more stable than the alkoxide from 1,2-addition. Upon workup, this enolate is protonated at the α-carbon, leading to the thermodynamically favored saturated ketone.[1]

The competing pathways are illustrated in the diagram below:

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Enone α,β-Unsaturated Ketone p12 1,2-Addition (Hard-Hard Interaction) Kinetic Control Enone->p12 p14 1,4-Addition (Conjugate) (Soft-Soft Interaction) Thermodynamic Control Enone->p14 Grignard Grignard Reagent (RMgX) Grignard->p12 Grignard->p14  + cat. Cu(I) Prod12 Allylic Alcohol (1,2-Product) p12->Prod12 H₃O⁺ Workup Prod14 Saturated Ketone (1,4-Product) p14->Prod14 H₃O⁺ Workup

Figure 1: Competing 1,2- and 1,4-addition pathways.

Controlling Regioselectivity: A Chemist's Toolkit

Several experimental variables can be fine-tuned to direct the reaction towards the desired product. Understanding the causality behind these choices is key to successful synthesis.

FactorInfluence on RegioselectivityRationale
Nucleophile Hardness Hard (RMgX, RLi): Favors 1,2-addition.[5] Soft (Organocuprates): Favors 1,4-addition.[3]Based on HSAB theory, matching the hardness of the nucleophile and electrophile (hard carbonyl carbon vs. soft β-carbon) dictates the primary reaction pathway.
Steric Hindrance Increased steric bulk on the Grignard reagent or at the carbonyl carbon: Can increase the proportion of 1,4-addition.[4]The 1,2-addition pathway is often more sterically demanding. If the approach to the carbonyl is hindered, the more accessible β-carbon becomes a more likely target, even for harder nucleophiles.
Copper(I) Catalyst Presence of catalytic Cu(I) salts (e.g., CuI, CuBr, CuCN): Strongly promotes 1,4-addition.[2][6]In situ formation of softer organocopper species which preferentially attack the soft β-carbon of the enone.
Temperature Low temperatures (e.g., -78 °C to 0 °C): Generally favor the kinetically controlled 1,2-addition product.At lower temperatures, the reaction is less likely to have sufficient energy to overcome the activation barrier for the (often slower) 1,4-addition, and the faster 1,2-addition predominates.
Solvent Less polar, coordinating solvents (e.g., THF, Et₂O): Are standard for Grignard reactions. The specific solvent can influence the aggregation state of the Grignard reagent, which in turn can affect steric hindrance and reactivity.The solvent molecules coordinate to the magnesium center, influencing its Lewis acidity and the overall structure of the organometallic species in solution.
Lewis Acids Presence of certain Lewis acids (e.g., CeCl₃): Can enhance 1,2-selectivity.The Lewis acid coordinates strongly to the carbonyl oxygen, increasing the hardness and electrophilicity of the carbonyl carbon, further promoting attack by the hard Grignard reagent (Luche reaction conditions).

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective 1,2- and 1,4-additions using Chalcone (1,3-diphenyl-2-propen-1-one) as a model substrate.

Protocol 1: Selective 1,2-Addition of Phenylmagnesium Bromide to Chalcone

This protocol is designed to favor the formation of the 1,2-addition product, 1,1,3-triphenyl-2-propen-1-ol, by employing a standard Grignard reagent under conditions that promote kinetic control.

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_grignard Prepare Phenylmagnesium Bromide in Et₂O dissolve_chalcone Dissolve Chalcone in anhydrous Et₂O add_grignard Slowly add Grignard reagent at 0 °C dissolve_chalcone->add_grignard warm_rt Warm to RT and stir until completion add_grignard->warm_rt quench Quench with sat. aq. NH₄Cl warm_rt->quench extract Extract with Et₂O quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Figure 2: Workflow for selective 1,2-addition.

Step-by-Step Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Assemble a dry three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar under an inert atmosphere.

    • Place magnesium turnings (1.2 eq) in the flask.

    • Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium and stir. If the reaction does not initiate (indicated by cloudiness and gentle reflux), gentle warming or the addition of an iodine crystal may be necessary.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction:

    • In a separate dry flask under an inert atmosphere, dissolve chalcone (1.0 eq) in anhydrous diethyl ether.

    • Cool the chalcone solution to 0 °C in an ice bath.

    • Slowly add the prepared phenylmagnesium bromide solution (1.1 eq) to the stirred chalcone solution via a cannula or dropping funnel.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution.[7] The use of a mild proton source like NH₄Cl is crucial to avoid acid-catalyzed elimination of the tertiary alcohol product.[7]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 1,1,3-triphenyl-2-propen-1-ol.

Protocol 2: Copper-Catalyzed Selective 1,4-Addition to Chalcone

This protocol details the conjugate addition of a Grignard reagent to chalcone, yielding 1,3,3-triphenyl-1-propanone, by employing a catalytic amount of copper(I) iodide to promote the 1,4-pathway.

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Magnesium turnings

  • Bromobenzene

  • Copper(I) Iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Schlenk flasks or similar oven-dried glassware

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Workflow Diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_grignard Prepare Phenylmagnesium Bromide in THF suspend_catalyst Suspend CuI in anhydrous THF at -78 °C add_grignard Add Grignard reagent to CuI suspension suspend_catalyst->add_grignard add_chalcone Slowly add Chalcone solution to cuprate add_grignard->add_chalcone stir_reaction Stir at low temp. until completion add_chalcone->stir_reaction quench Quench with sat. aq. NH₄Cl stir_reaction->quench extract Extract with Et₂O quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Figure 3: Workflow for copper-catalyzed 1,4-addition.

Step-by-Step Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Prepare the Grignard reagent from magnesium turnings (1.5 eq) and bromobenzene (1.3 eq) in anhydrous THF as described in Protocol 1. THF is often preferred for copper-catalyzed reactions.

  • Reaction:

    • In a separate, dry Schlenk flask under an inert atmosphere, suspend copper(I) iodide (CuI, 5-10 mol%) in anhydrous THF.

    • Cool this suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared phenylmagnesium bromide solution (1.3 eq) to the stirred CuI suspension. The formation of the organocopper species may be indicated by a color change. Stir for 15-30 minutes at this temperature.

    • In another flask, dissolve chalcone (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the chalcone solution to the cold organocopper reagent mixture via cannula.

    • Maintain the reaction at low temperature (e.g., -78 °C or slowly warming to -20 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature. If a large amount of copper salts precipitate, an additional wash with aqueous ammonia may be required to dissolve them as the copper-ammonia complex.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the 1,3,3-triphenyl-1-propanone.

Conclusion and Best Practices

The selective addition of Grignard reagents to α,β-unsaturated ketones is a powerful tool, but its success hinges on a deep understanding of the underlying mechanistic principles. By carefully selecting the reaction conditions—namely the presence or absence of a copper catalyst, temperature, and steric factors—researchers can effectively control the regiochemical outcome. The protocols provided herein serve as a robust starting point for the synthesis of both allylic alcohols and saturated ketones from enone precursors.

Key Best Practices for Trustworthy Results:

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by protic sources. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.

  • Inert Atmosphere: To prevent oxidation of the Grignard reagent and deactivation of the copper catalyst, all manipulations should be performed under a nitrogen or argon atmosphere.

  • Controlled Addition: Slow, controlled addition of reagents, particularly at low temperatures, is critical for managing exotherms and maintaining selectivity.

  • Mild Workup: The use of saturated aqueous NH₄Cl is highly recommended for quenching to prevent side reactions of the often-sensitive alcohol or enolate products.

By adhering to these principles and protocols, researchers in drug development and other scientific fields can reliably leverage the Grignard reaction to construct complex molecules with high precision and efficiency.

References

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  • Kharasch, M. S., & Tawney, P. O. (1941). Factors Determining the Course and Mechanisms of Grignard Reactions. II. The Effect of Metallic Halides on the Reaction between Grignard Reagents and α,β-Unsaturated Carbonyl Compounds1. Journal of the American Chemical Society, 63(9), 2308–2316. [Link]

  • Ashby, E. C. (1980). A detailed description of the mechanism of reaction of grignard reagents with ketones. Pure and Applied Chemistry, 52(3), 545-569. [Link]

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  • Dieter, R. K., & Amoah, E. (2017). Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters. The Journal of Organic Chemistry, 82(6), 2870–2888. [Link]

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Sources

Protocol for Palladium-Catalyzed Hydrogenation of Cyclohexenones: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Cyclohexanone Moieties

The selective reduction of α,β-unsaturated ketones is a cornerstone transformation in organic synthesis, providing access to saturated ketones that are pivotal intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. Among these, the palladium-catalyzed hydrogenation of cyclohexenones to cyclohexanones is a widely employed and highly efficient method. The chemoselective reduction of the carbon-carbon double bond in the presence of a carbonyl group is a common requirement in multistep syntheses, making the development of robust and predictable protocols essential for researchers in both academic and industrial settings.[1][2]

This application note provides a comprehensive guide to the palladium-catalyzed hydrogenation of cyclohexenones, delving into the mechanistic underpinnings of the reaction, offering detailed experimental protocols for both direct hydrogenation and transfer hydrogenation, and discussing the critical parameters that influence reaction outcomes.

Mechanistic Insights: Understanding the "Why" Behind the Protocol

The efficacy of palladium catalysts in the selective hydrogenation of the olefinic bond in cyclohexenones stems from the fundamental principles of heterogeneous catalysis. The generally accepted mechanism involves a series of steps on the surface of the palladium catalyst.[3][4]

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into reactive hydrogen atoms.[4]

  • Substrate Adsorption: The cyclohexenone molecule adsorbs onto the catalyst surface, primarily through the π-system of the carbon-carbon double bond.

  • Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond. This typically occurs in a syn-fashion, with both hydrogen atoms adding to the same face of the double bond.[3]

  • Product Desorption: The resulting saturated ketone, cyclohexanone, has a weaker affinity for the palladium surface and desorbs, regenerating the catalytic site for the next cycle.

The chemoselectivity for the C=C bond over the C=O bond is attributed to the stronger coordination of the alkene to the palladium surface compared to the carbonyl group under typical hydrogenation conditions.[3]

Diagram: Catalytic Cycle of Cyclohexenone Hydrogenation

Catalytic Cycle cluster_0 Palladium-Catalyzed Hydrogenation of Cyclohexenone Pd_surface Pd(0) Catalyst Surface H2_adsorption H₂ Adsorption & Dissociation Pd_surface->H2_adsorption H₂ Cyclohexenone_adsorption Cyclohexenone Adsorption H2_adsorption->Cyclohexenone_adsorption Active H atoms on Pd H_transfer_1 First Hydrogen Transfer Cyclohexenone_adsorption->H_transfer_1 Adsorbed Cyclohexenone H_transfer_2 Second Hydrogen Transfer H_transfer_1->H_transfer_2 Intermediate Cyclohexanone_desorption Cyclohexanone Desorption H_transfer_2->Cyclohexanone_desorption Adsorbed Cyclohexanone Cyclohexanone_desorption->Pd_surface Regenerated Catalyst

Caption: A simplified representation of the key steps in the palladium-catalyzed hydrogenation of a cyclohexenone.

Critical Parameters and Catalyst Selection

The success and selectivity of the hydrogenation are contingent on several factors. Careful consideration of these parameters is crucial for achieving high yields and purity.

ParameterInfluence on the ReactionRecommended Catalysts & Conditions
Catalyst The choice of palladium catalyst and its support significantly impacts activity and selectivity. Pd/C is a versatile and widely used catalyst. The nature of the support can influence catalyst performance.[5]5-10% Palladium on activated carbon (Pd/C) is a standard choice. Other supports like alumina (Al₂O₃) or silica (SiO₂) can also be employed.
Hydrogen Source Direct hydrogenation with H₂ gas is common. Transfer hydrogenation offers a convenient alternative, avoiding the need for high-pressure equipment.[6][7]H₂ gas (balloon or high-pressure autoclave). Isopropanol is a common hydrogen donor for transfer hydrogenation.[6][7]
Solvent The solvent should dissolve the substrate and not interfere with the catalysis.Ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF) are commonly used.
Temperature Most hydrogenations proceed efficiently at room temperature. Elevated temperatures can sometimes increase the reaction rate but may also lead to side reactions like dehydrogenation to the corresponding phenol.[7][8][9]Room temperature to 60°C is a typical range.[6]
Pressure For direct hydrogenation, atmospheric pressure (balloon) is often sufficient for simple substrates. More hindered double bonds may require higher pressures.1 atm (balloon) to 50 psi.

Experimental Protocols

Protocol 1: Direct Hydrogenation of Cyclohexenone using Pd/C and a Hydrogen Balloon

This protocol is suitable for the gram-scale reduction of a standard cyclohexenone.

Materials:

  • Cyclohexenone (1.0 g, 10.4 mmol)

  • 10% Palladium on carbon (Pd/C), 50% wet (100 mg, ~0.05 mmol Pd)

  • Ethanol (20 mL)

  • Hydrogen gas (balloon)

  • Celite® or a similar filter aid

  • Nitrogen or Argon for inerting

Equipment:

  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Hydrogen balloon with needle

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

Workflow: Direct Hydrogenation Setup

Direct Hydrogenation Workflow cluster_1 Reaction Setup and Execution Start Start Add_Reactants Add Cyclohexenone, Solvent, and Pd/C to Flask Start->Add_Reactants Inert_Atmosphere Establish Inert Atmosphere (Vacuum/Nitrogen Cycles) Add_Reactants->Inert_Atmosphere Introduce_H2 Introduce Hydrogen Balloon Inert_Atmosphere->Introduce_H2 Stir Stir Vigorously at Room Temperature Introduce_H2->Stir Monitor Monitor Reaction by TLC or GC Stir->Monitor Workup Proceed to Workup Monitor->Workup Reaction Complete

Caption: A flowchart outlining the key steps for setting up and running a direct hydrogenation reaction.

Procedure:

  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add the cyclohexenone (1.0 g, 10.4 mmol) and ethanol (20 mL).

  • Catalyst Addition: Carefully add the wet 10% Pd/C (100 mg) to the flask.

  • Inerting the System: Seal the flask with septa. Connect one neck to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Introducing Hydrogen: Connect a hydrogen-filled balloon to the flask via a needle through one of the septa.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for good contact between the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This typically takes 2-8 hours.

  • Workup: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen.

  • Catalyst Removal: Prepare a small pad of Celite® in a Büchner funnel. Wet the pad with ethanol. Filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric upon drying, so do not allow the filter cake to dry completely. Keep it wet with solvent.

  • Isolation: Rinse the flask and the filter cake with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure to yield the crude cyclohexanone. The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Transfer Hydrogenation of Cyclohexenone using Pd/C and Isopropanol

This protocol is an excellent alternative when high-pressure hydrogenation equipment is not available.

Materials:

  • Cyclohexenone (1.0 g, 10.4 mmol)

  • 10% Palladium on carbon (Pd/C), 50% wet (200 mg, ~0.1 mmol Pd)

  • Isopropanol (30 mL)

  • Celite® or a similar filter aid

Equipment:

  • 100 mL round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the cyclohexenone (1.0 g, 10.4 mmol), isopropanol (30 mL), and 10% Pd/C (200 mg).

  • Reaction: Heat the mixture to a gentle reflux (around 80-85°C) with vigorous stirring.[6] Isopropanol serves as both the solvent and the hydrogen donor.

  • Monitoring: Follow the reaction's progress by TLC or GC. The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst, as described in Protocol 1. Remember to keep the catalyst wet.

  • Isolation: Wash the filter cake with a small amount of isopropanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified as needed.

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction stalls, ensure vigorous stirring. The catalyst may be old or deactivated; try a fresh batch. For direct hydrogenation, ensure the hydrogen balloon is not empty.

  • Formation of Phenol: If phenol is observed as a byproduct, the reaction temperature may be too high.[7][8][9] Consider running the reaction at a lower temperature.

  • Safety: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents and hydrogen.[10] Always handle the catalyst in a well-ventilated fume hood and never allow the catalyst to dry on the filter paper. Quench the used catalyst by suspending it in water before disposal. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all connections are secure and work in a spark-free environment.

Conclusion

Palladium-catalyzed hydrogenation is a reliable and versatile method for the selective reduction of cyclohexenones to cyclohexanones. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired saturated ketones. The choice between direct hydrogenation and transfer hydrogenation offers flexibility depending on the available equipment and safety considerations. The protocols provided herein serve as a robust starting point for the successful application of this important transformation in a research or drug development setting.

References

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  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

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  • Sun, K., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys. Journal of Catalysis, 214(1), 137-147. [Link]

  • Atran, A. A., & Hamdy, M. S. (2024). Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions. RSC Advances, 14(16), 11135-11144. [Link]

  • Holland, J. T., et al. (2021). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters, 23(10), 3846–3851. [Link]

  • Pápai, I., et al. (2016). Pd/C-Catalyzed Hydrosilylation of Enals and Enones with Triethylsilane: Conformer Populations Control the Stereoselectivity. ACS Catalysis, 7(1), 343–353. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogen. [Link]

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The Strategic Utility of 4,4-Dipropylcyclohex-2-en-1-one in the Architectural Design of Complex Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The gem-dialkyl motif is a recurring and functionally significant structural element in a vast array of natural products, imparting unique conformational constraints and influencing biological activity. This application note explores the synthesis and potential strategic applications of 4,4-dipropylcyclohex-2-en-1-one, a versatile and sterically demanding building block, in the context of natural product synthesis. While direct applications in completed total syntheses are not yet prevalent in the literature, this guide provides detailed protocols for its preparation via Robinson annulation and outlines its prospective utility in the stereocontrolled construction of complex molecular architectures reminiscent of sesquiterpenoid and diterpenoid frameworks. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of gem-disubstituted cyclohexenones in synthetic design.

Introduction: The Significance of the Gem-Dialkyl Moiety in Natural Products

Nature frequently employs the gem-dialkyl substitution pattern, particularly the gem-dimethyl group, to enforce specific molecular conformations and enhance biological potency.[1] This structural feature is prevalent in numerous clinically relevant natural products, including taxanes, epothilones, and various terpenoids. The Thorpe-Ingold effect, stemming from the steric bulk of gem-dialkyl groups, can significantly influence intramolecular reaction rates and stereochemical outcomes. The 4,4-dipropylcyclohexyl core, in particular, offers a pronounced steric presence that can be strategically exploited to direct the stereochemistry of subsequent transformations, acting as a powerful stereocontrol element. The lipophilicity imparted by the propyl chains can also be advantageous in modulating the pharmacokinetic properties of target molecules.

Synthesis of this compound: A Detailed Protocol

The Robinson annulation stands as a cornerstone of cyclic organic chemistry, enabling the construction of six-membered rings through a tandem Michael addition and intramolecular aldol condensation.[2][3][4][5][6] This powerful transformation is ideally suited for the preparation of this compound from readily available starting materials.

Overall Reaction Scheme

G heptanone Heptan-4-one naoet NaOEt, EtOH heptanone->naoet mvk Methyl Vinyl Ketone mvk->naoet intermediate 1,5-Diketone (not isolated) naoet->intermediate product This compound intermediate->product Intramolecular Aldol Condensation

Caption: Robinson Annulation for this compound Synthesis.

Step-by-Step Experimental Protocol

Materials:

  • Heptan-4-one (Reagent Grade)

  • Methyl vinyl ketone (MVK), freshly distilled (Caution: Lachrymator)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and a nitrogen inlet, add anhydrous ethanol (200 mL).

  • Base Addition: Carefully add sodium ethoxide (1.2 equivalents) to the ethanol with stirring under a nitrogen atmosphere until fully dissolved.

  • Michael Donor Addition: Add heptan-4-one (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Michael Acceptor Addition: Add freshly distilled methyl vinyl ketone (1.1 equivalents) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into an equal volume of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Washing: Combine the organic extracts and wash successively with water (100 mL), saturated aqueous sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless oil.

Parameter Value
Scale 50 mmol
Typical Yield 65-75%
Purity (by GC) >95%

Strategic Applications in Natural Product Synthesis: A Prospective View

The enone functionality of this compound is primed for a variety of synthetic transformations, allowing for the introduction of additional stereocenters and the construction of more complex ring systems. The steric bulk of the gem-dipropyl group can be expected to exert significant facial selectivity in these reactions.

Stereoselective Conjugate Addition

Conjugate addition of nucleophiles to the β-position of the enone is a powerful method for carbon-carbon and carbon-heteroatom bond formation. The approach of the nucleophile is likely to be directed to the face of the ring opposite to the bulky dipropyl groups, leading to a high degree of stereocontrol.

G start This compound reagents 1. R₂CuLi 2. H₃O⁺ start->reagents product trans-3-Alkyl-4,4-dipropylcyclohexanone reagents->product Conjugate Addition

Caption: Stereoselective Conjugate Addition to this compound.

This stereoselective introduction of a substituent at the C3 position sets the stage for further functionalization and the construction of polycyclic systems.

Proposed Synthetic Route to a Sesquiterpene-like Core

To illustrate the potential of this compound as a synthetic building block, a hypothetical route to a sesquiterpene-like core structure is presented below. This sequence leverages the inherent reactivity and stereodirecting influence of the gem-dipropyl group.

Retrosynthetic Analysis:

G target Sesquiterpene-like Core intermediate2 Functionalized Decalin System target->intermediate2 Late-stage Functionalization intermediate1 trans-3-Substituted-4,4-dipropylcyclohexanone intermediate2->intermediate1 Annulation start This compound intermediate1->start Stereoselective Conjugate Addition

Caption: Retrosynthetic approach to a hypothetical sesquiterpene-like core.

Forward Synthesis Protocol:

  • Stereoselective Conjugate Addition: Treatment of this compound with a Gilman cuprate, such as lithium dimethylcuprate, would stereoselectively deliver the corresponding 3-methyl-4,4-dipropylcyclohexanone with the methyl group in a trans relationship to the adjacent propyl group.

  • Enolate Formation and Annulation: Formation of the thermodynamic enolate followed by a second Robinson annulation with a suitable Michael acceptor (e.g., methyl vinyl ketone) would construct a fused bicyclic system. The stereochemistry of this annulation would be influenced by the existing stereocenters.

  • Further Elaboration: The resulting decalinone system could be further elaborated through a series of reductions, oxidations, and olefination reactions to install the desired functionality of a hypothetical natural product target.

This proposed sequence highlights how the initial stereocenter, installed under the influence of the gem-dipropyl group, can be used to control the stereochemical outcome of subsequent ring-forming and functional group manipulation steps.

Conclusion

This compound represents a valuable, albeit underutilized, building block for the synthesis of complex organic molecules. Its preparation via the robust Robinson annulation is straightforward, and its inherent structural features offer significant potential for stereocontrol in subsequent transformations. While its direct application in the total synthesis of natural products remains to be explored, the principles outlined in this application note provide a solid foundation and a compelling rationale for its inclusion in the synthetic chemist's toolbox for the construction of novel and biologically relevant compounds. The pronounced steric and electronic properties of the gem-dipropyl motif are poised to enable the development of elegant and efficient synthetic strategies towards complex natural product-like scaffolds.

References

  • Robinson, R. (1935). A synthesis of certain higher aliphatic compounds. Part I. A new general method for the synthesis of substituted cyclohexenones. J. Chem. Soc., 1079-1084.
  • Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. J. Chem. Soc., 1285-1288.
  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chem IJ, 14(1).
  • Robinson Annulation. (n.d.). Wikipedia. Retrieved from [Link]

  • Conjugate Addition Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Stereoselective and Stereospecific Reactions. (2025, April 10). Master Organic Chemistry. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(7), 2599-2624. [Link]

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Application Notes and Protocols: 4,4-Dipropylcyclohex-2-en-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the cyclohexenone framework represents a privileged scaffold, a core structure that has given rise to a multitude of biologically active molecules. Its inherent reactivity and conformational properties make it an attractive starting point for the synthesis of complex therapeutic agents. Within this class, 4,4-disubstituted cyclohexenones are of particular interest, as the geminal substitution at the 4-position can impart unique pharmacological properties and metabolic stability.

This document provides a detailed exploration of 4,4-Dipropylcyclohex-2-en-1-one , a member of this promising family. While direct and extensive research on this specific molecule is nascent, its documented role as a synthetic intermediate for potential therapeutic agents warrants a comprehensive guide for researchers. This application note will illuminate the known utility of this compound, provide detailed synthetic protocols, and extrapolate potential, yet-to-be-explored, avenues in drug discovery based on the activities of structurally related compounds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to harness the potential of this versatile chemical entity.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 60729-41-1[1]
Molecular Formula C₁₂H₂₀O[1]
Molecular Weight 180.29 g/mol [1]
Appearance Clear Colorless to Pale Yellow Oil[1]
Boiling Point 60-61°C at 0.5 mm Hg[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]
Storage Refrigerator[1]

Handling and Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of 4,4-disubstituted cyclohexenones can be achieved through various methods. A common and effective approach is the Robinson annulation, or a related Michael addition followed by an intramolecular aldol condensation. The following protocol is adapted from established procedures for the synthesis of analogous 4,4-dialkylcyclohexenones.

Synthetic Workflow

Synthesis_of_4_4_Dipropylcyclohex_2_en_1_one reagent1 Propionaldehyde intermediate1 4-Hepten-2-one reagent1->intermediate1 Base-catalyzed Aldol Condensation reagent2 Acetone reagent2->intermediate1 intermediate2 Michael Adduct intermediate1->intermediate2 Michael Addition reagent3 Diethyl malonate reagent3->intermediate2 base1 Sodium ethoxide base1->intermediate2 final_product This compound intermediate2->final_product Intramolecular Condensation & Decarboxylation Synthesis_of_N_Substituted_Phenylacetamides start This compound intermediate1 4,4-Dipropylcyclohexanone start->intermediate1 Hydrogenation reagent1 H₂, Pd/C reagent1->intermediate1 intermediate2 Thioamide Intermediate intermediate1->intermediate2 Willgerodt-Kindler Reaction reagent2 Sulfur, Morpholine reagent2->intermediate2 intermediate3 4,4-Dipropylcyclohexylacetic acid intermediate2->intermediate3 Hydrolysis reagent3 1. NaOH, H₂O 2. H₃O⁺ reagent3->intermediate3 final_product N-(Substituted phenyl)-2- (4,4-dipropylcyclohexyl)acetamide intermediate3->final_product Amide Coupling reagent4 Substituted Aniline, EDC, HOBt reagent4->final_product

Caption: Proposed synthetic pathway to N-substituted phenylacetamides.

Detailed Experimental Protocol

Step 1: Hydrogenation to 4,4-Dipropylcyclohexanone

  • In a Parr hydrogenation apparatus, suspend 10% palladium on carbon (0.1 equivalents) in ethyl acetate.

  • Add this compound to the suspension.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (e.g., 300 N/m²) until hydrogen uptake ceases (typically 0.5-5 hours).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4,4-Dipropylcyclohexanone as a colorless oil, which can often be used without further purification.

Step 2: Willgerodt-Kindler Reaction to the Thioamide

  • In a round-bottom flask equipped with a reflux condenser, combine 4,4-Dipropylcyclohexanone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).

  • Heat the mixture to reflux (around 130-140°C) for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude thioamide can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to 4,4-Dipropylcyclohexylacetic acid

  • Dissolve the thioamide from the previous step in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 8-16 hours until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid, which should precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product is an oil, extract with diethyl ether, dry, and concentrate.

Step 4: Amide Coupling to N-(Substituted phenyl)-2-(4,4-dipropylcyclohexyl)acetamide

  • Dissolve 4,4-Dipropylcyclohexylacetic acid (1 equivalent), a substituted aniline (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted phenylacetamide derivative.

Hypothesized Applications and Future Directions

While the primary established use of this compound is as a synthetic intermediate, the broader family of cyclohexenone derivatives has demonstrated a wide range of biological activities. This suggests that this compound and its direct derivatives could be valuable subjects for further investigation in several therapeutic areas:

  • Anticancer: Many natural and synthetic compounds containing the cyclohexenone moiety exhibit cytotoxic activity against various cancer cell lines. The α,β-unsaturated ketone system can act as a Michael acceptor, potentially alkylating nucleophilic residues in key proteins involved in cancer cell proliferation.

  • Antiviral: Certain cyclohexenone derivatives have shown promise as antiviral agents. For example, analogs of natural products have been synthesized and evaluated for their ability to inhibit viral replication. [2]* Antimicrobial: The cyclohexenone scaffold is present in some compounds with antibacterial and antifungal properties. Further derivatization of this compound could lead to the discovery of novel antimicrobial agents.

It is imperative to note that these are extrapolated possibilities based on the broader chemical class. Rigorous biological screening and mechanistic studies would be required to validate any of these potential applications for derivatives of this compound.

References

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. 2017 Nov; 22(11): 1919.
  • Evaluation of the Inhibitory Effects of (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one (DiNap), a Natural Product Analog, on the Replication of Type 2 PRRSV In Vitro and In Vivo. Molecules. 2020 Sep; 25(18): 4242.
  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available from: [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022; 37(1): 658–671.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of Biomolecular Structure and Dynamics. 2022 Feb 7;1-17.
  • Journal of Medicinal Chemistry Vol. 33 No. 11. ACS Publications. Available from: [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. 2012 Jun;52:303-12.
  • Willgerodt Rearrangement. Unacademy. Available from: [Link]

  • Synthesis of 4,4-disubstituted cyclohexenones. Part 3. The reaction of 1,3-bis(trimethylsilyloxy)cyclohexa-1,3-dienes with dienophiles. An unexpected rearrangement of the adducts from the reaction with 2-chloroacrylonitrile. Journal of the Chemical Society, Perkin Transactions 1. 1986;(5):817-25.
  • Willgerodt rearrangement. Wikipedia. Available from: [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. PubMed. Available from: [Link]

  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. 2019;9(40):23267-23274.
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters. 2006; 8(23): 5255–5258.

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Application Note: 4,4-Dipropylcyclohex-2-en-1-one as a Versatile Synthon for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4,4-dipropylcyclohex-2-en-1-one as a foundational building block in organic synthesis. We explore its synthesis, physicochemical properties, and its utility in key chemical transformations including conjugate additions, annulation reactions, and photochemical modifications. The protocols and mechanistic insights herein are designed to empower scientists to leverage this synthon for the construction of complex molecular architectures, including novel therapeutic agents.

Introduction: The Strategic Advantage of the C4-gem-Dipropyl Moiety

In the landscape of synthetic organic chemistry, cyclohexenone scaffolds are indispensable precursors for the assembly of natural products, steroids, and pharmaceuticals.[1] Among these, 4,4-disubstituted cyclohexenones offer unique advantages. The presence of a quaternary, non-enolizable carbon at the C4 position provides a powerful tool for controlling reactivity and stereochemistry.

This compound is a prime example of such a strategic building block. The gem-dipropyl group serves two critical functions:

  • Regiocontrol: It blocks deprotonation at the C4 position, thereby preventing the formation of the undesired Δ³,⁴-enolate and directing all enolate-based reactions to the C2 position.

  • Stereocontrol: The steric bulk of the propyl groups provides a significant bias for the facial selectivity of approaching reagents, influencing the stereochemical outcome of reactions at the C3 (β-carbon) and C2 (α-carbon) positions.

This combination of features makes this compound an exceptionally valuable starting material for creating intricate, multi-cyclic systems and for introducing stereocenters with high fidelity. Its derivatives have been explored in the preparation of therapeutic agents for pain and inflammation.[2]

Physicochemical and Spectroscopic Profile

Precise knowledge of a reagent's physical and spectral properties is fundamental for experimental design, monitoring, and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 60729-41-1[2]
Molecular Formula C₁₂H₂₀O[3]
Molecular Weight 180.29 g/mol [3]
Appearance Clear colorless to pale yellow oil[2]
Boiling Point 60-61°C at 0.5 mmHg[2]
Solubility Slightly soluble in Chloroform, Ethyl Acetate[2]
Storage Refrigerator (2-8°C)[2]

Spectroscopic Characterization (Expected):

  • ¹H NMR (CDCl₃): Protons on the propyl groups would appear as complex multiplets in the upfield region (~0.8-1.5 ppm). The methylene protons at C5 and C6 would appear as multiplets around 1.8-2.5 ppm. The vinylic protons at C2 and C3 are characteristic, with the C3 proton (β to carbonyl) expected further downfield (~6.8 ppm) than the C2 proton (α to carbonyl, ~5.9 ppm), both showing coupling to each other.

  • ¹³C NMR (CDCl₃): The carbonyl carbon (C1) is the most deshielded, appearing around 200 ppm. The vinylic carbons C2 and C3 would be in the ~125-160 ppm range. The quaternary C4 carbon would be around 40-50 ppm, and the remaining aliphatic carbons would appear in the upfield region.

  • IR (Neat): A strong absorption band characteristic of an α,β-unsaturated ketone would be present around 1670-1690 cm⁻¹, with another strong band for the C=C stretch around 1620 cm⁻¹.

Synthesis of the Building Block

While commercially available from several suppliers, an in-house synthesis can be achieved via a Robinson annulation-type strategy.[2] A common method for preparing 4,4-dialkylcyclohexenones involves the reaction of an enamine with methyl vinyl ketone.[4]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Heptanone 4-Heptanone Enamine Step 1: Enamine Formation (Acid Catalyst, Toluene, Dean-Stark) Heptanone->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine MVK Methyl Vinyl Ketone (MVK) Michael Step 2: Michael Addition (Addition of MVK) MVK->Michael Enamine->Michael Intermediate: (Z)-4-(Hept-3-en-4-yl)pyrrolidine Hydrolysis Step 3: Hydrolysis & Cyclization (Aqueous Acid) Michael->Hydrolysis Intermediate: Dicarbonyl adduct Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Protocol 3.1: Synthesis of this compound
  • Rationale: This procedure adapts the well-established Stork enamine synthesis for annulation. 4-Heptanone is converted to its more nucleophilic enamine derivative, which then acts as the Michael donor to methyl vinyl ketone. Subsequent hydrolysis of the enamine and iminium intermediates, followed by an acid-catalyzed intramolecular aldol condensation and dehydration, yields the target α,β-unsaturated ketone.

  • Enamine Formation: To a solution of 4-heptanone (1.0 equiv) in toluene, add pyrrolidine (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (0.01 equiv). Fit the flask with a Dean-Stark apparatus and reflux the mixture until water evolution ceases (typically 4-6 hours).

  • Reaction Monitoring: Progress can be monitored by TLC or GC-MS to confirm the consumption of 4-heptanone.

  • Michael Addition: Cool the reaction mixture to room temperature under a nitrogen atmosphere. Add methyl vinyl ketone (1.1 equiv) dropwise via a syringe, maintaining the temperature below 30°C with an ice bath if necessary. Stir the reaction at room temperature for 12-18 hours.

  • Hydrolysis and Cyclization: Cool the mixture in an ice bath and add 3 M aqueous HCl (2.0 equiv) dropwise. Stir vigorously at room temperature for 4 hours, then heat to reflux for 2 hours to ensure complete cyclization and dehydration.

  • Work-up and Purification: Cool the mixture, separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by vacuum distillation to yield this compound as a colorless oil.[2]

Key Synthetic Applications

The true power of this compound lies in its predictable reactivity in forming new carbon-carbon and carbon-heteroatom bonds.

Conjugate (Michael) Addition

The electron-deficient β-carbon of the enone system is highly susceptible to attack by soft nucleophiles. This reaction is a cornerstone for introducing functionality at the C3 position.

G Start This compound React 1,4-Conjugate Addition Start->React Nucleophile Nucleophile (e.g., R₂CuLi) Nucleophile->React Enolate Intermediate: Lithium Enolate React->Enolate Workup Aqueous Workup (H₃O⁺) Enolate->Workup Product 3-Substituted-4,4-dipropylcyclohexanone Workup->Product

Caption: Mechanism of Michael Addition to the enone scaffold.

Protocol 4.1.1: Di-n-butylcuprate Addition
  • Causality: Organocuprates (Gilman reagents) are soft nucleophiles that are highly selective for 1,4-addition to α,β-unsaturated ketones, minimizing competitive 1,2-addition to the carbonyl group. The steric hindrance from the C4-propyl groups directs the incoming nucleophile to the less hindered face of the double bond, typically anti to the larger substituents.[5]

  • Reagent Preparation: In a flame-dried, nitrogen-flushed flask, suspend Copper(I) Iodide (1.1 equiv) in anhydrous diethyl ether at -20°C. Add n-butyllithium (2.2 equiv, as a solution in hexanes) dropwise and stir for 30 minutes to form the lithium di-n-butylcuprate solution.

  • Addition: Cool the cuprate solution to -78°C. Add a solution of this compound (1.0 equiv) in diethyl ether dropwise. Stir the reaction at -78°C for 1-2 hours.

  • Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting enone.

  • Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and stir until the aqueous layer is deep blue. Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude oil by flash column chromatography on silica gel to yield the 3-butyl-4,4-dipropylcyclohexanone product.

Table 2: Representative Michael Additions

NucleophileReagent SystemExpected ProductStereoselectivity
AlkylR₂CuLi3-Alkyl-cyclohexanoneHigh (Anti-addition favored)[5]
ThiolRSH, Base (e.g., DBU)3-Thioether-cyclohexanoneHigh
AmineR₂NH3-Amino-cyclohexanoneModerate to High
Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[1][6][7] In this context, this compound serves as the Michael acceptor.

G Enolate Ketone Enolate (Michael Donor) Michael Michael Addition Enolate->Michael Enone This compound (Michael Acceptor) Enone->Michael Diketone 1,5-Diketone Intermediate Michael->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Base or Acid Product Fused Bicyclic Enone Aldol->Product - H₂O

Caption: The Robinson Annulation sequence.

Protocol 4.2.1: Annulation with Cyclohexanone
  • Rationale: A base (e.g., NaOEt) deprotonates cyclohexanone to form an enolate, which acts as the Michael donor. The resulting 1,5-diketone intermediate is then subjected to a second, intramolecular aldol condensation, where one enolate attacks the other carbonyl group, forming a new six-membered ring. Subsequent dehydration yields the thermodynamically stable, conjugated bicyclic product.[6][8]

  • Reaction Setup: To a solution of sodium ethoxide (1.2 equiv) in ethanol, add cyclohexanone (1.1 equiv) at room temperature and stir for 30 minutes.

  • Michael Addition: Add a solution of this compound (1.0 equiv) in ethanol dropwise. Heat the mixture to reflux and stir for 4-6 hours until the Michael addition is complete (monitor by TLC).

  • Aldol Condensation: Continue to reflux the reaction mixture for an additional 8-12 hours to drive the intramolecular aldol condensation and subsequent dehydration.

  • Work-up: Cool the reaction to room temperature and neutralize with 1 M HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash chromatography to isolate the fused bicyclic enone.

Photochemical Transformations

The photochemistry of cyclohexenones is rich and provides pathways to structurally unique and complex molecules that are often inaccessible through ground-state chemistry.[9][10][11] Upon n→π* excitation (λ > 300 nm), these compounds can undergo various reactions, including [2+2] cycloadditions.[12][13]

Protocol 4.3.1: [2+2] Photocycloaddition with Ethylene
  • Scientific Principle: Photoexcitation promotes the cyclohexenone to an excited state, which can then react with an alkene like ethylene in a concerted or stepwise fashion to form a cyclobutane ring. This creates a strained bicyclic system that can be a precursor for further synthetic manipulations.

  • Setup: In a quartz reaction vessel equipped with a gas inlet tube and a cold finger, dissolve this compound (1.0 equiv) in a suitable solvent like acetone or benzene.

  • Reaction: Cool the solution to 0-10°C and begin bubbling ethylene gas through the solution. Irradiate the mixture with a medium-pressure mercury lamp (e.g., 450W Hanovia) through a Pyrex filter (to block short-wavelength UV).

  • Execution: Continue the irradiation and ethylene bubbling for 24-48 hours, monitoring the disappearance of the starting material by GC or TLC.

  • Work-up: Upon completion, stop the ethylene flow and purge the solution with nitrogen to remove any dissolved ethylene. Remove the solvent under reduced pressure.

  • Purification: The crude product, a bicyclo[4.2.0]octanone derivative, can be purified by column chromatography or crystallization.

Applications in Drug Discovery

The 4,4-dipropylcyclohexanone core is a privileged scaffold. Its rigid structure and the defined spatial orientation of its substituents make it an excellent starting point for designing ligands that can fit into specific protein binding pockets. For instance, derivatives of this core have been synthesized as CDK4/6 inhibitors for potential use in mitigating chemotherapy-induced myelosuppression.[14]

Protocol 5.1: Reductive Amination for Library Synthesis
  • Rationale: Reductive amination is a robust method to convert the ketone into a diverse range of secondary or tertiary amines, introducing a key pharmacophoric group. This allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.

  • Imine Formation: Dissolve 4,4-dipropylcyclohexan-1-one (1.0 equiv, obtained from hydrogenation of the enone[3][15]) and a primary amine (e.g., benzylamine, 1.1 equiv) in dichloroethane. Add acetic acid (0.1 equiv) as a catalyst. Stir at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in portions to the reaction mixture. This reducing agent is mild and selective for the iminium ion over the ketone.

  • Reaction: Stir at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction carefully with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting amine by flash column chromatography.

Safety and Handling

This compound is an organic ketone and should be handled with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated.[2]

Conclusion

This compound is more than a simple cyclic ketone; it is a sophisticated building block that offers chemists precise control over regiochemistry and stereochemistry. The C4-gem-dipropyl group acts as a powerful directing and shielding element, enabling clean and predictable outcomes in a variety of powerful synthetic transformations. From constructing complex polycyclic frameworks via annulation to introducing diverse functionality through conjugate addition, this synthon is a valuable asset for academic research and is particularly potent in the early stages of drug discovery and development.

References

  • Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics | The Journal of Physical Chemistry A - ACS Publications. (2016). ACS Publications. [Link]

  • Stereoselectivity in the Michael Addition Reaction of Dialkylcuprates to the 2-Cyclohexenones with C-4 Ester Substituents - PubMed. (1998). PubMed. [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC. (n.d.). PubMed Central. [Link]

  • Discovery of Potent and Selective CDK4/6 Inhibitors for the Treatment of Chemotherapy-Induced Myelosuppression - PubMed. (2025). PubMed. [Link]

  • Michael-type additions of 2-(diethoxyphosphinyl) cyclohexanone to activated alkenes and alkynes - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • Synthesis of EXAMPLE 4: 4,4-DIPROPYLCYCLOHEXANONE - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • Robinson annulation - Wikipedia. (n.d.). Wikipedia. [Link]

  • A Study of the Photochemical Reactions of 2-Cyclohexenones with Substituted Olefins | Journal of the American Chemical Society. (n.d.). ACS Publications. [Link]

  • Substituent effect on the photochemistry of 4,4-dialkoxylated- and 4-hydroxylated cyclohexenones | Request PDF - ResearchGate. (2008). ResearchGate. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - NIH. (n.d.). National Institutes of Health. [Link]

  • Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics - PubMed. (2016). PubMed. [Link]

  • Robinson Annulation Reaction Mechanism - YouTube. (2018). YouTube. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (n.d.). MDPI. [Link]

  • Cyclopropyl Building Blocks for Organic Synthesis, 139. Ethyl Cyclopropylidenepyruvate as a Novel Multifunctional Cyclopropyl Building Block: Facile Preparation and Basic Reaction Patterns | Request PDF - ResearchGate. (2002). ResearchGate. [Link]

  • Integrating DMPK Early in Drug Development: A Strategic Imperative for Success - Blog. (2023). Selvita. [Link]

  • Synthesis of 4,4=Disubstituted Cyclohexenones. Part 3.t The Reaction of 1,3- B is( t rimet hylsi 1yloxy)cyclohexa - RSC Publishing. (n.d.). RSC Publishing. [Link]

  • Mod-01 Lec-19 Photochemistry of Cyclohexanone - YouTube. (2013). YouTube. [Link]

  • Product of this Michael addition - Chemistry Stack Exchange. (2019). Chemistry Stack Exchange. [Link]

  • 23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One - ResearchGate. (2000). ResearchGate. [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - MDPI. (n.d.). MDPI. [Link]

  • ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 36. Unprecedented Addition of Dialkoxycarbenes to Tetrasubstituted Alkenes: Bicyclopropylidene and 2-Chlorocyclopropylideneacetate. - ResearchGate. (2010). ResearchGate. [Link]

  • Ketone - Wikipedia. (n.d.). Wikipedia. [Link]

  • Webinar - Development of Covalent Drugs with New Emerging Technologies - YouTube. (2022). YouTube. [Link]

  • Robinson Annulation | NROChemistry. (n.d.). NROChemistry. [Link]

  • Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics - UCI Aerosol Photochemistry Group. (2016). University of California, Irvine. [Link]

  • A photochemical strategy towards Michael addition reactions of cyclopropenes - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Cyclopropyl Building Blocks for Organic Synthesis. Part 85. A Versatile Access to 1Cyclopropyl2-aryl-1,3,5-hexatrienes — Domino Heck—Diels—Alder Reactions of 1,3-Dicyclopropyl-1,2-propadiene - ResearchGate. (2010). ResearchGate. [Link]

  • US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents. (n.d.).
  • Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition - MDPI. (n.d.). MDPI. [Link]

  • Ch18: Robinson annulation - University of Calgary. (n.d.). University of Calgary. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC. (2018). PubMed Central. [Link]

  • Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one - ResearchGate. (2010). ResearchGate. [Link]

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Enantioselective preparation of gamma-substituted cyclohexenones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Preparation of γ-Substituted Cyclohexenones

Introduction: The Synthetic Value of Chiral Cyclohexenones

Optically active γ-substituted cyclohexenones are pivotal structural motifs in organic synthesis. Their prevalence as core scaffolds in a multitude of natural products and pharmaceutically active molecules underscores their significance.[1][2] The stereocenter at the γ-position, often a quaternary carbon, presents a considerable synthetic challenge, making the development of robust enantioselective methodologies a primary objective for researchers in drug development and synthetic chemistry.[3] These chiral building blocks serve as versatile precursors, with the enone functionality providing a handle for diverse downstream transformations, enabling the construction of complex molecular architectures.[1][4] This guide provides an in-depth analysis of key enantioselective strategies, detailed protocols, and practical insights for their successful implementation in the laboratory.

Strategic Approaches to Enantioselectivity

The asymmetric synthesis of γ-substituted cyclohexenones can be broadly categorized into three dominant catalytic paradigms: organocatalysis, transition-metal catalysis, and biocatalysis. The choice of strategy is dictated by the desired substitution pattern, substrate availability, and required level of stereocontrol.

Organocatalysis: The Power of Asymmetric Michael Additions

Organocatalysis has emerged as a powerful tool for constructing chiral centers, frequently employing small, metal-free organic molecules to catalyze reactions with high enantioselectivity. The conjugate addition (Michael addition) to α,β-unsaturated systems is a cornerstone of this approach.

Mechanism and Rationale: The most common organocatalytic pathway involves the activation of a nucleophile or an electrophile. For the synthesis of γ-substituted cyclohexenones, a chiral amine catalyst, such as a cinchona alkaloid-derived thiourea, can activate an α,β-unsaturated ketone (enone) and a nitroalkane nucleophile simultaneously.[5] The thiourea moiety acts as a hydrogen-bond donor, activating the enone and orienting it in the chiral pocket of the catalyst. Concurrently, the basic amine group deprotonates the nitroalkane, generating a nucleophilic nitronate. This dual activation brings the reactants into close, stereochemically-defined proximity, facilitating a highly enantioselective conjugate addition to form the γ-nitro ketone.[5] Domino or cascade reactions, where a single catalyst orchestrates multiple bond-forming events in one pot, represent an elegant extension of this principle to rapidly build molecular complexity.[6][7]

Catalytic Cycle Visualization: Below is a generalized catalytic cycle for a bifunctional thiourea-catalyzed Michael addition.

Organocatalytic_Michael_Addition Catalyst Chiral Thiourea Catalyst (Cat-H) Activated_Complex Ternary Complex [Cat-H•••Enone•••Nu⁻] Catalyst->Activated_Complex Binds Substrates Enone Cyclohexenone (Electrophile) Enone->Activated_Complex Nucleophile Nitroalkane (Nu-H) Nucleophile->Activated_Complex Deprotonation Addition_Step C-C Bond Formation Activated_Complex->Addition_Step Stereoselective Attack Product_Complex Product-Catalyst Complex Addition_Step->Product_Complex Product_Complex->Catalyst Release & Regeneration Product γ-Nitro Ketone (Product) Product_Complex->Product Releases

Caption: Organocatalytic cycle for Michael addition.

Transition-Metal Catalysis: Diverse and Efficient Transformations

Transition-metal catalysis offers a complementary set of powerful tools for this synthetic challenge, including asymmetric hydrogenation and cross-coupling reactions.[8]

Asymmetric Transfer Hydrogenation (ATH): Bifunctional ruthenium catalysts are highly effective for the asymmetric transfer hydrogenation of cyclic enones.[1] This method can produce chiral γ-hydroxy cyclohexanones, which are versatile intermediates that can be oxidized to the desired cyclohexenone. The reaction typically uses a hydrogen source like formic acid or isopropanol and proceeds with excellent chemo- and enantioselectivity. The stereochemical outcome is dictated by the chiral ligands coordinated to the ruthenium center, which create a chiral environment for the hydride transfer.[1]

Redox-Relay Heck Reaction: A more advanced strategy is the palladium-catalyzed redox-relay Heck reaction, which allows for the enantioselective synthesis of γ-arylated or γ-alkenylated cyclopentenones and cycloheptenones.[9] This reaction differs from a standard Heck reaction by involving a chain-walking process where the olefin migrates along a carbon chain via β-hydride eliminations and re-insertions until it reaches a position where it can be functionalized, providing remote functionalization with high stereocontrol.[9]

Asymmetric_Transfer_Hydrogenation Ru_Precat [Ru(II)-Ligand*] Precatalyst Ru_Hydride [Ru(II)-H]⁻ Active Catalyst Ru_Precat->Ru_Hydride Activation Coordination Substrate Coordination Ru_Hydride->Coordination Substrate Cyclohexenone Substrate->Coordination Hydride_Transfer Diastereoselective Hydride Transfer Coordination->Hydride_Transfer Outer-Sphere Mechanism Product_Complex Product-Ru Complex Hydride_Transfer->Product_Complex Product_Complex->Ru_Precat Regeneration Product Chiral Allylic Alcohol Product_Complex->Product Release H_Source H-Source (e.g., HCOOH) H_Source->Ru_Precat

Caption: Catalytic cycle for Ru-catalyzed ATH.

Biocatalysis: Green and Highly Selective Synthesis

Biocatalysis leverages enzymes to perform chemical transformations with unparalleled selectivity under mild, environmentally benign conditions. For γ-substituted cyclohexenones, ene-reductases are particularly effective.

Ene-Reductase Mediated Desymmetrization: This elegant strategy involves the desymmetrization of a prochiral 4,4-disubstituted 2,5-cyclohexadienone.[3] Ene-reductases, which are flavin-dependent enzymes, catalyze the stereoselective reduction of one of the two double bonds in the dienone substrate. This process breaks the molecule's symmetry, creating a chiral cyclohexenone with a quaternary stereocenter at the γ-position with exceptionally high enantiomeric excess (often >99% ee).[3][4] The enzyme's active site acts as a perfectly molded chiral template, ensuring that the reduction occurs from only one face of the molecule.[4]

Comparative Data on Catalytic Systems

The selection of a synthetic method often involves a trade-off between substrate scope, operational simplicity, catalyst cost, and stereoselectivity. The table below summarizes representative data from the literature to aid in this decision-making process.

Methodology Catalyst System Typical Substrate Yield (%) Enantiomeric Excess (ee %) Reference
OrganocatalysisChiral Primary Amine-Thioureaα,β-Unsaturated Ketones & Nitroalkanesup to 96up to 99[5]
OrganocatalysisCinchona Alkaloid1-Hydroxy-1,4-dien-3-ones & Malononitriles60-8580-95[6]
Transition-MetalBifunctional Ruthenium2-Cyclohexenone~65 (mixture)92[1]
Transition-MetalPd(OAc)₂ / Chiral LigandCycloheptenone derivative9196[9]
BiocatalysisEne-Reductase (OPR3/YqjM)4,4-Disubstituted-2,5-cyclohexadienones>95>99[3]

Detailed Experimental Protocol: Organocatalytic Enantioselective Michael Addition

This protocol describes a representative procedure for the synthesis of a chiral γ-nitro ketone via Michael addition, adapted from established methodologies.[5] This self-validating system is robust and has been shown to be effective for a range of substrates.

Materials and Reagents
  • Cyclohexenone Substrate: (e.g., 2-Cyclohexen-1-one), freshly distilled or filtered through a plug of alumina.

  • Nitroalkane Nucleophile: (e.g., Nitromethane), analytical grade.

  • Catalyst: Chiral primary amine-thiourea catalyst derived from dehydroabietic amine (1-2 mol%).

  • Additive: Acetic Acid (10 mol%).

  • Solvent: Toluene, anhydrous.

  • Work-up Reagents: Saturated aqueous NH₄Cl, brine, anhydrous MgSO₄.

  • Purification: Silica gel for column chromatography, HPLC-grade hexanes and ethyl acetate.

Equipment Setup
  • Oven-dried glassware (round-bottom flask, magnetic stir bar).

  • Nitrogen or Argon inert atmosphere setup (manifold or balloon).

  • Syringes for liquid transfer.

  • Magnetic stir plate.

  • Thin Layer Chromatography (TLC) plates and developing chamber.

  • Rotary evaporator.

  • Flash column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 10 mL round-bottom flask under an inert atmosphere of nitrogen, add the chiral thiourea catalyst (e.g., 0.01 mmol, 1 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL). Stir the mixture for 5 minutes at room temperature to ensure dissolution. Add the cyclohexenone substrate (1.0 mmol, 1.0 eq.) followed by acetic acid (0.1 mmol, 10 mol%).

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., 25 °C). Add the nitroalkane (e.g., nitromethane, 1.2 mmol, 1.2 eq.) dropwise via syringe.

    • Causality Insight: Toluene is an excellent solvent as it is non-coordinating and ensures the reactants remain soluble. Acetic acid acts as a co-catalyst, facilitating the proton transfer steps in the catalytic cycle without disrupting the hydrogen bonding network of the thiourea catalyst.

  • Reaction Monitoring: Stir the reaction at 25 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 24-48 hours.

    • Field Insight: A successful reaction will show the consumption of the starting enone (lower Rf value) and the appearance of a new spot for the γ-nitro ketone product (higher Rf value).

  • Quenching and Work-up: Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution (5 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification Prelude: Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure γ-nitro ketone product.

    • Trustworthiness Check: The stereochemical integrity of the product should be confirmed. The enantiomeric excess (ee) is determined by chiral HPLC analysis, comparing the product to a racemic sample.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction; impure reagents.Ensure all reagents are pure and the solvent is anhydrous. Increase reaction time or slightly elevate the temperature.
Poor Enantioselectivity Catalyst degradation; incorrect catalyst loading; water contamination.Use a freshly opened or purified catalyst. Optimize catalyst loading (1-5 mol%). Rigorously exclude moisture using oven-dried glassware and an inert atmosphere.
Formation of Side Products Double addition; polymerization.Add the nucleophile slowly at a lower temperature. Ensure the concentration of the reactants is not too high.
Difficult Purification Product co-elutes with starting material.Adjust the polarity of the eluent for column chromatography. A different stationary phase (e.g., alumina) could also be explored.

Conclusion and Future Outlook

The enantioselective synthesis of γ-substituted cyclohexenones is a well-developed field with a diverse array of reliable and highly selective methods. Organocatalysis provides operationally simple and metal-free routes, transition-metal catalysis offers high efficiency and unique reactivity pathways, and biocatalysis delivers near-perfect enantioselectivity under green conditions. Future efforts will likely focus on expanding the substrate scope to include more complex and challenging substitution patterns, developing even more efficient domino reactions to build molecular complexity rapidly[10], and harnessing the power of chemo-enzymatic cascades to create sustainable and scalable synthetic routes.

References

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. [Link]

  • Enantioselective Synthesis of Cyclohexenol Derivatives from γ-Aryl-Substituted Enals via an Organocatalyzed Three-Component Reaction. PubMed. [Link]

  • β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Royal Society of Chemistry. [Link]

  • An Enantioselective Synthesis of Substituted Cyclohexanone Derivatives with an All-Carbon Quaternary Stereocenter by Using an Organocatalytic Asymmetric Domino Double Michael Addition. ResearchGate. [Link]

  • Enantioselective Synthesis of γ-Functionalized Cyclopentenones and δ-Functionalized Cycloheptenones Utilizing a Redox-Relay Heck Strategy. PubMed Central. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Publications. [Link]

  • Recent Developments in Enantioselective Transition Metal Catalysis Featuring Attractive Noncovalent Interactions between Ligand and Substrate. ACS Publications. [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PubMed Central. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PubMed Central. [Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PubMed Central. [Link]

  • Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut. Organic Chemistry Portal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Dipropylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-Dipropylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific synthesis. The methodologies and advice provided herein are grounded in established chemical principles to ensure technical accuracy and practical utility in a laboratory setting.

Introduction

The synthesis of 4,4-disubstituted cyclohexenones, such as this compound, is a critical process in the development of various organic molecules, including natural products and pharmaceuticals. A common and powerful method for constructing such six-membered ring systems is the Robinson annulation. This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. However, achieving high yields can be challenging due to competing side reactions and steric hindrance. This guide provides in-depth troubleshooting strategies and practical advice to optimize your synthesis.

Troubleshooting Guide: Low Yield in this compound Synthesis

This section addresses specific problems that can lead to low yields and provides actionable solutions.

Question 1: The Michael addition step is inefficient, resulting in a low yield of the intermediate 1,5-diketone. What are the likely causes and how can I improve it?

Answer:

An inefficient Michael addition is a frequent bottleneck. The core of this issue often lies with the nucleophilicity of the enolate and the reactivity of the Michael acceptor.

Causality and Solutions:

  • Steric Hindrance: The two propyl groups at the quaternary carbon can sterically hinder the approach of the enolate to the α,β-unsaturated ketone. While this can be a challenge, optimizing reaction conditions can often overcome this.

  • Base Selection: The choice of base is critical for efficient enolate formation.

    • Weak Bases (e.g., NaOH, KOH in protic solvents): These can lead to reversible enolate formation and may not be strong enough to drive the reaction to completion, especially with sterically hindered substrates.

    • Stronger, Non-nucleophilic Bases (e.g., LDA, NaH): These bases ensure irreversible and complete enolate formation, which can significantly improve the yield of the Michael adduct. However, they must be handled with care under anhydrous conditions.

  • Reaction Conditions:

    • Temperature: Low temperatures (e.g., -78 °C to 0 °C) are often preferred for the Michael addition to control the reaction rate and minimize side reactions.

    • Solvent: Aprotic solvents like THF or diethyl ether are generally preferred, especially when using strong bases like LDA.

  • Reactant Purity: Ensure that both the ketone and the α,β-unsaturated ketone are pure. Impurities can interfere with the reaction.

Experimental Protocol: Optimized Michael Addition

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) and stir for 30 minutes to generate Lithium Diisopropylamide (LDA).

  • In a separate flask, dissolve your ketone starting material in anhydrous THF and cool to -78 °C.

  • Slowly add the ketone solution to the LDA solution and stir for 1 hour to ensure complete enolate formation.

  • Add the α,β-unsaturated ketone dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.

  • Proceed with the workup and purification of the 1,5-diketone intermediate.

Question 2: The intramolecular aldol condensation and subsequent dehydration are not proceeding efficiently. How can I drive this cyclization to completion?

Answer:

The intramolecular aldol condensation is the ring-forming step, and its success is crucial for the final product.

Causality and Solutions:

  • Equilibrium: The aldol addition can be reversible. To favor the product, the subsequent dehydration to the α,β-unsaturated ketone needs to be efficient.

  • Reaction Conditions:

    • Catalyst: Both acid and base catalysis can be employed. For base-catalyzed cyclization, sodium or potassium hydroxide in ethanol or methanol is commonly used. Acid catalysis (e.g., with p-toluenesulfonic acid) can also be effective.

    • Temperature: Heating the reaction mixture (reflux) is often necessary to promote both the cyclization and the dehydration steps.

  • One-Pot vs. Stepwise: While a one-pot Robinson annulation is possible, isolating the Michael adduct first and then subjecting it to cyclization often leads to higher overall yields. This allows for the optimization of each step independently.

Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation

  • Dissolve the purified 1,5-diketone from the Michael addition step in ethanol or methanol in a round-bottom flask.

  • Add a solution of sodium hydroxide or potassium hydroxide to the flask while stirring.

  • Heat the reaction mixture to reflux and monitor the formation of the cyclohexenone product by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize it with a dilute acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common cause of low yields. Understanding the potential side reactions is key to mitigating them.

Causality and Solutions:

  • Polymerization of the Michael Acceptor: α,β-Unsaturated ketones, particularly methyl vinyl ketone, are prone to polymerization, especially under basic conditions.

    • Mitigation: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. Ensure the reaction temperature is controlled.

  • Multiple Enolate Formations: If the ketone starting material has multiple acidic α-hydrogens, different enolates can form, leading to a mixture of products.

    • Mitigation: Use a starting ketone that can only form one enolate or use conditions that favor the formation of the desired thermodynamic or kinetic enolate.

  • Self-Condensation of the Ketone: The starting ketone can undergo self-aldol condensation.

    • Mitigation: This is more likely with weaker bases and higher temperatures during the Michael addition step. Using a strong, non-nucleophilic base at low temperatures can minimize this.

Troubleshooting Logic Diagram

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the structure of my final product, this compound, and identify impurities?

A1: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.

  • Infrared (IR) Spectroscopy: Look for a strong absorption band for the C=O (carbonyl) group of the α,β-unsaturated ketone, typically around 1685-1665 cm⁻¹. The C=C double bond will show a weaker absorption around 1650-1600 cm⁻¹. The absence of a broad O-H stretch (around 3500-3200 cm⁻¹) indicates the absence of the aldol addition intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals for the vinylic protons on the C=C double bond, typically in the range of 5.8-7.0 ppm. The protons on the carbons adjacent to the carbonyl and the double bond will also have characteristic chemical shifts.

    • ¹³C NMR: The carbonyl carbon will appear as a signal around 190-210 ppm. The carbons of the C=C double bond will be in the range of 120-150 ppm.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Q2: Are there alternative methods to the Robinson annulation for synthesizing 4,4-disubstituted cyclohexenones?

A2: Yes, several other methods exist, which may be advantageous depending on the specific substrate and desired outcome.

  • Palladium-Catalyzed Synthesis: Methods involving palladium catalysis can be highly selective for the synthesis of α,β-unsaturated ketones.

  • Oxidation of 4-substituted cyclohexanols: This is a viable route if the corresponding cyclohexanol is readily available or easily synthesized.

  • Diels-Alder Reaction: A Diels-Alder cycloaddition followed by further transformations can also lead to substituted cyclohexenones.

Q3: My crude product is an oil and difficult to purify by crystallization. What are my options?

A3: Oily products are common in organic synthesis.

  • Column Chromatography: This is the most common and effective method for purifying non-crystalline organic compounds. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is typically used.

  • Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.

  • Bisulfite Adduct Formation: Carbonyl-containing impurities can sometimes be removed by forming a water-soluble bisulfite adduct.

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Base for Michael Addition Strong, non-nucleophilic (e.g., LDA)Ensures complete and irreversible enolate formation, minimizing side reactions.
Temperature for Michael Addition Low (-78 °C to 0 °C)Controls reaction rate, minimizes polymerization and self-condensation.
Aldol Condensation Catalyst Base (NaOH, KOH) or Acid (p-TsOH)Effectively catalyzes the intramolecular cyclization.
Aldol Condensation Temperature RefluxDrives the reaction to completion by promoting dehydration.
Reaction Sequence Stepwise (isolate Michael adduct)Allows for individual optimization of each step, often leading to higher overall yields.
Purification Column ChromatographyEffective for purifying non-crystalline products and separating closely related compounds.

References

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 23). Robinson Annulation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. Retrieved from [Link]

  • ACS Publications. (n.d.). New approach to the synthesis of 4,4-disubstituted cycloalkenones. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2021, February 26). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]

  • PubMed. (n.d.). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). *1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene

Technical Support Center: Chromatographic Purification of Oily Ketone Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the purification of oily ketone products. As a Senior Application Scientist, I've frequently guided researchers through the unique challenges presented by non-crystalline, viscous, or oily compounds. These products can complicate every stage of purification, from method development to final solvent removal.

This guide is structured to mirror your experimental workflow. It moves from proactive method development to on-the-fly troubleshooting and finally to post-purification handling. My goal is not just to provide steps, but to explain the underlying chemical principles, empowering you to make informed decisions and adapt these protocols to your specific ketone.

Part 1: Pre-Chromatography & Method Development

Proper planning at this stage is the single most effective way to prevent purification failures. An hour spent on method development can save a day of troubleshooting a failed column.

FAQ: My biggest challenge is choosing the right solvent system. Where do I start?

Answer: Solvent selection is a balance of polarity, selectivity, and solubility. The goal is to find a system where your target ketone has a Thin Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.2-0.4 for optimal separation on a column.[1][2]

Causality: An Rf in this range ensures the compound interacts sufficiently with the stationary phase for separation to occur, but not so strongly that it requires excessively polar (and potentially problematic) eluents, which can lead to broad peaks and co-elution of impurities.

Step-by-Step Protocol: Systematic Solvent System Scouting

  • Initial Spotting: Dissolve a small amount of your crude oily product in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Spot it on at least three separate TLC plates.

  • Test a Range of Polarities:

    • Plate 1 (Low Polarity): 10% EtOAc in Hexane.

    • Plate 2 (Medium Polarity): 30% EtOAc in Hexane.

    • Plate 3 (High Polarity): 50% EtOAc in Hexane.

  • Develop and Visualize: Run the plates and visualize them under UV light and/or with a chemical stain (e.g., permanganate or anisaldehyde, which are excellent for ketones).

  • Analyze the Results:

    • If all spots remain at the baseline, your system is not polar enough.[2]

    • If all spots run with the solvent front, the system is too polar.[2]

    • If your desired spot has an Rf > 0.5, decrease the polarity. If Rf < 0.2, increase the polarity.

  • Refine the System: Adjust the solvent ratio until the desired Rf is achieved. If separation from impurities is poor, consider changing the solvent selectivity (see table below). For instance, replacing Ethyl Acetate with Acetone can sometimes improve peak shape for polar compounds.[3]

Table 1: Common Solvent Systems for Silica Gel Chromatography

Solvent System (Non-polar:Polar) Polarity Selectivity Class Comments
Hexane / Ethyl Acetate Adjustable VI The most common starting point. Good for a wide range of compounds.[4][5]
Hexane / Acetone Adjustable VIa Similar polarity to EtOAc but can offer different selectivity and improve peak shape for some compounds.[3]
Dichloromethane / Methanol Adjustable V Excellent for more polar ketones that have poor solubility or mobility in acetate/hexane systems.[5]

| Hexane / Diethyl Ether | Adjustable | I | Less polar than EtOAc; useful for separating less polar compounds. |

FAQ: My oily product is viscous. How should I prepare and load it onto the column?

Answer: This is a critical point for oily compounds. Improper loading is a primary cause of poor separation. You have two main options: Wet (Liquid) Loading and Dry Loading. For viscous oils, dry loading is almost always the superior choice.

Causality: When you dissolve your oily product in a strong solvent (like 100% DCM or EtOAc) and inject it, that strong solvent temporarily overrides the mobile phase's function. It carries your entire sample part-way down the column as a single, diffuse band before it dilutes enough for chromatographic separation to begin. This results in significant band broadening and poor resolution.[3]

Diagram 1: Wet vs. Dry Sample Loading

G start Observation: Streaking or Tailing Peak q1 Is the TLC also streaked? start->q1 cause1 Probable Cause: Compound Interaction or Insolubility q1->cause1 Yes cause2 Probable Cause: Column Overloading or Poor Packing/Loading q1->cause2 No a1_yes Yes a1_no No sol1 Solution: Add modifier to eluent (e.g., 0.5% formic acid or TEA) cause1->sol1 sol2 Solution: Re-run with less sample. Use dry loading technique. cause2->sol2

Caption: Decision tree for diagnosing and solving peak streaking/tailing.

Troubleshooting Protocol:

  • Check the TLC: Does the compound also streak on the TLC plate with the chosen eluent?

    • If YES: The issue is likely chemical. The compound is interacting too strongly with the silica. Try adding a small amount of a modifier to your mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or 0.1-1% acetic/formic acid for acidic compounds) to saturate the active sites on the silica. [6] * If NO: The issue is likely physical, related to the column itself. The most probable cause is overloading. Reduce the amount of crude material by at least 50% and run the column again. Ensure you used the dry loading technique described earlier.

Part 3: Post-Chromatography Challenges

For oily products, getting pure fractions is only half the battle. The workup presents its own set of difficulties.

FAQ: I've collected my pure fractions, but I can't get rid of the last bit of solvent on the rotovap without my product "bumping." What should I do?

Answer: This is a frequent and frustrating issue, especially with high-boiling solvents like EtOAc or DCM when your product is a viscous oil. "Bumping" is the sudden, violent boiling of a liquid, which can cause you to lose your purified sample into the trap of the rotary evaporator. [7] Causality: Bumping occurs when the liquid becomes superheated because there are no nucleation sites for smooth boiling to begin. The large surface area and thin film created by the rotating flask are meant to prevent this, but with viscous oils, it's still common. The key is precise control over vacuum and temperature.

Table 2: Recommended Rotary Evaporator Settings for Common Solvents

Solvent Boiling Point (°C at atm) Recommended Bath Temp (°C) Recommended Vacuum (mbar/Torr)
Hexane 69 40 200 / 150
Ethyl Acetate (EtOAc) 77 40 100 / 75
Dichloromethane (DCM) 40 30-35 500 / 375
Acetone 56 40 250 / 187
Methanol 65 40 150 / 112

Note: These are starting points. Optimal vacuum may vary based on pump efficiency and system leaks. A common rule of thumb is the "20-degree rule": set the bath temperature 20°C above the solvent's boiling point at your target pressure, and the condenser coolant 20°C below it. [8] Protocol for Safe Solvent Removal from Oily Products:

  • Bulk Solvent Removal: Initially, use a relatively high vacuum and a 40°C bath to remove the majority of the solvent quickly.

  • Reduce Speed & Pressure: Once the volume is significantly reduced and the solution becomes more viscous, decrease the rotation speed. This creates a thicker film that is less prone to splashing.

  • Step-wise Vacuum Increase: Do not apply full vacuum immediately. Gradually decrease the pressure, watching carefully for signs of bumping. If it starts to bubble too vigorously, vent the system slightly to raise the pressure, let it subside, and then continue. A precise vacuum controller is invaluable here. [9]4. Final Drying on High-Vac: Once no more solvent is condensing, you can transfer the flask to a high-vacuum manifold (Schlenk line) to remove the final traces of solvent at room temperature. This is a much gentler method than aggressive heating on the rotovap.

FAQ: My purified ketone is a pure oil. How can I try to crystallize it?

Answer: It's common for highly pure compounds to exist as oils or "glasses" if they have low melting points or are resistant to forming an ordered crystal lattice. However, residual solvent can also prevent crystallization.

Step-by-Step Protocol: Inducing Crystallization

  • Ensure Purity: First, confirm the purity of your oil by NMR. Impurities are potent crystallization inhibitors. If it's not >95% pure, another column may be necessary.

  • High-Vacuum Drying: Ensure all chromatography solvents are removed by placing the oil under high vacuum for several hours or overnight.

  • Trituration: Add a small amount of a non-polar solvent in which your compound is poorly soluble (e.g., pentane or hexane). Vigorously scratch the side of the flask with a metal spatula at the solvent-oil interface. The micro-scratches on the glass can act as nucleation sites. [10]4. Slow Evaporation: If trituration fails, dissolve the oil in a minimal amount of a volatile solvent (like diethyl ether) and place the uncapped vial inside a larger beaker containing a small amount of a less volatile anti-solvent (like hexane). Cover the beaker and leave it undisturbed. The slow exchange of vapors can gently coax crystals to form over days.

  • Accept the Oil: If all attempts fail, it is entirely possible that your pure ketone is simply an oil at room temperature. Characterize it as such and proceed.

By systematically addressing these common issues with an understanding of the underlying principles, you can significantly improve the success rate and efficiency of purifying challenging oily ketone products.

References

  • Biotage. (2023, January 23). Six key factors that impact flash chromatography. [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. [Link]

  • DigiVac. (n.d.). Solvent Recovery Practices and Tips to Avoid Rotary Evaporation Mistakes. [Link]

  • H.J. Heinz Company. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Reddit. (2017, July 4). How to improve efficiency on flash chromatography. [Link]

  • ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Issues - Thin Layer Chromatography (TLC). [Link]

Sources

Technical Support Center: Troubleshooting Grignard Additions to Hindered Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Grignarnd additions to sterically hindered ketones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this fundamental yet often finicky carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles governing success and failure, providing you with the insights to troubleshoot effectively and optimize your synthetic strategies.

FAQs: Common Issues and Initial Diagnostic Questions

Q1: My Grignard reaction with a hindered ketone is giving me low to no yield of the desired tertiary alcohol. What are the most likely culprits?

A1: When faced with a low yield in a Grignard reaction involving a hindered ketone, the primary suspects are competing side reactions that are promoted by steric hindrance. The bulky nature of the ketone and/or the Grignard reagent can make it difficult for the nucleophilic carbon of the Grignard to attack the electrophilic carbonyl carbon.[1] Instead, the Grignard reagent may act as a base, leading to enolization of the ketone, or as a reducing agent.[1][2] It is also crucial to ensure that the reaction is performed under strictly anhydrous conditions, as Grignard reagents are highly reactive with water.[3][4][5]

Q2: I'm recovering a significant amount of my starting ketone after the reaction. What does this indicate?

A2: Recovering the starting ketone is a strong indication that enolization is the dominant reaction pathway.[1] The Grignard reagent, being a strong base, can abstract an acidic alpha-proton from the ketone to form a magnesium enolate.[1][6] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[1] This is particularly common with sterically hindered ketones where the carbonyl carbon is less accessible.[1][6]

Q3: My main product is a secondary alcohol corresponding to the reduction of the starting ketone. Why is this happening?

A3: The formation of a reduced alcohol product signals that the Grignard reagent is acting as a reducing agent rather than a nucleophile.[1][2] This occurs through a process called hydride reduction, where a β-hydride from the Grignard reagent is transferred to the carbonyl carbon via a cyclic six-membered transition state.[1] This is more prevalent with bulky Grignard reagents, such as tert-butylmagnesium bromide.[2]

Q4: How can I be certain my Grignard reagent has formed and is of good quality?

A4: The formation of a Grignard reagent is typically accompanied by visual cues such as the disappearance of the magnesium metal and the formation of a cloudy or colored solution.[3][5] However, to quantify the concentration of the active Grignard reagent, a titration is necessary. A common method is the Gilman double titration. Inadequate formation can be due to impure magnesium, unreactive alkyl halides, or the presence of moisture.[5]

In-Depth Troubleshooting and Optimization Strategies

Issue 1: Dominant Enolization Leading to Low Conversion

When enolization is the primary issue, the goal is to enhance the nucleophilicity of the organometallic reagent relative to its basicity and to increase the electrophilicity of the carbonyl carbon.

Underlying Cause: The steric bulk around the carbonyl carbon hinders the approach of the nucleophilic Grignard reagent. As a result, the kinetically faster deprotonation at the less hindered α-carbon becomes the favored pathway.[1][6]

Solutions:

  • Use of Cerium (III) Chloride (Luche-Barbier Conditions): The addition of anhydrous cerium (III) chloride can significantly improve the yield of the desired 1,2-addition product.[7] The cerium salt transmetalates with the Grignard reagent to form an organocerium species, which is a "softer" and more selective nucleophile.[8] This new reagent has a lower basicity, which suppresses enolization.[2][7]

  • Switching to an Organolithium Reagent: Organolithium reagents are generally more reactive and more nucleophilic than their Grignard counterparts.[9][10] While they are also stronger bases, at low temperatures (e.g., -78 °C), the rate of nucleophilic addition can often outcompete deprotonation, even with hindered substrates.[9]

  • Solvent Effects: The choice of solvent can influence the reactivity of the Grignard reagent. While ethers like diethyl ether and tetrahydrofuran (THF) are standard, less basic solvents such as anisole may sometimes favor the desired reaction by less strongly coordinating to the magnesium, thereby increasing its Lewis acidity and activating the ketone.[11]

Issue 2: Competing Reduction of the Ketone

When reduction is the major side reaction, the focus should be on using a Grignard reagent that is less prone to β-hydride elimination or modifying the reaction conditions to favor nucleophilic addition.

Underlying Cause: Grignard reagents with β-hydrogens can undergo a concerted, six-membered ring transition state to transfer a hydride to the carbonyl carbon.[1] This pathway is sterically less demanding than the direct nucleophilic addition of a bulky alkyl group.

Solutions:

  • Select a Grignard Reagent without β-Hydrogens: If the desired R-group allows, choose a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures can sometimes favor the desired nucleophilic addition pathway over the reduction pathway.

  • Employ an Organocerium Reagent: As with enolization, the use of cerium (III) chloride can also suppress the reduction pathway by forming a more selective organocerium reagent.[7]

Visualizing the Competing Pathways

competing_pathways Start Hindered Ketone + Grignard Reagent Addition 1,2-Nucleophilic Addition Start->Addition Favored by: - Less steric hindrance - Organocerium reagents - Low temperature Enolization Enolization (Deprotonation) Start->Enolization Favored by: - High steric hindrance - Strong basicity of Grignard Reduction Reduction (Hydride Transfer) Start->Reduction Favored by: - Bulky Grignard with β-H - High steric hindrance Product Tertiary Alcohol (Desired Product) Addition->Product Ketone Recovered Starting Ketone Enolization->Ketone After H+ workup Sec_Alcohol Secondary Alcohol (Side Product) Reduction->Sec_Alcohol

Caption: Competing reaction pathways in Grignard additions to hindered ketones.

Alternative Synthetic Approaches

When a Grignard reaction with a hindered ketone proves intractable, it may be more efficient to consider alternative synthetic strategies.

Reagent/ReactionAdvantagesDisadvantages
Organolithium Reagents Higher reactivity and nucleophilicity.[9][10] Can be effective at low temperatures.[9]Also very strong bases, can still lead to enolization.[12] Highly sensitive to moisture and air.
Organocerium Reagents Highly selective for 1,2-addition, suppressing enolization and reduction.[7][8]Requires the preparation of the reagent from a Grignard or organolithium and anhydrous CeCl₃.
Barbier Reaction The organometallic species is generated in situ, which can be advantageous for unstable reagents.[13] Often possible in less stringent anhydrous conditions, and sometimes even in water.[13]The in situ generation can sometimes lead to lower yields and less control compared to a pre-formed Grignard.
Reformatsky Reaction Utilizes less reactive organozinc reagents, which are highly selective for carbonyl addition and do not readily add to esters.[14][15]Typically limited to the use of α-halo esters.

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to a Hindered Ketone
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂ or CaSO₄), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a solution of the appropriate alkyl or aryl halide in anhydrous ether (e.g., diethyl ether or THF) dropwise via the dropping funnel.[3] A small crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.[3]

  • Addition to the Ketone: Once the Grignard reagent has formed (as evidenced by the consumption of magnesium), cool the solution in an ice bath. Add a solution of the hindered ketone in anhydrous ether dropwise to the Grignard reagent with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating as needed. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol 2: Cerium (III) Chloride Mediated Addition
  • Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial for the success of this reaction.[7] Commercially available anhydrous CeCl₃ can be used, or it can be prepared by carefully heating CeCl₃·7H₂O under vacuum.[16]

  • Apparatus Setup: Use the same flame-dried, inert atmosphere setup as in Protocol 1.

  • Preparation of the Organocerium Reagent: Suspend anhydrous CeCl₃ in anhydrous THF and stir vigorously for at least 2 hours to ensure a fine, reactive suspension. Cool the suspension to -78 °C (dry ice/acetone bath). Add the pre-formed Grignard or organolithium reagent dropwise and stir at this temperature for 1-2 hours.

  • Addition of the Ketone: Add a solution of the hindered ketone in anhydrous THF dropwise to the organocerium reagent at -78 °C.

  • Reaction and Workup: Allow the reaction to stir at -78 °C and then slowly warm to room temperature. Monitor the reaction by TLC. Quench and work up the reaction as described in Protocol 1.

Troubleshooting Workflow

troubleshooting_workflow Start Low Yield of Tertiary Alcohol Analyze Analyze Byproducts: - Recovered Ketone? - Reduced Alcohol? Start->Analyze Enolization Problem: Enolization Analyze->Enolization Yes, Ketone Recovered Reduction Problem: Reduction Analyze->Reduction Yes, Reduced Alcohol NoReaction Problem: No Reaction Analyze->NoReaction No, Starting Material Only Sol_Enol Solution for Enolization: 1. Use CeCl3 (Luche) 2. Switch to Organolithium at -78°C 3. Change Solvent Enolization->Sol_Enol Sol_Red Solution for Reduction: 1. Use Grignard w/o β-H 2. Use CeCl3 3. Lower Temperature Reduction->Sol_Red Sol_NoReact Solution for No Reaction: 1. Check Grignard quality (titrate) 2. Switch to Organolithium 3. Increase Temperature NoReaction->Sol_NoReact Success Successful Synthesis Sol_Enol->Success Sol_Red->Success Sol_NoReact->Success

Caption: A logical workflow for troubleshooting Grignard additions to hindered ketones.

References

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Hindered Grignard reagents. (2020, November 26). Reddit. Retrieved from [Link]

  • Grignard Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Ashby, E. C., & Laemmle, J. (1975). Mechanisms of Grignard reagent addition to ketones. Accounts of Chemical Research, 8(12), 410-417. Retrieved from [Link]

  • Barbier reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Grignard and Organolithium Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Lewis, R. N., & Wright, J. R. (1952). Solvent Effects in the Grignard Reaction. Journal of the American Chemical Society, 74(8), 2001-2004. Retrieved from [Link]

  • Singh, M. (2026, January 4). The Trick That Makes Grignard Reactions Actually Selective. YouTube. Retrieved from [Link]

  • Reformatsky reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Exploring Solvents for Grignard Reactions: A Greener Approach. (2025, December 19). Oreate AI Blog. Retrieved from [Link]

  • Difference Between a Grignard and Organolithium?. (2024, March 24). Reddit. Retrieved from [Link]

  • Purg, M., et al. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega, 7(3), 2549-2556. Retrieved from [Link]

  • Optimization of the 1,2-addition of Grignard reagents to ketone 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Imamoto, T., et al. (1984). Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride. Journal of the American Chemical Society, 106(13), 3747-3748. Retrieved from [Link]

  • Reformatsky reaction Mechanism. (n.d.). Physics Wallah. Retrieved from [Link]

  • Organolithium vs Grignard Reagents. (2020, June 3). YouTube. Retrieved from [Link]

  • Swain, C. G., & Boyles, H. B. (1951). Solvent Effects in the Grignard Reaction. Ethylmagnesium Bromide with Benzonitrile. The Journal of Organic Chemistry, 16(1), 1-5. Retrieved from [Link]

  • Help with Grignard Reaction. (n.d.). Reddit. Retrieved from [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (n.d.). Retrieved from [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Addition of Grignard reagents to ketones to give tertiary alcohols. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • REFORMATSKY REACTION. (n.d.). PHARMD GURU. Retrieved from [Link]

  • Barbier Reaction. (2022, June 17). YouTube. Retrieved from [Link]

  • Steric Factors on reaction with grignard reagent. (2019, January 23). Chemistry Stack Exchange. Retrieved from [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.). ACS Publications. Retrieved from [Link]

  • Cerium(III) chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry. Retrieved from [Link]

  • Barbier reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • The Reformatsky reaction is an addition reaction in which an orga.... (2024, June 7). Pearson. Retrieved from [Link]...

  • Takeda, N., & Imamoto, T. (1999). USE OF CERIUM(III) CHLORIDE IN THE REACTIONS OF CARBONYL COMPOUNDS WITH ORGANOLITHIUMS OR GRIGNARD REAGENTS FOR THE SUPPRESSION OF ABNORMAL REACTIONS: 1-BUTYL-1,2,3,4-TETRAHYDRO-1-NAPHTHOL. Organic Syntheses, 76, 228. Retrieved from [Link]

  • A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Optimization of reaction conditions for Robinson annulation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Robinson Annulation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful ring-forming reaction. As a Senior Application Scientist with extensive experience in synthetic organic chemistry, I have designed this resource to move beyond simple protocols and provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you to troubleshoot and optimize your Robinson annulation reactions effectively.

The Robinson annulation, a tandem Michael addition and intramolecular aldol condensation, is a cornerstone in the synthesis of six-membered rings, particularly in the construction of steroids and other complex natural products.[1][2] However, its successful execution is often nuanced, with yields and product purity being highly sensitive to reaction conditions. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Troubleshooting Guide

Low or No Yield

Question: My Robinson annulation reaction is giving a very low yield or no product at all. What are the most likely causes and how can I address them?

Answer:

Low or no yield in a Robinson annulation is a common issue that can often be traced back to a few key factors. Let's break them down systematically.

  • Inefficient Enolate Formation: The first step of the Michael addition requires the formation of an enolate from your ketone starting material. If the base is not strong enough to deprotonate the ketone, the reaction will not proceed.

    • Troubleshooting:

      • Choice of Base: For simple ketones, a relatively strong base like sodium or potassium hydroxide, or an alkoxide like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) is typically required.[3][4] For β-dicarbonyl compounds, which are more acidic, a weaker base like triethylamine (TEA) or even a catalytic amount of a stronger base might suffice.

      • Reaction Temperature: Enolate formation is often performed at low temperatures (0 °C or below) to control reactivity and prevent side reactions.

  • Side Reactions of the Michael Acceptor: The α,β-unsaturated ketone, most commonly methyl vinyl ketone (MVK), is highly susceptible to polymerization under basic conditions, which can significantly reduce its availability for the desired reaction.[5]

    • Troubleshooting:

      • Slow Addition: Add the Michael acceptor slowly to the reaction mixture containing the enolate. This keeps the instantaneous concentration of the acceptor low and minimizes polymerization.

      • In Situ Generation of the Michael Acceptor: A more elegant solution is to generate the α,β-unsaturated ketone in situ. This can be achieved using a Mannich base , such as 1-(diethylamino)-3-butanone, which eliminates to form MVK under the reaction conditions. The Wichterle reaction is another variant that employs 1,3-dichloro-cis-2-butene as a less reactive MVK precursor.[1]

      • Use of MVK Alternatives: Consider using more stable Michael acceptors if polymerization is a persistent issue.

  • Failure of the Intramolecular Aldol Condensation: The second stage of the annulation, the ring closure, can also be a point of failure.

    • Troubleshooting:

      • Thermodynamic Control: The intramolecular aldol condensation is a reversible process. To drive the reaction towards the desired six-membered ring product, heating the reaction mixture is often necessary after the Michael addition is complete.[6] This promotes the dehydration of the aldol addition product to the more stable α,β-unsaturated ketone.

      • Incorrect Ring Size Formation: While five- and six-membered rings are generally favored, the formation of smaller, less stable rings can occur.[7][8][9] Ensure your starting 1,5-dicarbonyl intermediate is correctly positioned for a six-membered ring closure.

Formation of Side Products

Question: I am observing multiple spots on my TLC plate, indicating the formation of several side products. What are the common byproducts in a Robinson annulation and how can I minimize them?

Answer:

The formation of a mixture of products is a frequent challenge. Understanding the likely side reactions is key to optimizing for your desired product.

  • Michael Adduct as the Final Product: The reaction may stall after the Michael addition, yielding the 1,5-dicarbonyl intermediate without subsequent cyclization.

    • Causality: Insufficient heating or a base that is not strong enough to promote the intramolecular aldol condensation can lead to the accumulation of the Michael adduct.

    • Optimization: After confirming the formation of the Michael adduct (e.g., by LC-MS or by isolating a small sample), increase the reaction temperature or add a stronger base to facilitate the cyclization and dehydration steps.

  • Products from Multiple Enolizations: Unsymmetrical ketones can form two different enolates (kinetic and thermodynamic), leading to different Michael adducts and, consequently, different annulation products.

    • Causality: The regioselectivity of enolate formation is dependent on the base, solvent, and temperature.

    • Optimization:

      • Kinetic Enolate: To favor the less substituted (kinetic) enolate, use a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.

      • Thermodynamic Enolate: To favor the more substituted (thermodynamic) enolate, use a smaller, protic base like sodium ethoxide in ethanol and allow the reaction to reach equilibrium at a higher temperature.

  • Polymerization of the Michael Acceptor: As mentioned previously, this is a major competing reaction. The resulting polymer will often appear as a baseline streak or an insoluble material in your reaction mixture.

    • Optimization: Refer to the strategies discussed in the "Low or No Yield" section, such as slow addition or in situ generation of the Michael acceptor.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Robinson annulation?

A1: There is no single optimal temperature. The Robinson annulation is a two-stage process, and the ideal temperature can vary for each stage. The initial Michael addition is often carried out at a lower temperature (e.g., 0-25 °C) to control the reactivity of the enolate and minimize side reactions. The subsequent intramolecular aldol condensation and dehydration often require heating (reflux) to drive the reaction to completion.[6] It is often beneficial to perform the reaction in a stepwise manner, with the Michael addition at a lower temperature followed by heating to promote cyclization.

Q2: How do I choose the right solvent for my Robinson annulation?

A2: The choice of solvent can influence both the reaction rate and the stereochemical outcome. Protic solvents like ethanol or methanol are commonly used with alkoxide bases. Aprotic solvents such as THF, dioxane, or DMSO are often employed with stronger, non-nucleophilic bases like LDA or NaH. The solvent can also affect the stereochemistry of the final product by influencing the transition state of the intramolecular aldol condensation.[1]

Q3: Can I run the Robinson annulation under acidic conditions?

A3: Yes, the Robinson annulation can be performed under acidic conditions, although base-catalyzed reactions are more common.[2] Acid catalysis proceeds through an enol intermediate instead of an enolate. This can be advantageous in cases where the starting materials are sensitive to basic conditions.

Q4: My starting ketone has multiple acidic protons. How can I control which one reacts?

A4: For ketones with multiple enolizable positions, directing the reaction to a specific site can be achieved by using a starting material with a more acidic proton, such as a β-diketone or a β-ketoester. The proton between the two carbonyl groups is significantly more acidic and will be selectively deprotonated, leading to a single major enolate.[1][4]

Experimental Protocols

Protocol 1: Synthesis of the Wieland-Miescher Ketone

This protocol is a classic example of a Robinson annulation and is widely used in the synthesis of steroids.[10]

Reactants:

  • 2-methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • Base: Potassium hydroxide (KOH)

  • Solvent: Methanol (MeOH)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-1,3-cyclohexanedione in methanol.

  • Add a catalytic amount of potassium hydroxide.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the Michael addition is complete, heat the reaction mixture to reflux for 1-2 hours to promote the intramolecular aldol condensation and dehydration.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Data Presentation

Table 1: Common Bases for Robinson Annulation and Their Characteristics

BaseTypical Solvent(s)StrengthNucleophilicityComments
Sodium Hydroxide (NaOH)Water, EthanolStrongHighSuitable for simple ketones; can lead to side reactions due to its high nucleophilicity.
Potassium Hydroxide (KOH)Methanol, EthanolStrongHighSimilar to NaOH, commonly used in the synthesis of the Wieland-Miescher ketone.
Sodium Ethoxide (NaOEt)EthanolStrongHighA good choice for reactions in ethanol; can act as both a base and a nucleophile.[4]
Potassium tert-Butoxide (t-BuOK)t-Butanol, THFVery StrongLowA bulky base that is useful for generating less-substituted enolates; less nucleophilic.
Lithium Diisopropylamide (LDA)THF, HexaneVery StrongLowIdeal for forming kinetic enolates at low temperatures; highly sensitive to water and air.[1]
Triethylamine (TEA)Dichloromethane, THFWeakModerateSuitable for activating highly acidic substrates like β-dicarbonyls.

Visualizations

Mechanism of the Robinson Annulation

Robinson_Annulation_Mechanism cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation ketone Ketone enolate Enolate ketone->enolate Base michael_adduct 1,5-Dicarbonyl (Michael Adduct) enolate->michael_adduct Nucleophilic Attack int_enolate Intramolecular Enolate mvk α,β-Unsaturated Ketone (MVK) mvk->michael_adduct michael_adduct->int_enolate Base aldol_add Aldol Addition Product int_enolate->aldol_add Cyclization final_product α,β-Unsaturated Cyclic Ketone aldol_add->final_product Dehydration (Heat) Troubleshooting_Workflow start Reaction Start check_yield Low/No Yield? start->check_yield check_side_products Multiple Products? check_yield->check_side_products No enolate_issue Check Enolate Formation: - Stronger Base? - Temperature? check_yield->enolate_issue Yes success Successful Annulation check_side_products->success No michael_stall Michael Adduct Isolated: - Heat to Promote Cyclization check_side_products->michael_stall Yes mvk_poly Check MVK Polymerization: - Slow Addition? - Use MVK Precursor? enolate_issue->mvk_poly aldol_fail Check Aldol Condensation: - Increase Temperature? - Sufficient Reaction Time? mvk_poly->aldol_fail aldol_fail->check_side_products regio_issue Regioisomers Formed: - Adjust Base/Temp for Kinetic vs. Thermodynamic Control michael_stall->regio_issue other_byproducts Other Byproducts: - Re-evaluate Reactant Purity - Optimize Stoichiometry regio_issue->other_byproducts other_byproducts->success

Caption: A decision-making workflow for troubleshooting common issues in the Robinson annulation, from low yields to the formation of multiple products.

References

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. [Diagram]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. Retrieved from [Link]

  • UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. Retrieved from [Link]

  • Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 24). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 8a-Methyl-3,4,8,8a. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, June 30). Wieland–Miescher ketone: a cornerstone in natural product synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 13). Intramolecular Aldol Condensation [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

Sources

Technical Support Center: Stereoselective Cyclohexenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for asymmetric cyclohexenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to achieving high stereoselectivity in their reactions. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of these powerful synthetic transformations.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why am I observing low enantiomeric excess (ee) in my organocatalytic Michael addition?

Low enantioselectivity in organocatalytic Michael additions to form chiral cyclohexenone precursors is a common issue. The root cause often lies in a suboptimal interplay between the catalyst, substrate, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Choice and Loading: The structure of the organocatalyst is paramount. For instance, in reactions involving malonates and cyclic enones, both the primary amine and a thiourea moiety on the catalyst can be crucial for high asymmetric induction. Blocking the primary amine can lead to low enantioselectivity.

    • Actionable Advice:

      • Screen Catalysts: If using a standard catalyst like a proline derivative, consider screening a panel of related catalysts with different steric and electronic properties. Bifunctional catalysts, such as primary amino-thioureas, have shown excellent results.

      • Optimize Catalyst Loading: While a higher catalyst loading can sometimes increase the reaction rate, it may negatively impact enantioselectivity. Conversely, a very low loading might not be sufficient to drive the reaction efficiently. Experiment with catalyst loadings in the range of 1-10 mol %.

  • Solvent Effects: The solvent plays a critical role in the organization of the transition state. A solvent that doesn't effectively stabilize the desired chiral transition state can lead to a loss of enantioselectivity.

    • Actionable Advice: Screen a range of solvents with varying polarities and coordinating abilities. For Michael additions, solvents like toluene, CH2Cl2, and THF are common starting points.

  • Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee.

    • Actionable Advice: If your reaction is running at room temperature or elevated temperatures, try lowering the temperature. Reactions are often run at 0 °C, -20 °C, or even lower to enhance enantioselectivity.

  • Substrate Issues (E/Z Isomerization): For acyclic enones, the geometry of the double bond can significantly impact enantioselectivity. The presence of the undesired (Z)-isomer can lead to the formation of the opposite enantiomer, albeit often with lower selectivity. Some catalysts can even promote the isomerization of the less stable (Z)-enone to the (E)-enone during the reaction.

    • Actionable Advice: Ensure the geometric purity of your starting enone. If you suspect isomerization is occurring, you may need to choose a catalyst that does not promote this side reaction or purify the starting material to have a high percentage of the desired E-isomer.

Q2: How can I improve the diastereoselectivity of my Diels-Alder reaction to form the cyclohexenone core?

The Diels-Alder reaction is a powerful tool for constructing the cyclohexene ring system, but controlling diastereoselectivity (e.g., endo vs. exo) can be challenging.

Potential Causes & Solutions:

  • Thermal vs. Lewis Acid Catalysis: Uncatalyzed Diels-Alder reactions often require high temperatures, which can lead to poor selectivity. Lewis acids can activate the enone dienophile, lowering the activation barrier and enhancing the energy difference between the endo and exo transition states.

    • Actionable Advice:

      • Introduce a Lewis Acid: If you are running the reaction thermally and observing poor diastereoselectivity, introduce a Lewis acid catalyst. Common choices include BF3•OEt2, TiCl4, and ZnCl2. The coordination of the Lewis acid to the carbonyl oxygen increases the electrophilicity of the β-carbon, often favoring the endo product.

      • Screen Lewis Acids: The choice of Lewis acid can influence the diastereomeric ratio. It is advisable to screen a few different Lewis acids to find the optimal one for your specific substrate.

  • Steric and Electronic Effects: The substituents on both the diene and the dienophile play a crucial role in directing the stereochemical outcome. Steric hindrance can disfavor the more compact endo transition state.

    • Actionable Advice: While modifying the core structure of your reactants may not be feasible, consider if the protecting groups or other non-essential functionalities are sterically hindering the desired approach of the diene and dienophile.

Q3: My biocatalytic desymmetrization of a prochiral cyclohexadienone is showing low conversion and/or poor enantioselectivity. What should I do?

Biocatalysis using enzymes like ene-reductases offers an environmentally benign route to chiral cyclohexenones. However, enzyme activity and selectivity are highly dependent on the reaction conditions.

Potential Causes & Solutions:

  • Enzyme Choice: Not all ene-reductases are equally effective for a given substrate.

    • Actionable Advice: Screen a panel of different ene-reductases. For instance, YqjM and OPR3 are known to be stable and effective for the desymmetrization of 4,4-disubstituted 2,5-cyclohexadienones.

  • Cofactor Concentration: The concentration of the nicotinamide cofactor (e.g., NADH) is critical. An excess can sometimes lead to over-reduction of the cyclohexenone product to the corresponding cyclohexanone.

    • Actionable Advice: Optimize the cofactor concentration. In some cases, reducing the amount of NADH to 1.1 equivalents can prevent over-reduction and improve the yield of the desired cyclohexenone.

  • Reaction Parameters: Enzyme performance is sensitive to temperature, pH, and the presence of co-solvents.

    • Actionable Advice:

      • Temperature: Optimize the reaction temperature. For many ene-reductases, a temperature around 30 °C provides a good balance of activity and stability.

      • Co-solvent: Ensure sufficient solubility of your substrate. A co-solvent like DMSO is often used, but its concentration may need to be optimized.

  • Reaction Time: Prolonged reaction times do not always lead to higher yields and can sometimes promote side reactions.

    • Actionable Advice: Monitor the reaction progress over time to determine the optimal reaction time. For some substrates, a shorter reaction time of a few hours may be sufficient.

Frequently Asked Questions (FAQs)

What are the most common classes of catalysts for asymmetric cyclohexenone synthesis?

There are several successful approaches, each with its own set of preferred catalysts:

  • Organocatalysis: This often involves chiral secondary amines (e.g., proline and its derivatives) or bifunctional catalysts like amino-thioureas. These are particularly effective for Michael additions to form substituted cyclohexenones.

  • Transition Metal Catalysis: Complexes of metals like copper, nickel, and rhodium with chiral ligands are used for various transformations, including conjugate additions and desymmetrization reactions.

  • Biocatalysis: Enzymes, particularly ene-reductases from the "Old Yellow Enzyme" (OYE) family, are increasingly used for the desymmetrization of prochiral cyclohexadienones.

How do I choose the right analytical method to determine the stereoselectivity of my product?
  • Enantiomeric Excess (ee): The most common method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.

  • Diastereomeric Ratio (dr): This is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy . The two diastereomers will have distinct signals in the 1H or 13C NMR spectrum, and the ratio can be determined by integrating these signals. In complex spectra, 2D NMR techniques like NOESY/EXSY can be helpful.

What is "desymmetrization" in the context of cyclohexenone synthesis?

Desymmetrization is a powerful strategy where a catalyst selectively reacts with one of two identical functional groups in a symmetric, achiral starting material to generate a chiral product. In the synthesis of cyclohexenones, this often involves the selective reaction at one of the two enantiotopic alkenes of an achiral 2,5-cyclohexadienone.

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Michael Addition

This protocol provides a general starting point for the Michael addition of a nucleophile to a cyclohexenone, catalyzed by a chiral primary amino-thiourea.

  • Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the cyclohexenone substrate (1.0 mmol, 1.0 equiv).

  • Addition of Nucleophile: Add the malonate nucleophile (3.0 mmol, 3.0 equiv).

  • Solvent: Add the chosen solvent (e.g., toluene, 2.0 mL).

  • Catalyst Addition: Add the chiral organocatalyst (e.g., a primary amino-thiourea, 0.1 mmol, 10 mol %).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., ambient temperature, 0 °C, or -20 °C) and monitor the progress by TLC or GC.

  • Workup: Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield and characterize the product by 1H and 13C NMR. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol outlines the general steps for determining the ee of a chiral cyclohexenone product.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., CHIRACEL® series) are often a good starting point.

  • Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio of these solvents will need to be optimized to achieve good separation.

  • HPLC Setup:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the analyte absorbs (e.g., 254 nm).

  • Injection: Inject a small volume of the sample solution (e.g., 10 µL).

  • Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

  • Racemic Standard: It is highly recommended to also inject a racemic sample of the product to confirm the identity of the two enantiomer peaks.

Visualizations

Troubleshooting Workflow for Low Stereoselectivity

G start Low Stereoselectivity Observed (Low ee or dr) q1 Is the catalyst appropriate for the transformation? start->q1 sol1 Screen a panel of catalysts (different ligands, steric/electronic properties). q1->sol1 No q2 Are the reaction conditions optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize Temperature (usually lower), Solvent, and Concentration. q2->sol2 No q3 Is the substrate quality adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Check for impurities or incorrect isomers (e.g., E/Z for acyclic enones). q3->sol3 No end_node Improved Stereoselectivity q3->end_node Yes a3_yes Yes a3_no No sol3->start Re-evaluate

Caption: A decision-making workflow for troubleshooting low stereoselectivity.

General Catalytic Cycle for Asymmetric Synthesis

G catalyst Chiral Catalyst (C) intermediate Catalyst-Substrate Complex (C-S) catalyst->intermediate + S substrate Substrate (S) product Product (P) intermediate->catalyst - P* chiral_product Chiral Product (P*) intermediate->chiral_product Stereoselective Transformation

Caption: A simplified catalytic cycle for asymmetric synthesis.

Data Summary

Table 1: Effect of Reaction Parameters on Enantioselectivity in a Michael Addition
EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)ee (%)
1102512>9585
210024>9592
350249093
4240368588
5140727089

Data adapted from representative organocatalytic Michael addition literature to illustrate trends.

References

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones.
  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC - NIH.
  • Asymmetric transformations of achiral 2,5-cyclohexadienones. PMC - PubMed Central.
  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones | Request PDF.
  • Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine C
  • Asymmetric approach toward chiral cyclohex-2-enones from anisoles via an enantioselective isomerization by a new chiral diamine c
  • Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects. Journal of the American Chemical Society.
  • 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling

Technical Support Center: Navigating Enolization Side Reactions with Bulky Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges of enolization side reactions when using bulky Grignard reagents with enolizable ketones. Our goal is to equip you with the expert knowledge and practical protocols to enhance your reaction yields and achieve your desired synthetic outcomes.

Introduction: The Challenge of Steric Hindrance

Grignard reagents are powerful carbon-centered nucleophiles essential for forming new carbon-carbon bonds.[1] However, when a sterically demanding (bulky) Grignard reagent encounters a ketone with acidic α-protons, a competition arises between the desired 1,2-nucleophilic addition to the carbonyl carbon and an undesired acid-base reaction, known as enolization.[2] In this side reaction, the Grignard reagent acts as a base, abstracting an α-proton to form a magnesium enolate.[2] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone and significantly reducing the yield of the desired tertiary alcohol.[2] This guide will explore the mechanistic underpinnings of this competition and provide actionable strategies to favor the desired nucleophilic addition.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides step-by-step solutions.

Problem 1: Low yield of the desired tertiary alcohol and recovery of the starting ketone.

This is the most common symptom of a dominant enolization side reaction. The bulky Grignard reagent is acting as a base rather than a nucleophile.

  • Immediate Action:

    • Lower the Reaction Temperature: Enolization is often favored at higher temperatures. Reducing the temperature to -78 °C (a dry ice/acetone bath) can significantly slow down the rate of deprotonation relative to nucleophilic addition.[3]

    • Change the Order of Addition: Add the ketone solution slowly to the Grignard reagent solution at a low temperature. This ensures that the Grignard reagent is always in excess, which can sometimes favor the addition product.

  • Advanced Solution: The Luche Reaction (Cerium(III) Chloride-Mediated Addition)

    The use of anhydrous cerium(III) chloride (CeCl₃) is a highly effective method to suppress enolization.[4] This procedure, often referred to as the Luche reaction, involves the in-situ formation of an organocerium reagent, which is significantly less basic but still highly nucleophilic.[5]

    Mechanism of Action: The transmetalation of the Grignard reagent with CeCl₃ generates an organocerium species (R-CeCl₂). The cerium atom, being a harder Lewis acid than magnesium, coordinates more strongly to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack while reducing the basicity of the organometallic reagent.

    Luche_Reaction_Mechanism

    Caption: The Luche reaction pathway favoring 1,2-addition.

    Experimental Protocol: Cerium(III) Chloride-Mediated Grignard Addition

    • Preparation of Anhydrous CeCl₃: Commercial cerium(III) chloride heptahydrate must be rigorously dried before use. Place the heptahydrate in a round-bottom flask and heat gradually to 140-150 °C under high vacuum for several hours until a fine, free-flowing white powder is obtained.[6] Store the anhydrous CeCl₃ under an inert atmosphere.

    • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend anhydrous CeCl₃ (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Organocerium Formation: Cool the suspension to -78 °C and stir vigorously for at least 2 hours to ensure proper complexation.[5]

    • Grignard Addition: To this suspension, slowly add your bulky Grignard reagent (1.1 equivalents) via syringe and continue to stir at -78 °C for another hour.

    • Ketone Addition: Add a solution of the enolizable ketone (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

    • Reaction Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and extraction.

Problem 2: A significant amount of a reduced alcohol byproduct is observed.

This occurs when the Grignard reagent has β-hydrogens (e.g., isobutylmagnesium bromide) and acts as a reducing agent, transferring a hydride to the carbonyl carbon.[7] This is more prevalent with sterically hindered ketones.[2]

  • Solution:

    • Choose a Grignard Reagent without β-Hydrogens: If your synthesis allows, switch to a Grignard reagent that lacks β-hydrogens, such as neopentylmagnesium chloride or tert-butylmagnesium chloride. While these are bulky, they cannot participate in the reduction pathway.[7]

    • Utilize the Luche Reaction: The use of CeCl₃ can also suppress the reduction pathway in favor of nucleophilic addition.

Problem 3: The reaction is sluggish or does not proceed to completion, even at room temperature.

Extreme steric hindrance on both the Grignard reagent and the ketone can significantly slow down the rate of nucleophilic addition.

  • Solution:

    • Increase Reaction Time: Allow the reaction to stir for a longer period, closely monitoring its progress.

    • Gentle Warming: If low temperatures are not necessary to control enolization (e.g., when using the Luche protocol), a modest increase in temperature (e.g., to 0 °C or room temperature) may be required to drive the reaction to completion.

    • Consider an Alternative Nucleophile: If the Grignard/organocerium approach fails, you may need to consider more reactive nucleophiles like organolithium reagents. However, be aware that organolithiums are generally more basic than Grignards and may increase the risk of enolization if not used under carefully controlled, low-temperature conditions.[8]

Frequently Asked Questions (FAQs)

Q1: How does steric hindrance in the Grignard reagent promote enolization?

The transition state for nucleophilic addition to a carbonyl carbon is sterically demanding. A bulky Grignard reagent may struggle to access the electrophilic carbon of a hindered ketone. In contrast, the α-protons of the ketone are typically more sterically accessible on the periphery of the molecule. Consequently, the path of least resistance for the bulky Grignard reagent is often to act as a base and deprotonate the ketone.[9]

Steric_Hindrance

Caption: Steric hindrance raises the energy barrier for 1,2-addition.

Q2: What is the difference between kinetic and thermodynamic enolates, and how does it relate to this problem?

For unsymmetrical ketones, two different enolates can be formed. The kinetic enolate is formed by removing the most sterically accessible proton, which is typically on the less substituted α-carbon. This is the faster-forming product. The thermodynamic enolate is the more stable enolate, usually with a more substituted double bond, and is formed by removing a proton from the more substituted α-carbon. Bulky Grignard reagents, acting as bases, will preferentially form the kinetic enolate due to steric factors.

Q3: Can I use organolithium reagents instead of bulky Grignards?

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[8] While their higher reactivity can sometimes overcome steric hindrance to achieve nucleophilic addition, their increased basicity can also exacerbate the enolization problem. If you choose to use an organolithium reagent, it is crucial to employ very low temperatures (e.g., -78 °C or lower) to favor the kinetic pathway of nucleophilic addition. Transmetalation with CeCl₃ to form an organocerium reagent is also highly recommended when using organolithiums with enolizable ketones.

Q4: How does the choice of solvent affect the outcome of the reaction?

Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for solvating and stabilizing the Grignard reagent.[1] THF is generally a better solvent for Grignard reactions as it can lead to more reactive "monomeric" Grignard species. However, in some cases, the choice of solvent can influence the ratio of addition to enolization, though temperature and additives like CeCl₃ have a more pronounced effect.[9]

Data Summary

The following table provides a qualitative comparison of expected outcomes for the reaction of a bulky Grignard reagent (tert-butylmagnesium chloride) with a readily enolizable ketone (2-methylcyclohexanone) under different conditions.

ConditionExpected Major Product(s)Rationale
Standard (THF, 25 °C)Starting Ketone (2-methylcyclohexanone)Enolization is the dominant pathway due to steric hindrance.[3]
Low Temperature (THF, -78 °C)Increased ratio of addition product, but enolization is still significant.Lower temperature slows both reactions but can favor addition kinetically.
Luche Conditions (CeCl₃, THF, -78 °C)Tertiary Alcohol (1-tert-butyl-2-methylcyclohexan-1-ol)Organocerium reagent is less basic and more nucleophilic, strongly favoring 1,2-addition.

References

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Pinkus, A. G., & Sabesan, A. (1981). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (3), 473-477.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

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  • Organic Syntheses. (n.d.). n-BUTYLMAGNESIUM CHLORIDE. [Link]

  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X. Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242.
  • Organic Syntheses. (n.d.). Silane, trimethyl (2-methylene-4-phenyl-3-butenyl). [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
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  • Wright, G. F. (1957). THE REDUCTION, ENOLATE FORMATION, AND SOLVOLYSIS OF GRIGNARD REAGENTS IN OPTICALLY ACTIVE MEDIA. Canadian Journal of Chemistry, 35(8), 902-911.
  • Taeschler, C., Kirchner, E., Păunescu, E., & Mayerhöffer, U. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. ACS Omega, 7(3), 3236–3244.
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  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239-1242.
  • Homework.Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about.... [Link]

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  • Google Patents. (2011). US20110014107A1 - Process For Preparing Anhydrous Rare Earth Metal Halides.
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  • Oxford University Press. (n.d.). Reactions of enolates with carbonyl compounds: the aldol and Claisen reactions. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link]

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  • National Institutes of Health. (n.d.). Exposing the hidden complexity of stoichiometric and catalytic metathesis reactions by elucidation of Mg-Zn hybrids. [Link]

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  • Sakharova, N.N., Sakharova, Yu.G., Ezhova, T.A., & Izmailova, A.A. (1975). Solubility of cerium(III) chloride in ethanol-water mixtures. Russian Journal of Inorganic Chemistry, 20(6), 830-832.
  • Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]

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  • Sciencemadness Discussion Board. (2020). Methods for preventing over addition of Grignard reagent. [Link]

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  • Wikipedia. (n.d.). Organocerium chemistry. [Link]

  • Filo. (2025). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro... [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Cerium(III) chloride heptahydrate, 99%. [Link]

  • Allen. (n.d.). 2-Methylcyclohexanone is allowed to react with metachloroperoxobenzoic acid. The major product formed in the reaction is. [Link]

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  • National Institutes of Health. (2022). Copper-Free Alternatives to Access Ketone Building Blocks from Grignard Reagents. [Link]

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  • Reddit. (n.d.). What's a good reducing agent for a sterically hindered ketone?. [Link]

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Technical Support Center: Scaling Up the Synthesis of 4,4-Dipropylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-Dipropylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a successful and efficient scale-up process.

The synthesis of 4,4-disubstituted cyclohex-2-en-1-ones is a cornerstone in the construction of complex molecules, including many natural products and pharmaceuticals.[1][2] The target molecule, this compound, is typically synthesized via a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][3][4][5][6] While robust at the lab scale, scaling up this reaction introduces challenges that can impact yield, purity, and reproducibility.[7] This guide provides practical, experience-driven solutions to common problems encountered during the scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and why is it preferred for scale-up?

The most prevalent and scalable route is the Robinson annulation.[1][4][5] This method is favored for its efficiency in forming a six-membered ring and two new carbon-carbon bonds in a single procedural sequence.[4] The reaction typically involves the Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the desired cyclohexenone ring structure.[1][3][4][5] For the synthesis of this compound, the likely starting materials would be a dipropyl-substituted ketone and a suitable methyl vinyl ketone equivalent. The convergence and atom economy of this reaction make it an attractive choice for large-scale production.

Q2: I am observing a low yield of the desired product. What are the potential causes and how can I improve it?

Low yields during a Robinson annulation scale-up can stem from several factors. Here's a breakdown of common culprits and their solutions:

  • Inefficient Michael Addition: The initial Michael addition is crucial. Ensure your base is appropriate for the ketone substrate to generate the enolate nucleophile effectively.[1] The choice of solvent can also significantly influence the reaction rate and equilibrium.

  • Side Reactions: Polymerization of the methyl vinyl ketone is a common side reaction that can be minimized by using a precursor, such as a β-chloroketone, which generates the α,β-unsaturated ketone in situ.[2]

  • Incomplete Aldol Condensation/Dehydration: The intramolecular aldol condensation and subsequent dehydration to form the enone are equilibrium-driven.[1][3] Ensure adequate reaction time and temperature. In some cases, isolating the Michael adduct before proceeding with the cyclization can improve the overall yield.[1]

  • Steric Hindrance: The presence of two propyl groups at the 4-position can introduce steric challenges.[8] Optimizing the reaction conditions, such as temperature and catalyst loading, can help overcome these steric barriers.

Q3: My final product is contaminated with byproducts. What are the likely impurities and how can I purify the product effectively on a larger scale?

Common impurities in a Robinson annulation include unreacted starting materials, the intermediate Michael adduct, and products from self-condensation of the starting ketone. Effective purification is critical for obtaining high-purity this compound.

Potential Impurity Identification Method Purification Strategy
Unreacted Starting KetoneGC-MS, NMRDistillation (if boiling points are sufficiently different). Column chromatography.
Michael Adduct IntermediateLC-MS, NMRThe Michael adduct can often be separated from the final product by column chromatography. Adjusting the final dehydration conditions can also drive the reaction to completion.
Self-Condensation ProductsGC-MS, NMRThese are often higher molecular weight and can be removed by distillation or chromatography.
Polymerized Methyl Vinyl KetoneVisual (resinous material), NMRFiltration may remove some polymeric material. Careful distillation is key.

For large-scale purification, traditional column chromatography can be resource-intensive. Consider alternative techniques such as:

  • Distillation: If the boiling point of your product is sufficiently different from the impurities, fractional distillation under reduced pressure is a highly effective and scalable purification method.[9]

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity on a large scale.[10]

  • Liquid-Liquid Extraction: A carefully designed series of extractions can remove certain impurities. For example, acidic or basic washes can remove corresponding impurities.

Q4: The reaction is not going to completion, even after extended reaction times. What can I do?

Incomplete conversion is a frequent issue when scaling up. Consider the following:

  • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.[7] Ensure your stirring apparatus is adequate for the vessel size and viscosity of the reaction mixture.

  • Heat Transfer: Larger volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient.[7] This can affect reaction kinetics. Monitor the internal reaction temperature closely and adjust your heating or cooling system accordingly.

  • Catalyst Deactivation: If using a catalyst, it may be deactivating over time. Consider adding the catalyst in portions or using a more robust catalytic system.

Troubleshooting Guide

This section provides a structured approach to troubleshooting specific issues you may encounter during the scale-up of this compound synthesis.

Problem 1: Formation of a Tar-Like Substance in the Reaction Mixture

Possible Cause: This is often due to the polymerization of the α,β-unsaturated ketone (e.g., methyl vinyl ketone).[2] This is exacerbated by high concentrations and elevated temperatures.

Solutions:

  • In Situ Generation: Use a precursor that generates the α,β-unsaturated ketone slowly in the reaction mixture. A common strategy is to use a Mannich base (like a β-amino ketone) which eliminates to form the enone under the reaction conditions.

  • Slow Addition: Add the α,β-unsaturated ketone slowly to the reaction mixture to maintain a low steady-state concentration.

  • Temperature Control: Maintain strict temperature control throughout the reaction. Run the initial Michael addition at a lower temperature if possible.

Problem 2: The Intramolecular Aldol Condensation is Not Occurring

Possible Cause: The formation of the six-membered ring via the intramolecular aldol reaction can be sterically hindered or kinetically slow.[3]

Solutions:

  • Stronger Base/Higher Temperature: After the Michael addition is complete (confirm by TLC or GC), you may need to increase the temperature or add a stronger base to facilitate the cyclization and subsequent dehydration.

  • Change of Solvent: The choice of solvent can influence the rate of the aldol reaction. A switch to a higher-boiling aprotic solvent might be beneficial.

  • Two-Step Procedure: Isolate the 1,5-dicarbonyl intermediate (the Michael adduct) first.[1] Purify it, and then subject it to separate cyclization conditions. This often provides a cleaner reaction and better overall yield.

Problem 3: Difficulty in Removing the Final Traces of Solvent or Low-Boiling Impurities

Possible Cause: Co-distillation or the formation of azeotropes can make the final purification challenging.

Solutions:

  • Azeotropic Distillation: If a persistent solvent like water is present, consider adding a solvent like toluene that forms a low-boiling azeotrope with water and distill it off.

  • Vacuum Distillation: For high-boiling products, distillation under high vacuum will lower the boiling point and can help separate it from less volatile impurities.

  • Chromatographic Polishing: A final, rapid filtration through a plug of silica gel can sometimes remove polar impurities. For larger scales, consider preparative HPLC for high-purity requirements.[11]

Experimental Protocols

Illustrative Robinson Annulation Protocol for 4,4-Disubstituted Cyclohexenone

This is a generalized procedure and must be optimized for the specific substrates and scale.

  • Enolate Formation: To a solution of the 4,4-dipropyl ketone in a suitable solvent (e.g., THF, ethanol), add a base (e.g., sodium ethoxide, LDA) at a controlled temperature (e.g., 0 °C or -78 °C for LDA). Stir for a specified time to ensure complete enolate formation.

  • Michael Addition: Slowly add the α,β-unsaturated ketone (e.g., methyl vinyl ketone) to the enolate solution, maintaining the temperature. Monitor the reaction progress by TLC or GC.

  • Aldol Condensation and Dehydration: After the Michael addition is complete, the reaction mixture is typically heated to promote the intramolecular aldol condensation and subsequent dehydration to the enone. In some cases, an acidic or basic workup is required to facilitate this step.

  • Workup and Purification: Quench the reaction (e.g., with aqueous ammonium chloride). Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate in vacuo. Purify the crude product by distillation, crystallization, or chromatography.

Visualizing the Process

Robinson Annulation Workflow

Robinson_Annulation_Workflow Start Start: Starting Materials (Dipropyl Ketone, MVK) Enolate_Formation Step 1: Enolate Formation (Base Addition) Start->Enolate_Formation Michael_Addition Step 2: Michael Addition (C-C Bond Formation) Enolate_Formation->Michael_Addition Diketone_Intermediate Intermediate: 1,5-Diketone Michael_Addition->Diketone_Intermediate Aldol_Condensation Step 3: Intramolecular Aldol (Ring Closure) Diketone_Intermediate->Aldol_Condensation Dehydration Step 4: Dehydration (Enone Formation) Aldol_Condensation->Dehydration Crude_Product Crude Product Dehydration->Crude_Product Purification Step 5: Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: A flowchart illustrating the key stages of the Robinson annulation for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Start Low Yield or Impure Product Check_Completion Is the reaction going to completion? Start->Check_Completion Check_Byproducts Are there significant byproducts? Start->Check_Byproducts Incomplete_Reaction Optimize Reaction Conditions: - Increase temperature/time - Check mixing efficiency - Use stronger base Check_Completion->Incomplete_Reaction No Complete_Reaction Proceed to Purification Analysis Check_Completion->Complete_Reaction Yes Polymerization Polymerization likely. - Use MVK precursor - Slow addition of MVK - Lower reaction temp Check_Byproducts->Polymerization Yes (Tar-like) Other_Byproducts Isolate and identify byproducts (NMR, GC-MS). Adjust stoichiometry or reaction conditions. Check_Byproducts->Other_Byproducts Yes (Other) No_Byproducts Focus on purification optimization. Check_Byproducts->No_Byproducts No

Caption: A decision tree to guide troubleshooting efforts when encountering low yields or impurities.

References

  • YouTube. (2018). Robinson Annulation Reaction Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Robinson annulation. Available at: [Link]

  • Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. Available at: [Link]

  • Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
  • Master Organic Chemistry. (2018). The Robinson Annulation. Available at: [Link]

  • ResearchGate. (2025). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available at: [Link]

  • ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Stereodefined Enones from the Cross-Electrophile Coupling of Activated Acrylic Acids with Alkyl Bromides. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Cyclohexane Method number: 1022. Available at: [Link]

  • Google Patents. (n.d.). Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters - EP0686622B1.
  • Google Patents. (n.d.). Method of cyclohexanone purification - RU2523011C2.
  • YouTube. (2021). Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Available at: [Link]

  • ResearchGate. (2014). A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin. Available at: [Link]

  • National Institutes of Health. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Available at: [Link]

  • Organic Chemistry Portal. (2009). Evolution of Efficient Strategies for Enone-Alkyne and Enal-Alkyne Reductive Couplings. Available at: [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Available at: [Link]

  • MDPI. (n.d.). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2021). 17.6: α,β-Unsaturated Aldehydes and Ketones. Available at: [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexenone. Available at: [Link]

  • Longdom Publishing. (n.d.). Large scale HPLC purification of peptides: The art of using spher. Available at: [Link]

  • National Institutes of Health. (n.d.). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Available at: [Link]

  • Study.com. (n.d.). Alpha Beta Unsaturated Ketone: Formation & Reduction - Lesson. Available at: [Link]

  • Google Patents. (n.d.). Process for preparation of 2-cyclohexenone - US3050561A.
  • ResearchGate. (2025). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture | Request PDF. Available at: [Link]

  • PubMed. (n.d.). High performance anion exchange chromatography purification of probiotic bacterial extracellular vesicles enhances purity and anti-inflammatory efficacy. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]

  • Wikipedia. (n.d.). Ketone. Available at: [Link]

  • American Chemical Society. (n.d.). Enones as a process aid for the highly efficient synthesis of the Karstedt's catalyst. Available at: [Link]

  • Royal Society of Chemistry. (2022). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Available at: [Link]

  • ResearchGate. (2025). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one. Available at: [Link]

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Technical Support Center: Grignard Reactions with α,β-Unsaturated Carbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Grignard reactions involving α,β-unsaturated aldehydes and ketones (enones). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the workup procedure for these powerful carbon-carbon bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Introduction: The Challenge of Selectivity

The reaction of a Grignard reagent with an enone presents a classic chemoselectivity challenge: the competition between 1,2-addition to the carbonyl carbon and 1,4-conjugate addition to the β-carbon.[1][2][3] The outcome is highly dependent on a variety of factors including the structure of the enone and the Grignard reagent, reaction temperature, and the presence of additives. This guide will focus on the critical workup stage, which is paramount for isolating the desired product in high yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is a thick, un-stirrable slurry after quenching. What should I do?

This is a common issue arising from the formation of magnesium salts (Mg(OH)X) upon quenching.

  • Immediate Action: Dilute the reaction mixture with additional anhydrous ether or THF before quenching. This can help to keep the magnesium salts suspended and the mixture mobile.

  • Troubleshooting:

    • Quenching Agent: A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over water or strong acids.[4] NH₄Cl is a mild proton source that can effectively protonate the alkoxide and break up the magnesium salt complexes without being overly acidic, which could promote side reactions like elimination of a tertiary alcohol product.[4]

    • Vigorous Stirring: Ensure you have efficient mechanical stirring during the quench.

    • Temperature Control: Perform the quench at a low temperature (e.g., 0 °C) to manage the exotherm.

Q2: I'm observing a significant amount of the 1,4-addition product when I want the 1,2-adduct. How can my workup be influencing this?

While the 1,2- vs. 1,4-addition is primarily determined by the reaction conditions, the workup can play a role, especially if the 1,2-addition is reversible.

  • Expert Insight: Grignard reagents, being strong nucleophiles, typically favor irreversible 1,2-addition under kinetic control.[2][3] However, sterically hindered Grignard reagents or enones can increase the proportion of 1,4-addition.[5]

  • Workup Considerations: A rapid and clean quench is crucial. If the reaction is allowed to stir for an extended period at elevated temperatures after the Grignard reagent has been consumed, there's a possibility of equilibration towards the more thermodynamically stable 1,4-adduct in some cases.

Q3: After workup, my crude product is contaminated with a significant amount of biphenyl (or R-R from R-MgX). How can I minimize this?

The formation of coupling byproducts is a known side reaction in the preparation of Grignard reagents.

  • Causality: This side product arises from the reaction of the Grignard reagent with unreacted aryl or alkyl halide.

  • Minimization during reaction:

    • Slowly add the halide to the magnesium turnings to maintain a low concentration of the halide.

    • Ensure the magnesium is of high quality and activated (e.g., with a crystal of iodine or by crushing).[6]

  • Removal during workup and purification:

    • Biphenyl is typically less polar than the desired alcohol product. It can often be removed by recrystallization or column chromatography.[7] A common technique is trituration with a non-polar solvent like petroleum ether, which will dissolve the biphenyl, leaving the more polar alcohol behind.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete Grignard reagent formation.- Ensure all glassware is rigorously dried.[7][8] - Use fresh, high-quality magnesium turnings. - Activate the magnesium with iodine or by mechanical means.[6]
2. Premature quenching of the Grignard reagent.- Use anhydrous solvents (ether or THF). - Ensure the enone is dry and free of acidic protons.
3. Inefficient quenching and product isolation.- Follow the recommended quenching protocol carefully (see below). - Ensure complete extraction of the product from the aqueous layer.
Formation of a complex mixture of products 1. Competing 1,2- and 1,4-addition.- For 1,2-addition, use standard Grignard reagents. For 1,4-addition, consider using Gilman reagents (organocuprates).[1]
2. Enolization of the starting enone.- This can occur if the Grignard reagent is particularly bulky and acts as a base.[9] Consider using a less hindered Grignard reagent if possible.
3. Side reactions due to acidic workup.- Use a buffered quench like saturated aqueous NH₄Cl instead of strong acids, especially if the product is an acid-sensitive alcohol.[4][10]
Product decomposition during workup 1. Elimination of a tertiary alcohol product.- Avoid strong acidic workups which can protonate the alcohol and lead to elimination.[4] - Maintain low temperatures during the quench and extraction.
2. Air oxidation of the product.- If the product is sensitive to air, perform the workup under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Standard Quenching Protocol using Saturated Ammonium Chloride

This protocol is designed to minimize the formation of emulsions and facilitate a clean separation of the organic and aqueous layers.

  • Cooling: Once the reaction is deemed complete, cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching: With vigorous stirring, slowly add a saturated aqueous solution of ammonium chloride dropwise. The addition should be slow enough to control the exotherm. Continue adding the solution until the bubbling subsides and the magnesium salts begin to precipitate as a white solid.

  • Extraction:

    • Add diethyl ether or another suitable organic solvent to the flask to dissolve the product.

    • Transfer the mixture to a separatory funnel.

    • If necessary, add more saturated ammonium chloride solution to dissolve any remaining solids.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying:

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizing the Workup Workflow

Workup_Procedure cluster_reaction Reaction cluster_quench Quenching cluster_extraction Extraction cluster_purification Purification Reaction_Mixture Reaction Mixture (Alkoxide-Magnesium Complex) Quench Slow addition of sat. aq. NH4Cl at 0 °C Reaction_Mixture->Quench Cool to 0 °C Extraction_Step Extraction with Organic Solvent Quench->Extraction_Step Protonation & Salt Formation Aqueous_Layer Aqueous Layer (Magnesium Salts) Extraction_Step->Aqueous_Layer Phase Separation Drying Drying over Na2SO4 or MgSO4 Extraction_Step->Drying Organic Layer Filtration Filtration Drying->Filtration Concentration Concentration Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product

Caption: Standard workflow for the workup of a Grignard reaction.

Competing Reaction Pathways

Reaction_Pathways Start Enone + R-MgX Intermediate_1_2 1,2-Adduct Alkoxide Start->Intermediate_1_2 1,2-Addition (Kinetic Control) Intermediate_1_4 1,4-Adduct Enolate Start->Intermediate_1_4 1,4-Addition (Thermodynamic Control) Workup Aqueous Workup (e.g., NH4Cl) Intermediate_1_2->Workup Intermediate_1_4->Workup Product_1_2 1,2-Addition Product (Allylic Alcohol) Product_1_4 1,4-Addition Product (Ketone) Workup->Product_1_2 Workup->Product_1_4

Caption: Competing 1,2- and 1,4-addition pathways in Grignard reactions with enones.

References

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol.
  • The Organic Chemistry Tutor. (2018, May 4). Grignard Reagent Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. r/OrganicChemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I [Video]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Grignards - Quenching Reactions. Retrieved from [Link]

  • Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

  • Reddit. (2024, October 10). How much ammonium chloride to quench a grignard? r/OrganicChemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, January 18). What is the role of ammonium chloride in the workup of a Grignard reaction? Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 11). What will be the product of this reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Learning by Dr. Sk A. Ali. (2019, December 12). Grignard Reagent and α,β-Unsaturated carbonyl compound [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. Retrieved from [Link]

  • Chem Simp. (2025, April 24). 1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]

Sources

Methods for separating ketone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Analytical Scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the separation of ketone isomers. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to help you overcome your most pressing separation challenges.

The Challenge of Ketone Isomers

Ketone isomers, molecules with the same chemical formula but different arrangements of atoms, present a significant analytical challenge. These differences can be subtle, as in stereoisomers (enantiomers and diastereomers), or more distinct, as in constitutional isomers (positional or functional). In fields like pharmaceuticals and fragrance science, isolating a specific isomer is often critical, as different isomers can have vastly different biological activities, potencies, or sensory properties. This guide is designed to provide you with the strategic insights and tactical protocols needed to achieve baseline resolution of your target ketone isomers.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when beginning a project involving the separation of ketone isomers.

Q1: What are the primary analytical methods for separating ketone isomers?

The most powerful and widely used methods are chromatographic. The choice depends on the volatility and polarity of the isomers:

  • Gas Chromatography (GC): The premier choice for volatile and thermally stable ketone isomers. Separation is based on differences in boiling points and interactions with the stationary phase.

  • High-Performance Liquid Chromatography (HPLC) & Ultra-High-Performance Liquid Chromatography (UHPLC): Highly versatile for a wide range of ketones, especially those that are non-volatile or thermally sensitive. It offers a vast selection of stationary and mobile phases, making it adaptable to many types of isomerism.

  • Supercritical Fluid Chromatography (SFC): An increasingly popular "green" alternative that uses supercritical CO₂ as the primary mobile phase. It excels at chiral separations, often providing faster analysis and higher efficiency than HPLC.

  • Ion Mobility Spectrometry (IMS): Often coupled with mass spectrometry (MS), IMS separates ionized isomers in the gas phase based on their size, shape, and charge. It is exceptionally powerful for distinguishing isomers that are difficult to resolve chromatographically.

Q2: How do I select the best initial separation technique for my specific ketone isomers?

The optimal starting point depends on the properties of your analytes and the type of isomerism. The following decision tree provides a logical workflow for method selection.

MethodSelection cluster_legend Legend Key_Start Start/End Key_Decision Decision Point Key_Process Recommended Technique Start Analyze Ketone Isomer Properties IsVolatile Are isomers volatile & thermally stable? Start->IsVolatile GC Start with Gas Chromatography (GC) IsVolatile->GC Yes LC Start with HPLC / SFC IsVolatile->LC No IsChiral_GC Are they chiral (enantiomers)? ChiralGC Use a Chiral GC Column (e.g., cyclodextrin-based) IsChiral_GC->ChiralGC Yes StandardGC Use a Standard GC Column (e.g., DB-5, Wax) IsChiral_GC->StandardGC No IsChiral_LC Are they chiral (enantiomers)? ChiralLC Use a Chiral Stationary Phase (CSP) in HPLC or SFC IsChiral_LC->ChiralLC Yes AchiralLC Screen Achiral HPLC Columns (C18, Phenyl, PFP) IsChiral_LC->AchiralLC No GC->IsChiral_GC IMS If unresolved, consider LC-IMS-MS or GC-IMS-MS ChiralGC->IMS StandardGC->IMS LC->IsChiral_LC ChiralLC->IMS AchiralLC->IMS End Method Selected IMS->End

Caption: Decision tree for selecting a primary separation method for ketone isomers.

Q3: What is the fundamental difference between separating constitutional isomers and stereoisomers?

Constitutional isomers (e.g., positional isomers like 2-pentanone vs. 3-pentanone) have different atom connectivity and thus different physical properties like boiling point and polarity. They can typically be separated using standard (achiral) chromatographic techniques.

Stereoisomers have the same connectivity but differ in the 3D arrangement of atoms.

  • Diastereomers: Have different physical properties and can be separated on standard achiral columns.

  • Enantiomers: Are non-superimposable mirror images with identical physical properties in a non-chiral environment. Their separation requires the introduction of a chiral environment, most commonly a Chiral Stationary Phase (CSP).

Q4: How can chemical derivatization improve the separation of my ketone isomers?

Derivatization is a powerful strategy to enhance separability and detection. A reagent is used to react with the ketone's carbonyl group to form a new compound (a derivative) with more favorable properties.

  • Improved Resolution: Derivatization can exaggerate the subtle structural differences between isomers, making them easier to separate. For example, reacting enantiomeric ketones with a chiral derivatizing agent creates diastereomers, which can then be separated on a standard achiral column.

  • Enhanced Detectability: Attaching a chromophore or fluorophore (e.g., using 2,4-dinitrophenylhydrazine, DNPH) can dramatically improve detection limits for UV-Vis or fluorescence detectors.

  • Increased Volatility: For GC analysis, silylation can increase the volatility and thermal stability of ketones, leading to better peak shapes.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Gas Chromatography (GC) Troubleshooting
Problem Root Cause Analysis & Solution
Poor resolution or co-elution of positional isomers on a standard non-polar (e.g., DB-5) column. Causality: Non-polar columns separate primarily by boiling point. If isomers have very similar boiling points, resolution will be poor. Solution Strategy: 1. Increase Stationary Phase Polarity: Switch to a mid-polarity (e.g., DB-1701) or high-polarity/wax column (e.g., DB-WAX). These phases introduce dipole-dipole interactions that can differentiate isomers based on subtle differences in their polarity.2. Optimize Temperature Program: Decrease the ramp rate (°C/min) during the elution window of the isomers. A slower ramp increases the time isomers spend interacting with the stationary phase, improving separation.3. Increase Column Length/Decrease Inner Diameter: For very difficult separations, using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm) increases the total number of theoretical plates, enhancing resolving power.
Keto-enol tautomers are causing broad, split, or tailing peaks. Causality: Some ketones, particularly β-dicarbonyl compounds, exist in equilibrium between their keto and enol forms. If this interconversion occurs on the column, it leads to distorted peak shapes as you are chromatographing a dynamic mixture. Solution Strategy: 1. Lower Injection Port Temperature: High temperatures can accelerate the on-column conversion. Use the lowest temperature that ensures complete volatilization.2. Use a Non-Polar Stationary Phase: Polar phases with active sites can catalyze the tautomerization. A standard, well-deactivated non-polar phase is often preferred.3. Derivatization: "Lock" the molecule into one form by derivatizing the enol (e.g., via silylation) to prevent on-column conversion.
High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC_Troubleshooting cluster_legend Legend Key_Start Problem Key_Decision Check/Action Key_Process Solution/Step Start Poor Resolution of Ketone Isomers in HPLC IsChiral Are isomers chiral (enantiomers)? Start->IsChiral UseCSP Switch to a Chiral Stationary Phase (CSP) IsChiral->UseCSP Yes IsPositional Are they positional/geometric isomers on a C18 column? IsChiral->IsPositional No OptimizeCSP Screen different CSPs (polysaccharide, Pirkle, etc.) and mobile phases (Normal vs. RP) UseCSP->OptimizeCSP ChangeColumn Change Stationary Phase Chemistry IsPositional->ChangeColumn Yes OptimizeMobilePhase Optimize Mobile Phase IsPositional->OptimizeMobilePhase No, but still poor resolution ColumnOptions Try Phenyl-Hexyl, Biphenyl, or PFP columns. These offer π-π interactions that can differentiate aromatic/conjugated isomers. ChangeColumn->ColumnOptions ColumnOptions->OptimizeMobilePhase MPOptions 1. Change organic modifier (ACN vs. MeOH). 2. Adjust pH to control ionization. 3. Reduce gradient slope. OptimizeMobilePhase->MPOptions

Caption: Workflow for troubleshooting poor resolution of ketone isomers in HPLC.

Problem Root Cause Analysis & Solution
My chiral ketone enantiomers are not separating on a new Chiral Stationary Phase (CSP). Causality: Chiral recognition is highly specific and depends on a precise "three-point interaction" between the analyte, the chiral selector, and the mobile phase. The initial conditions may not be suitable for forming the transient diastereomeric complexes required for separation. Solution Strategy: 1. Verify Mobile Phase Compatibility: CSPs are designed for specific modes (Normal Phase, Reversed Phase, Polar Organic). Ensure you are using the correct solvent system. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are versatile and can be used in multiple modes.2. Screen Mobile Phases: For polysaccharide CSPs, systematically screen different alcohol modifiers (e.g., Methanol, Ethanol, Isopropanol) in your mobile phase. The size and hydrogen-bonding capacity of the alcohol can profoundly impact selectivity.3. Switch CSP Type: If one type of CSP (e.g., polysaccharide) fails, try a different type (e.g., Pirkle-type, macrocyclic glycopeptide). There is no universal chiral column.
I'm observing broad peaks for a ketone-containing molecule in reversed-phase HPLC. Causality: Broad peaks often indicate undesirable secondary interactions or on-column chemical processes. For complex ketones, this can be due to the interaction of other functional groups (like amines) with residual silanols on the stationary phase, or slow keto-enol tautomerization. Solution Strategy: 1. Adjust Mobile Phase pH: If your molecule contains ionizable groups (acids, amines), adjust the pH to suppress their ionization (typically 2 pH units away from the pKa). This minimizes ionic interactions with the stationary phase.2. Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer active silanol sites, reducing peak tailing.3. Lower the Temperature: If tautomerization is suspected, reducing the column temperature can slow the interconversion kinetics, sometimes resulting in sharper peaks for the dominant tautomer.

Experimental Protocols

Protocol 1: GC-MS Method for Separation of Positional Ketone Isomers (e.g., C6H12O Isomers)

This protocol provides a starting point for separating volatile ketone isomers using a standard GC-MS system.

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (MSD).

    • Column: Agilent DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent wax-type capillary column.

  • Sample Preparation:

    • Prepare a 100 ppm solution of the ketone isomer mixture in a suitable volatile solvent (e.g., Dichloromethane or MTBE).

    • If necessary, include an internal standard (e.g., an unrelated ketone or deuterated analog).

  • GC Method Parameters:

    • Inlet: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan from m/z 35 to 200.

  • Data Analysis & Self-Validation:

    • Validation: Confirm the identity of each separated isomer by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation patterns for positional isomers are often distinct. For example, alpha-cleavage will yield fragment ions of different masses depending on the position of the carbonyl group.

    • Quantitation: Use the area of a unique, abundant ion for each isomer for the most accurate quantitation, especially if peaks are not perfectly resolved.

References

  • Bory, C., et al. (2018). Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography. Analytical Chemistry. [Link]

  • AQA. (2015). A-level Chemistry 7405 Specification. AQA. [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation. Rotachrom Blog. [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Unknown Source. [Link]

  • Harvey, D. (n.d.). Chapter 12: Chromatographic and Electrophoretic Methods. Analytical Sciences Digital Library. [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Biocompare. [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials Blog. [Link]

  • Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • ChemistNATE. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

  • Various Authors. (2013). HPLC method development for aldehydes and ketones. Chromatography Forum. [Link]

  • Wang, H. Y., et al. (2008). Discharge ion mobility spectrometry of ketonic organic compounds. PubMed. [Link]

  • Ulmer, C. Z., et al. (2022).

Validation & Comparative

A Senior Application Scientist's Guide to Cyclohexenone Synthesis: A Comparative Analysis of Classic and Modern Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclohexenone Core in Modern Chemistry

The cyclohexenone framework is a cornerstone of organic synthesis, serving as a versatile intermediate in the construction of a vast array of complex molecules, from natural products and steroid hormones to cutting-edge pharmaceuticals.[1] The strategic placement of its carbonyl and olefin functionalities provides a rich playground for synthetic transformations. For researchers in drug development and process chemistry, the selection of a synthetic route to a substituted cyclohexenone is a critical decision, balancing factors of efficiency, stereocontrol, scalability, and cost.

This guide provides an in-depth comparative analysis of the most significant synthetic routes to cyclohexenones. We will move beyond a simple recitation of reactions to dissect the mechanistic underpinnings and practical considerations of each method. This analysis is designed to empower researchers to make informed, causality-driven decisions in their synthetic planning. We will explore the venerable Robinson annulation, the classic Birch reduction-alkylation sequence, the transformative rise of asymmetric organocatalysis, and the precision of modern metal-catalyzed oxidative methods.

I. The Workhorse of Ring Formation: The Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a powerful and enduring method for the formation of a six-membered ring.[1] It is a tandem reaction that sequentially combines a Michael addition with an intramolecular aldol condensation, creating three new carbon-carbon bonds in the process.[2]

Mechanistic Rationale and Causality

The elegance of the Robinson annulation lies in its convergence. An enolate, generated from a ketone or a 1,3-dicarbonyl compound (the Michael donor), undergoes a conjugate addition to an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK) (the Michael acceptor).[3] This forms a 1,5-dicarbonyl intermediate. Crucially, under the same basic conditions, this intermediate can then undergo an intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield the thermodynamically stable α,β-unsaturated cyclohexenone.

The choice of base is critical. It must be strong enough to deprotonate the Michael donor to form the initial enolate but not so strong as to promote rampant self-condensation of the acceptor or other side reactions. The intramolecular nature of the subsequent aldol cyclization is entropically favored, driving the reaction towards the formation of the six-membered ring.

Diagram 1: Generalized Mechanism of the Robinson Annulation

Robinson_Annulation cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation Donor Michael Donor (e.g., Cyclohexanone Enolate) Adduct 1,5-Diketone Intermediate Donor->Adduct + Acceptor (Base-catalyzed) Acceptor Michael Acceptor (e.g., MVK) Adduct_aldol 1,5-Diketone Intermediate Cyclized Aldol Adduct (β-Hydroxy Ketone) Adduct_aldol->Cyclized Intramolecular Cyclization (Base) Product Cyclohexenone Product Cyclized->Product Dehydration (-H₂O)

Caption: The Robinson annulation proceeds via a Michael addition followed by an intramolecular aldol condensation.

II. From Aromatics to Enones: The Birch Reduction Pathway

The Birch reduction offers a fundamentally different approach, starting from readily available aromatic compounds, particularly anisole (methoxybenzene) and its derivatives.[4] This reductive strategy allows for the synthesis of cyclohexenones with substitution patterns that can be difficult to achieve through annulation methods.[5]

Mechanistic Rationale and Causality

The core of this method is the partial reduction of an aromatic ring using an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[6] This reaction selectively reduces the aromatic ring to a 1,4-cyclohexadiene. In the case of anisole, this produces a dihydroanisole derivative, which is an enol ether.[7]

The causality of this selectivity lies in the mechanism: the addition of a solvated electron forms a radical anion, which is protonated by the alcohol. A second electron addition and protonation completes the reduction. For electron-donating groups like methoxy, the reduction occurs at the ortho and meta positions, leaving the substituted carbon and the para carbon unsaturated.[6]

The crucial second step is the acid-catalyzed hydrolysis of the resulting enol ether. This initially forms a β,γ-unsaturated ketone, which then isomerizes to the more thermodynamically stable α,β-conjugated cyclohexenone.[8] This isomerization is a key feature of the synthesis, ensuring the desired product is formed.

Diagram 2: Birch Reduction Route to Cyclohexenone

Birch_Reduction cluster_reduction Step 1: Birch Reduction cluster_hydrolysis Step 2: Hydrolysis & Isomerization Anisole Anisole Derivative Diene 1,4-Cyclohexadiene (Enol Ether) Anisole->Diene Na/Li, NH₃ (l) EtOH EnolEther Enol Ether Unconjugated β,γ-Unsaturated Ketone EnolEther->Unconjugated H₃O⁺ (Hydrolysis) Product α,β-Cyclohexenone Unconjugated->Product Acid-catalyzed Isomerization

Caption: The Birch reduction transforms anisoles into cyclohexenones via a two-step reduction and hydrolysis/isomerization sequence.

III. The Rise of Precision: Asymmetric Organocatalysis

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Organocatalysis, using small chiral organic molecules to induce stereoselectivity, has emerged as a powerful tool for synthesizing chiral cyclohexenones. The Hajos-Parrish-Eder-Sauer-Wiechert reaction, which utilizes the amino acid L-proline to catalyze an asymmetric Robinson annulation, is a landmark example.[9]

Mechanistic Rationale and Causality

Organocatalytic approaches often mimic the bond constructions of the Robinson annulation but exert stereocontrol through the formation of chiral intermediates. In a typical proline-catalyzed reaction, the proline catalyst reacts with a ketone donor to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor with high facial selectivity, dictated by the stereochemistry of the catalyst. The resulting intermediate then proceeds through an asymmetric intramolecular aldol condensation, again controlled by the chiral catalyst, to yield a highly enantioenriched cyclohexenone product.[10]

The success of these reactions hinges on the catalyst's ability to create a well-organized, chiral transition state. For instance, in the proline-catalyzed synthesis of the Wieland-Miescher ketone, the carboxylic acid group of proline acts as an intramolecular acid, activating the Michael acceptor through hydrogen bonding while the secondary amine forms the nucleophilic enamine. This dual activation model explains the high levels of stereocontrol observed.[11]

Diagram 3: Organocatalytic Asymmetric Annulation Workflow

Organocatalysis Start Prochiral Diketone + α,β-Unsaturated Ketone Enamine Formation of Chiral Enamine Intermediate Start->Enamine + Catalyst Catalyst Chiral Organocatalyst (e.g., L-Proline) Catalyst->Enamine Michael Diastereo-/Enantioselective Michael Addition Enamine->Michael Aldol Asymmetric Intramolecular Aldol Condensation Michael->Aldol Product Enantioenriched Cyclohexenone Aldol->Product Product->Catalyst Catalyst Regeneration

Caption: Chiral organocatalysts guide the formation of enantioenriched cyclohexenones through stereocontrolled intermediates.

IV. Modern Oxidative Approaches: Metal-Catalyzed Dehydrogenation

A more recent strategy involves the direct dehydrogenation of a pre-formed cyclohexanone ring. These methods offer a distinct advantage as cyclohexanones are readily available starting materials. Palladium-catalyzed aerobic dehydrogenation is a prominent example of this approach.

Mechanistic Rationale and Causality

In these reactions, a palladium(II) catalyst, often in the presence of an oxidant like molecular oxygen, facilitates the removal of hydrogen from the cyclohexanone.[12] A key transformation is the Saegusa-Ito oxidation, which involves the oxidation of a silyl enol ether of a ketone using a stoichiometric amount of palladium(II) acetate.[13] The reaction proceeds via the formation of an oxo-π-allylpalladium(II) intermediate, followed by β-hydride elimination to afford the enone and a palladium(0) species.[13] A co-oxidant, such as benzoquinone, is often used to regenerate the active Pd(II) catalyst, allowing for catalytic turnover.[13]

The choice of ligands on the palladium center can be critical for selectivity. For instance, using dimethyl sulfoxide (DMSO) as a ligand has been shown to favor the formation of the cyclohexenone, preventing further oxidation to the corresponding phenol.[12] This demonstrates how fine-tuning the catalyst environment can direct the outcome of the reaction, a key principle in modern catalysis.

V. Comparative Analysis of Synthetic Routes

The optimal choice of synthetic route depends heavily on the specific target molecule, required stereochemistry, and practical considerations such as scale and reagent availability.

Synthetic Route Typical Starting Materials Key Reagents/Catalyst Typical Yield Stereo-control Advantages Disadvantages
Robinson Annulation Ketone/1,3-dicarbonyl, α,β-unsaturated ketoneBase (e.g., NaOEt, KOH)60-80%Achiral (racemic product)Convergent, builds complexity quickly, well-established.[1]Can have side reactions (polymerization of MVK), sometimes harsh conditions.[14]
Birch Reduction Anisole derivativeNa or Li in liquid NH₃, Alcohol, then H₃O⁺60-75%[6]Achiral (racemic product)Access to different substitution patterns, uses cheap starting materials.[5]Requires specialized equipment for liquid ammonia, uses pyrophoric metals.
Organocatalytic Annulation 1,3-Dicarbonyl, α,β-unsaturated ketoneChiral amine (e.g., L-Proline)70-95%Excellent (often >95% ee)[11]High enantioselectivity, mild conditions, metal-free.[9]Catalyst loading can be high, may require longer reaction times.[10]
Pd-Catalyzed Dehydrogenation CyclohexanonePd(II) catalyst (e.g., Pd(OAc)₂), Oxidant (O₂, Benzoquinone)70-90%Not applicable (starts with pre-formed ring)Direct, good functional group tolerance, can be catalytic.[12]Requires expensive palladium catalyst, potential for over-oxidation to phenol.[12]
Diels-Alder/Oxidation Diene, DienophileHeat or Lewis Acid, then Oxidant (e.g., PCC, PDC)Variable (2 steps)Stereospecific (controlled by diene/dienophile)Excellent control over ring substitution, predictable stereochemistry.[15]Two-step process, oxidation step can use stoichiometric heavy metals.

VI. Detailed Experimental Protocols

To provide a practical basis for comparison, the following are representative, detailed protocols for three of the major synthetic strategies.

Protocol 1: Classic Robinson Annulation - Synthesis of Wieland-Miescher Ketone (Racemic)

This protocol is adapted from established procedures for the base-catalyzed annulation.

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • Triethylamine (TEA)

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in toluene, add triethylamine (0.1 eq).

  • Slowly add methyl vinyl ketone (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 1,5-diketone intermediate is then dissolved in a suitable solvent (e.g., ethanol) and treated with a base (e.g., KOH) and heated to effect the intramolecular aldol condensation and dehydration.

  • After workup, the crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the racemic Wieland-Miescher ketone.

Protocol 2: Birch Reduction-Hydrolysis - Synthesis of 2-Cyclohexenone

This protocol is based on the procedure reported in Organic Syntheses for the reduction of 3-ethoxy-2-cyclohexenone, a common intermediate derived from anisole chemistry.[6]

Materials:

  • 3-Ethoxy-2-cyclohexenone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Sulfuric acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dry, three-necked flask with reflux condenser, mechanical stirrer, and dropping funnel.

Procedure:

  • Caution! LiAlH₄ reacts violently with water. All glassware must be rigorously dried. In a dry 500-mL three-necked flask, prepare a suspension of LiAlH₄ (0.16 mole) in anhydrous ether (200 mL).

  • Add a solution of 3-ethoxy-2-cyclohexenone (0.307 mole) in anhydrous ether (50 mL) dropwise to the stirred suspension at a rate that maintains a gentle reflux.[6]

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction and cautiously add water (15 mL) dropwise to quench the excess LiAlH₄.

  • Pour the resulting mixture into 500 mL of cold 10% sulfuric acid.

  • Separate the ether layer and extract the aqueous phase with three portions of ether.

  • Combine the organic extracts, wash with water and then with saturated NaHCO₃ solution.

  • Dry the solution over MgSO₄, filter, and remove the ether by distillation.

  • Distill the residue under reduced pressure to obtain pure 2-cyclohexenone (Yield: 62-75%).[6]

Protocol 3: Asymmetric Organocatalytic Synthesis of (S)-Wieland-Miescher Ketone

This protocol is a representative example of a proline-catalyzed asymmetric Robinson annulation.[11]

Materials:

  • 2-Methyl-1,3-cyclohexanedione

  • Methyl vinyl ketone (MVK)

  • (S)-(-)-Proline

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) and (S)-(-)-proline (0.1 eq) in DMSO.

  • Stir the solution at room temperature for 15-20 minutes.

  • Add methyl vinyl ketone (1.5 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 24-48 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the (S)-Wieland-Miescher ketone. Enantiomeric excess can be determined by chiral HPLC analysis.

VII. Conclusion and Future Outlook

The synthesis of cyclohexenones is a mature field that continues to evolve. The classical Robinson annulation and Birch reduction remain highly relevant and effective for many applications, particularly on a large scale where cost is a primary driver. However, the increasing demand for stereochemical precision in drug development has elevated the importance of asymmetric methods. Organocatalysis provides a robust, metal-free platform for accessing enantioenriched cyclohexenones under mild conditions.

Looking forward, the field will likely see continued innovation in catalytic methods. The development of more efficient and selective metal catalysts for dehydrogenation, using earth-abundant metals, is an active area of research. Furthermore, domino reactions that construct highly functionalized cyclohexenone cores in a single step with multiple stereocenters will continue to push the boundaries of synthetic efficiency.[16] The choice of synthetic route will always be a multi-faceted decision, and a deep understanding of the causality and practical limitations of each method, as outlined in this guide, is essential for the modern synthetic chemist.

References

  • UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues.
  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Retrieved from [Link]

  • Caron, S., & Hawkins, J. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(15), 8871–8934.
  • Ramachary, D. B., & Barbas, C. F. (2013). 8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. Organic Syntheses, 90, 338.
  • Frank, R. L., & Pier, S. M. (1963). 2-Cyclohexen-1-one. Organic Syntheses, 43, 17.
  • user137 (2022, April 15). Acid hydrolysis of Birch-reduced Anisole. Chemistry Stack Exchange. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 17). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Retrieved from [Link]

  • Knowles, R. R., & MacMillan, D. W. C. (2011).
  • Diao, T., & Stahl, S. S. (2013). Aerobic Dehydrogenation of Cyclohexanone to Cyclohexenone Catalyzed by Pd(DMSO)2(TFA)2: Evidence for Ligand-Controlled Chemoselectivity. Journal of the American Chemical Society, 135(41), 15332–15335.
  • Banerjee, A. K., & Laya, M. S. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
  • Wikipedia. (2023, December 29). Robinson annulation. Retrieved from [Link]

  • JoVE. (2023, April 30). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Saegusa–Ito oxidation. Retrieved from [Link]

  • Ashenhurst, J. (2023, January 22). The Diels-Alder Cycloaddition. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Proline organocatalysis. Retrieved from [Link]

  • Organic Chemistry Videos. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. [Link]

  • Wikipedia. (2024, January 15). Birch reduction. Retrieved from [Link]

  • Warwick Evans Publishing. (n.d.). The Birch Reduction in Organic Synthesis.

Sources

A Comparative Guide to the Reactivity of 4,4-Dipropylcyclohex-2-en-1-one and its 3-Substituted Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic organic chemistry, α,β-unsaturated ketones, particularly cyclohexenone derivatives, serve as versatile building blocks for the construction of complex molecular architectures. The substitution pattern on the cyclohexenone ring profoundly influences their reactivity, dictating the outcome of synthetic transformations. This guide provides an in-depth comparative analysis of the reactivity of 4,4-dipropylcyclohex-2-en-1-one, a γ,γ-disubstituted enone, and its constitutional isomers, such as 3-propylcyclohex-2-en-1-one, which are β-substituted.

Understanding the nuanced differences in their behavior towards nucleophiles and electrophiles is critical for researchers in medicinal chemistry and materials science. This document elucidates the governing principles—steric hindrance and electronic effects—that differentiate these isomers, supported by mechanistic insights and representative experimental protocols.

Structural and Electronic Foundations of Reactivity

The reactivity of a cyclohexenone is primarily governed by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This conjugation creates electrophilic centers at both the carbonyl carbon (C1) and the β-carbon (C3), making them susceptible to nucleophilic attack. The specific substitution pattern modifies the accessibility and electrophilicity of these sites.

Electronic Effects: The Influence of Substituent Position

The placement of an alkyl group, such as propyl, has distinct electronic consequences depending on its location.

  • 3-Propylcyclohex-2-en-1-one: The propyl group is directly attached to the β-carbon of the conjugated system. As an alkyl group, it exerts a positive inductive effect (+I), donating electron density into the π-system.[1][2][3] This donation slightly increases the electron density of the C=C double bond, which in turn reduces the electrophilicity of the β-carbon. Consequently, the molecule becomes more reactive towards electrophiles and slightly less reactive towards nucleophiles at the β-position.

  • This compound: The two propyl groups are attached to the C4 position, a saturated sp³-hybridized carbon. This position is not part of the conjugated π-system.[4][5] Therefore, the propyl groups do not exert a significant resonance or conjugative effect on the enone system. Their electronic influence is limited to a weak inductive effect transmitted through the sigma bonds, which has a negligible impact on the reactivity of the C2-C3 double bond and the C1 carbonyl.

Caption: Electronic influence of propyl groups based on substitution pattern.

Steric Effects: A Tale of Two Hindrances

Steric hindrance, the spatial arrangement of atoms that obstructs a chemical reaction, is a dominant factor distinguishing these isomers.[6]

  • 3-Propylcyclohex-2-en-1-one: The single propyl group at the C3 position creates moderate steric hindrance for an incoming nucleophile attacking the β-carbon. The approach to the carbonyl group (C1) is relatively unhindered.

  • This compound: The two propyl groups at the C4 position create significant steric bulk. These groups flank the C3 position and can effectively shield the β-carbon from attack by bulky nucleophiles. This phenomenon, often termed allylic strain, can force the molecule into conformations that further obstruct one face of the ring, potentially leading to higher diastereoselectivity in reactions but generally lower reaction rates.

Steric_Hindrance cluster_0 Attack on 3-Propyl Isomer cluster_1 Attack on 4,4-Dipropyl Isomer Start Reagent Approach 3_Beta β-Carbon (C3) Moderate Hindrance Start->3_Beta Less Shielded 3_Carbonyl Carbonyl (C1) Low Hindrance Start->3_Carbonyl 4_Beta β-Carbon (C3) High Hindrance Start->4_Beta More Shielded 4_Carbonyl Carbonyl (C1) Moderate Hindrance Start->4_Carbonyl Experimental_Workflow cluster_0 Protocol 1: Michael Addition cluster_1 Protocol 2: Hydrogenation P1_Start 1. Dissolve 3-propylcyclohexenone in CH2Cl2 at 0°C P1_Add 2. Add Et3N and Propanethiol P1_Start->P1_Add P1_React 3. Stir at RT for 4-6h (Monitor by TLC) P1_Add->P1_React P1_Workup 4. Quench, Extract, Dry P1_React->P1_Workup P1_Purify 5. Purify via Column Chromatography P1_Workup->P1_Purify P1_Product Product: Conjugate Adduct P1_Purify->P1_Product P2_Start 1. Combine 4,4-dipropylcyclohexenone, EtOAc, and Pd/C P2_H2 2. Evacuate and backfill with H2 gas P2_Start->P2_H2 P2_React 3. Stir vigorously under H2 (Monitor by TLC) P2_H2->P2_React P2_Filter 4. Filter through Celite P2_React->P2_Filter P2_Conc 5. Concentrate filtrate P2_Filter->P2_Conc P2_Product Product: Saturated Ketone P2_Conc->P2_Product

Sources

A Comparative Guide to Kinetic vs. Thermodynamic Enolate Formation in Cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the regioselective formation of enolates from unsymmetrical cyclohexanones is a cornerstone of synthetic strategy. The ability to precisely control which α-proton is removed dictates the outcome of subsequent alkylation, aldol, and other carbon-carbon bond-forming reactions, ultimately influencing the structure and function of target molecules. This guide provides an in-depth comparison of kinetic and thermodynamic enolate formation, offering insights into the underlying principles and practical experimental guidance.

The Fundamental Dichotomy: A Tale of Two Protons

An unsymmetrical cyclohexanone, such as 2-methylcyclohexanone, possesses two distinct sets of α-protons. Deprotonation at the less substituted carbon (C6) leads to the kinetic enolate , while removal of a proton from the more substituted carbon (C2) yields the thermodynamic enolate . The choice between these two pathways is not arbitrary; it is a deliberate experimental decision governed by the principles of chemical kinetics and thermodynamics.

Kinetic control prioritizes the rate of reaction. The product that is formed fastest will be the major product. In the context of enolate formation, the kinetic enolate is generated by removing the most accessible proton, which is typically the one on the less sterically hindered α-carbon.[1][2] These reactions are conducted under conditions that are irreversible, effectively "trapping" the initial product.[3]

Thermodynamic control , conversely, favors the most stable product. Given sufficient energy and a reversible reaction pathway, the system will equilibrate to the lowest energy state.[2][3] For enolates, which are analogous to alkenes, increased substitution on the double bond leads to greater stability due to hyperconjugation.[2][4] Thus, the thermodynamic enolate is the more substituted one.

Mechanism and Controlling Factors: A Head-to-Head Comparison

The regiochemical outcome of enolate formation is dictated by a careful interplay of several experimental variables.[5]

FactorKinetic ControlThermodynamic ControlCausality
Base Strong, sterically hindered, non-nucleophilic base (e.g., LDA)Smaller, strong or weak bases (e.g., NaH, NaOEt, KOH)A bulky base like Lithium Diisopropylamide (LDA) will preferentially abstract the less sterically hindered proton, leading to the kinetic enolate.[1][4][6] Smaller bases can access the more hindered proton, and weaker bases allow for equilibration to the more stable thermodynamic enolate.[4][7]
Temperature Low temperature (typically -78 °C)Higher temperatures (room temperature or above)At low temperatures, there is insufficient thermal energy to overcome the activation barrier for the formation of the thermodynamic enolate, and the reaction is essentially irreversible.[3][6][8] Higher temperatures provide the necessary energy for the system to reach equilibrium, favoring the more stable product.[3]
Solvent Aprotic (e.g., THF, Et2O)Protic or aprotic (e.g., EtOH, THF)Aprotic solvents are essential for kinetic control as they do not facilitate the proton exchange required for equilibration to the thermodynamic enolate.[5] Protic solvents can act as a proton source, enabling the reversible formation of the ketone and subsequent equilibration.[5]
Reaction Time ShortLongShort reaction times at low temperatures prevent equilibration.[6] Longer reaction times at higher temperatures allow the system to reach thermodynamic equilibrium.[6]

Visualizing the Pathways

The following diagrams illustrate the formation of kinetic and thermodynamic enolates from 2-methylcyclohexanone.

G cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway ketone_k 2-Methylcyclohexanone enolate_k Kinetic Enolate (Less Substituted) ketone_k->enolate_k LDA, THF -78 °C ketone_t 2-Methylcyclohexanone enolate_t Thermodynamic Enolate (More Substituted) ketone_t->enolate_t NaH, THF Room Temp.

Sources

The Unambiguous Arbitrator: A Comparative Guide to the Structural Validation of 4,4-Dipropylcyclohex-2-en-1-one by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile. For novel molecular entities such as 4,4-Dipropylcyclohex-2-en-1-one, a synthetic cyclohexenone derivative with potential applications in medicinal chemistry, rigorous structural validation is not merely a procedural step but a foundational pillar of the entire research and development cascade.

This guide provides a comprehensive, in-depth comparison of the preeminent analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, from the rational design of its synthesis to the meticulous process of crystal growth and diffraction analysis. Furthermore, this guide will objectively compare the rich, atomic-level detail afforded by X-ray crystallography with the complementary, yet distinct, insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Through a narrative grounded in scientific integrity, we will dissect the strengths, limitations, and practical considerations of each technique, furnishing researchers with the critical knowledge to navigate the multifaceted challenge of molecular structure validation.

Synthesis and Purification: The Genesis of a Structurally Pure Analyte

The journey to structural validation commences with the synthesis of the target molecule in high purity. For this compound, the Robinson annulation offers a robust and efficient synthetic strategy.[1] This powerful reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, is a cornerstone of six-membered ring synthesis in organic chemistry.[2][3]

Proposed Synthetic Pathway: Robinson Annulation

The synthesis of this compound can be envisioned through the base-catalyzed reaction of 4-heptanone with methyl vinyl ketone (MVK).[4] The reaction proceeds through the formation of an enolate from 4-heptanone, which then undergoes a Michael addition to MVK. The resulting 1,5-diketone subsequently undergoes an intramolecular aldol condensation to yield the desired α,β-unsaturated cyclic ketone.[1]

Robinson Annulation 4-Heptanone 4-Heptanone Michael Addition Michael Addition 4-Heptanone->Michael Addition Methyl Vinyl Ketone Methyl Vinyl Ketone Methyl Vinyl Ketone->Michael Addition Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Michael Addition catalysis Intramolecular Aldol Condensation Intramolecular Aldol Condensation Base (e.g., NaOEt)->Intramolecular Aldol Condensation catalysis 1,5-Diketone Intermediate 1,5-Diketone Intermediate Michael Addition->1,5-Diketone Intermediate 1,5-Diketone Intermediate->Intramolecular Aldol Condensation This compound This compound Intramolecular Aldol Condensation->this compound X-ray_Crystallography_Workflow cluster_0 Crystal Growth & Mounting cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Purified Compound Purified Compound Solvent Evaporation Solvent Evaporation Purified Compound->Solvent Evaporation Single Crystal Single Crystal Solvent Evaporation->Single Crystal Crystal Mounting Crystal Mounting Single Crystal->Crystal Mounting Mounted Crystal Mounted Crystal Crystal Mounting->Mounted Crystal X-ray Diffractometer X-ray Diffractometer Mounted Crystal->X-ray Diffractometer Diffraction Pattern Diffraction Pattern X-ray Diffractometer->Diffraction Pattern Data Integration & Reduction Data Integration & Reduction Diffraction Pattern->Data Integration & Reduction Reflection Data Reflection Data Data Integration & Reduction->Reflection Data Phase Problem Solution Phase Problem Solution Reflection Data->Phase Problem Solution Initial Electron Density Map Initial Electron Density Map Phase Problem Solution->Initial Electron Density Map Model Building Model Building Initial Electron Density Map->Model Building Structural Refinement Structural Refinement Model Building->Structural Refinement Final Structure Final Structure Structural Refinement->Final Structure Validation_Process Synthesis & Purification Synthesis & Purification X-ray Crystallography X-ray Crystallography Synthesis & Purification->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Synthesis & Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesis & Purification->Mass Spectrometry Structural Validation Structural Validation X-ray Crystallography->Structural Validation Unambiguous 3D Structure NMR Spectroscopy->Structural Validation Connectivity & Solution Conformation Mass Spectrometry->Structural Validation Molecular Formula & Fragmentation

Sources

A Comparative Analysis of the Biological Activity of 4,4-Dialkylcyclohexenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Cyclohexenone Scaffold

The cyclohexenone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These activities, which include anticancer, anti-inflammatory, and antimicrobial effects, are largely attributed to the α,β-unsaturated ketone moiety. This functional group acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles like the cysteine residues in key cellular proteins, thereby modulating their function and impacting signaling pathways.[1]

This guide focuses on a specific subclass: 4,4-dialkylcyclohexenones. The gem-dialkyl substitution at the C4 position is a critical structural feature that can influence the molecule's conformation, lipophilicity, and metabolic stability, thereby fine-tuning its biological profile. While direct comparative studies across a homologous series of simple 4,4-dialkylcyclohexenones are limited in publicly accessible literature, we can draw significant insights by examining derivatives built upon this core structure. This guide will synthesize available data, focusing on antimicrobial and cytotoxic activities, to provide a framework for researchers and drug development professionals interested in this promising class of compounds.

Comparative Biological Activity: An Evidence-Based Overview

The true measure of a compound's potential lies in its quantifiable biological effects. Here, we compare the performance of derivatives based on the 4,4-dialkylcyclohexenone scaffold, primarily focusing on antimicrobial and cytotoxic activities where comparative data is available.

Antimicrobial Activity

A notable study by Al-Abdullah et al. (2017) provides a robust dataset for comparing the antimicrobial potency of a series of sulfonamide derivatives synthesized from a 4,4-dimethylcyclohexane-1,3-dione precursor.[2] This scaffold is closely related to the 4,4-dialkylcyclohexenone core. The study evaluated the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.[2]

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) of 4,4-Dimethylcyclohexane-based Sulfonamide Derivatives [2]

Compound IDR GroupS. aureusB. subtilisE. coliP. aeruginosaC. albicans
4 4-acetylphenyl7.83.97.815.67.8
5 4-chlorophenyl15.67.815.631.315.6
6 4-fluorophenyl31.315.631.362.531.3
12 2-pyrimidinyl3.97.83.97.83.9
Ciprofloxacin (Standard)15.67.83.93.9-
Amphotericin B (Standard)----7.8

Causality Behind Experimental Observations: The data reveals that the nature of the substituent on the benzenesulfonamide moiety dramatically influences antimicrobial potency.[2]

  • Compound 12 , featuring a pyrimidinyl group, demonstrates broad and potent activity, often exceeding that of the standard antibiotic Ciprofloxacin against certain strains like S. aureus and E. coli.[2] This suggests that the heterocyclic ring may enhance cell permeability or interaction with the molecular target.

  • Compound 4 , with an acetylphenyl group, also shows strong activity, particularly against Gram-positive bacteria.[2]

  • The presence of halogens (Cl, F) in compounds 5 and 6 appears to be less favorable for broad-spectrum activity compared to the other derivatives.[2]

The proposed mechanism for the sulfonamide portion of these molecules is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of microorganisms.[2] The 4,4-dimethylcyclohexane moiety likely contributes to the overall physicochemical properties, such as solubility and membrane transport, which are critical for reaching the intracellular target.

Cytotoxic and Anticancer Activity

While direct comparative data for different 4,4-dialkylcyclohexenones is scarce, studies on related structures highlight their potential as anticancer agents. For instance, cyclohexenone derivatives isolated from Aspergillus violaceofuscus have demonstrated cytotoxicity against various human cancer cell lines.[3] One such derivative, Violaceoid F, exhibited LD50 values of 6.4 μM and 6.5 μM against HCT116 (colon cancer) and RAW264.7 (macrophage) cell lines, respectively.[3]

Another study on a broader range of cyclohexenone derivatives identified their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in the proliferation of certain cancers, such as colon cancer.[4] This suggests a potential non-classical mechanism for the anticancer effects of this scaffold.

Table 2: Cytotoxic Activity of Selected Cyclohexenone Derivatives

CompoundSource / TypeCancer Cell LineActivity MetricValueReference
Violaceoid FA. violaceofuscusHCT116LD506.4 μM[3]
Violaceoid FA. violaceofuscusRAW264.7LD506.5 μM[3]
Derivative 21Synthetic-AChE Inhibition (IC50)0.93 μM[4]

Interpreting the Data: The cytotoxic potential of cyclohexenones is often linked to their ability to induce apoptosis. The Michael acceptor reactivity can lead to the depletion of intracellular glutathione and the generation of reactive oxygen species (ROS), triggering apoptotic pathways. The 4,4-dialkyl substitution can modulate this reactivity; bulkier alkyl groups may sterically hinder the approach of biological nucleophiles, potentially reducing non-specific cytotoxicity and improving the therapeutic index.

Mechanistic Insights: Potential Signaling Pathways

Based on the activities of structurally related compounds, we can postulate the key signaling pathways that 4,4-dialkylcyclohexenones might modulate.

Anti-inflammatory Pathway: NF-κB Inhibition

Aryl-cyclohexanone derivatives have shown significant anti-inflammatory activity, which is often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. The cyclohexenone core can covalently modify key proteins in this pathway, such as IKK (IκB kinase), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, blocking the transcription of inflammatory genes.

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates & Binds IkBa_p P-IκBα Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination & Proteasome->IkBa Degrades IκBα Cyclohexenone 4,4-Dialkyl- cyclohexenone Cyclohexenone->IKK Inhibits (Covalent Modification) Transcription Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Transcription Initiates IkBa_NFkB:f0->IkBa IkBa_NFkB:f1->NFkB IkBa_NFkB->NFkB Releases

Caption: Proposed mechanism of NF-κB inhibition by 4,4-dialkylcyclohexenones.

Experimental Protocols: A Guide to Self-Validating Assays

To ensure scientific rigor, the protocols described below are designed as self-validating systems, incorporating necessary controls for trustworthy and reproducible data.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC50).

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubation (24h, 37°C, 5% CO₂) A->B C 3. Compound Treatment (Serial dilutions of cyclohexenones) B->C D 4. Incubation (48-72h, 37°C, 5% CO₂) C->D E 5. MTT Addition (10 µL of 5 mg/mL MTT solution) D->E F 6. Incubation (4h, 37°C, 5% CO₂) E->F G 7. Formazan Solubilization (Add 100 µL DMSO) F->G H 8. Absorbance Reading (570 nm with plate reader) G->H I 9. Data Analysis (Calculate % viability and IC50) H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Maintain the selected cancer cell line (e.g., HCT116, MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed approximately 5,000 cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each 4,4-dialkylcyclohexenone derivative in DMSO (e.g., 10 mM). Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations.

  • Controls (Self-Validation):

    • Untreated Control: Cells treated with media only (represents 100% viability).

    • Vehicle Control: Cells treated with media containing the highest concentration of DMSO used (0.5%) to validate that the solvent does not affect cell viability.

    • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.

    • Blank Control: Wells with media but no cells to provide the background absorbance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Detailed Steps:

  • Microorganism Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) or fungus (e.g., C. albicans) into appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Incubate overnight under suitable conditions (e.g., 37°C for bacteria).

  • Inoculum Standardization: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

  • Controls (Self-Validation):

    • Growth Control: Wells containing only broth and the inoculum (should show turbidity).

    • Sterility Control: Wells containing only broth (should remain clear).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Amphotericin B) is tested under the same conditions to validate the susceptibility of the test strain.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density (OD) at 600 nm.

Conclusion and Future Directions

The 4,4-dialkylcyclohexenone scaffold represents a promising starting point for the development of novel therapeutics. The available data, particularly on sulfonamide derivatives of the related 4,4-dimethylcyclohexane-1,3-dione, demonstrates that modifications to this core can yield compounds with potent and broad-spectrum antimicrobial activity.[2] Furthermore, evidence from the broader class of cyclohexenones suggests significant potential in anticancer and anti-inflammatory applications, likely mediated through the modulation of key signaling pathways like NF-κB.[1][4][5]

The gem-dialkyl substitution at the C4 position is a key design element. Varying the size and nature of these alkyl groups (e.g., dimethyl, diethyl, dicyclopropyl) is a logical next step for lead optimization. This would allow for a systematic investigation of how sterics and lipophilicity influence target engagement, selectivity, and pharmacokinetic properties. Future research should focus on a direct, head-to-head comparison of a homologous series of 4,4-dialkylcyclohexenones to establish clear structure-activity relationships for cytotoxicity, antimicrobial efficacy, and anti-inflammatory action. Such studies, guided by the robust protocols outlined here, will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Shin, S., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 82. Available at: [Link]

  • Snider, B. B., & Shi, B. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 9(5), 765–768. Available at: [Link]

  • Jang, J. H., et al. (2014). Cytotoxic alkylated hydroquinone, phenol, and cyclohexenone derivatives from Aspergillus violaceofuscus Gasperini. Journal of Natural Products, 77(5), 1113–1120. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2017). Synthesis, antimicrobial activity and docking study of some novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying biologically active sulfonamide moiety. Journal of the Indian Chemical Society, 94(1), 1-14. Available at: [Link]

  • de Oliveira, M. G., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Fundamental & Clinical Pharmacology, 38(1), 1-13. Available at: [Link]

Sources

A Spectroscopic Guide to (S)-cis and (S)-trans Enone Conformers: Unveiling Structural Nuances

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the conformational isomerism of α,β-unsaturated ketones, or enones, plays a pivotal role in dictating their reactivity, biological activity, and pharmacokinetic properties. The subtle yet significant difference between the (S)-cis and (S)-trans conformations, arising from rotation around the single bond connecting the carbonyl and the α-carbon, can have profound implications. This guide provides an in-depth spectroscopic comparison of these two conformers, offering experimental data and protocols to empower researchers in their characterization and analysis.

Fundamental Conformational and Stability Differences

The (S)-cis and (S)-trans nomenclature refers to the dihedral angle between the carbonyl group (C=O) and the carbon-carbon double bond (C=C). In the (S)-trans conformation, these two groups are on opposite sides of the single bond, resulting in a more extended and planar structure. Conversely, the (S)-cis conformation places them on the same side, leading to a more compact arrangement.

Therodynamically, the (S)-trans conformer is generally more stable than the (S)-cis form. This increased stability is primarily attributed to reduced steric hindrance between the substituents on the carbonyl carbon and the β-carbon in the extended transoid arrangement.[1] The energy difference is typically in the range of a few kcal/mol, leading to an equilibrium that often favors the (S)-trans isomer at room temperature.[1]

G cluster_s_trans (S)-trans Enone cluster_s_cis (S)-cis Enone trans_O O trans_C1 C trans_C1->trans_O trans_C2 trans_C1->trans_C2 trans_R1 R trans_C1->trans_R1 trans_C3 trans_C2->trans_C3 trans_H1 H trans_C3->trans_H1 cis_O O cis_C1 C cis_C1->cis_O cis_C2 cis_C1->cis_C2 cis_R1 R cis_C1->cis_R1 cis_C3 cis_C2->cis_C3 cis_H1 H cis_C3->cis_H1 s_trans_label More Stable (Extended) s_cis_label Less Stable (Compact) equilibrium

Conformational equilibrium between (S)-trans and (S)-cis enones.

Spectroscopic Fingerprints: A Comparative Analysis

The distinct spatial arrangements of (S)-cis and (S)-trans enones give rise to unique spectroscopic signatures, which can be leveraged for their identification and characterization.

UV-Visible Spectroscopy

Conjugated enones exhibit characteristic π → π* electronic transitions in the UV-Vis spectrum. The planarity and extent of conjugation significantly influence the wavelength of maximum absorption (λmax).

  • (S)-trans Enones: The more planar and extended conjugation in the (S)-trans conformer generally leads to a bathochromic (red) shift, resulting in absorption at a longer λmax compared to the (S)-cis isomer. The molar absorptivity (ε) is also typically higher for the (S)-trans form due to the greater probability of the π → π* transition in a more planar system.

  • (S)-cis Enones: Steric hindrance in the (S)-cis conformation can disrupt the planarity of the conjugated system, leading to a hypsochromic (blue) shift and absorption at a shorter λmax with lower molar absorptivity .

Woodward-Fieser Rules for Enones: These empirical rules provide a powerful tool for predicting the λmax of α,β-unsaturated ketones.[2][3] The base value for an acyclic or six-membered cyclic enone is 215 nm.[2] While the rules do not explicitly differentiate between (S)-cis and (S)-trans conformers with separate base values, the principles of conjugation and planarity align with the observed trends. A deviation from planarity, as often seen in (S)-cis enones, can lead to a calculated λmax that is higher than the observed value.

FeatureBase Value/Increment (nm)
Acyclic or 6-membered cyclic enone215
5-membered cyclic enone202
α-Alkyl group or ring residue+10
β-Alkyl group or ring residue+12
Double bond extending conjugation+30
Exocyclic double bond+5

Table 1: Woodward-Fieser Rules for Calculating λmax of α,β-Unsaturated Ketones.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the vibrational modes of the C=O and C=C bonds in enones. The frequencies of these stretching vibrations are influenced by the conformation.

  • C=O Stretching (νC=O): In the (S)-trans conformer, the carbonyl group experiences greater conjugation with the double bond, which weakens the C=O bond and lowers its stretching frequency. The (S)-cis conformer, with potentially reduced conjugation due to steric hindrance, will exhibit a C=O stretch at a slightly higher frequency .

  • C=C Stretching (νC=C): Conversely, the C=C bond in the more conjugated (S)-trans isomer is slightly weaker and will absorb at a lower frequency compared to the (S)-cis isomer.

Conformerν(C=O) (cm⁻¹)ν(C=C) (cm⁻¹)
(S)-trans~1665-1685~1615-1640
(S)-cis~1680-1700~1625-1650

Table 2: Typical IR Stretching Frequencies for (S)-trans and (S)-cis Enones.[5][6][7][8] Note: These are general ranges and can be influenced by substitution and solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides a wealth of information about the electronic environment and spatial relationships of atoms within the enone framework.

¹H NMR Spectroscopy:

  • Chemical Shifts (δ): The vinylic protons in enones are deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the conjugated system. In the (S)-cis conformation, the β-proton is often in closer proximity to the deshielding zone of the carbonyl group, resulting in a downfield shift (higher δ) compared to the β-proton in the (S)-trans conformer.

  • Coupling Constants (J): The vicinal coupling constant (³J) between the α- and β-protons is dependent on the dihedral angle, as described by the Karplus equation. For trans-alkenes, the coupling constant is typically larger than for cis-alkenes.[9][10] While this applies to the geometry of the double bond itself, conformational effects can also influence coupling constants. In general, a larger ³J value for the vinylic protons is indicative of a trans relationship across the double bond, which is often associated with the more stable (S)-trans conformer.

¹³C NMR Spectroscopy:

  • Chemical Shifts (δ): The chemical shifts of the carbonyl carbon and the olefinic carbons are sensitive to the conformation. The carbonyl carbon in the (S)-cis conformer may be slightly deshielded (higher δ) compared to the (S)-trans conformer due to steric compression effects. The chemical shifts of the α- and β-carbons can also show subtle differences between the two conformers.

Spectroscopic Parameter(S)-trans Conformer(S)-cis Conformer
¹H NMR (β-proton) More shielded (lower δ)More deshielded (higher δ)
¹H NMR (³Jαβ) Generally larger (11-18 Hz)Generally smaller (6-15 Hz)
¹³C NMR (C=O) More shielded (lower δ)More deshielded (higher δ)

Table 3: Comparative NMR Spectroscopic Data for (S)-trans and (S)-cis Enones.[9][10][11][12]

Experimental Protocols

Synthesis of an Acyclic Enone: (E)-4-Phenylbut-3-en-2-one (Benzalacetone)

This protocol describes a classic Claisen-Schmidt condensation to synthesize an acyclic enone that can be used for conformational analysis.

Materials:

  • Benzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ice bath

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • In a flask, dissolve sodium hydroxide in water, then add ethanol and cool the solution in an ice bath.

  • In a separate container, mix benzaldehyde and acetone.

  • Slowly add the benzaldehyde-acetone mixture to the cold NaOH solution with vigorous stirring.

  • Continue stirring in the ice bath for approximately 30 minutes. A yellow precipitate should form.

  • Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure (E)-4-phenylbut-3-en-2-one.

G cluster_workflow Synthesis of Benzalacetone prep_NaOH Prepare cold ethanolic NaOH solution addition Slowly add aldehyde/ketone mixture to base prep_NaOH->addition mix_reactants Mix benzaldehyde and acetone mix_reactants->addition stir Stir in ice bath (30 min) addition->stir filter Filter and wash crude product stir->filter recrystallize Recrystallize from ethanol/water filter->recrystallize product Pure (E)-4-phenylbut-3-en-2-one recrystallize->product G cluster_noesy NOESY Workflow sample_prep Prepare NMR sample acquire_1D Acquire 1D ¹H NMR sample_prep->acquire_1D acquire_2D Acquire 2D NOESY (optimize mixing time) acquire_1D->acquire_2D process_data Process 2D data acquire_2D->process_data analyze_correlations Analyze for cross-peaks process_data->analyze_correlations assign_conformation Assign conformation based on observed NOEs analyze_correlations->assign_conformation

Experimental workflow for NOESY-based conformational analysis.

Conclusion

The differentiation between (S)-cis and (S)-trans enone conformers is a critical aspect of structural elucidation that has significant implications for understanding and predicting chemical and biological behavior. By employing a combination of UV-Vis, IR, and advanced NMR techniques like NOESY, researchers can confidently assign the predominant conformation and gain deeper insights into the structure-property relationships of these important molecules. The experimental protocols provided herein offer a practical starting point for the synthesis and detailed spectroscopic analysis of enone conformers, facilitating more informed decisions in chemical research and drug development.

References

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A Senior Application Scientist's Guide to Confirming Product Identity in Cyclohexenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a target molecule's identity is a cornerstone of rigorous scientific practice. In the synthesis of cyclohexenone, a versatile building block in the pharmaceutical and fragrance industries, the potential for isomeric byproducts and unreacted starting materials necessitates a multi-faceted analytical approach. This guide provides an in-depth comparison of common synthetic routes to cyclohexenone and a detailed evaluation of analytical techniques for robust product identification, complete with experimental protocols and supporting data.

Part 1: A Comparative Overview of Cyclohexenone Synthesis Methods

The choice of synthetic strategy for cyclohexenone can significantly impact yield, purity, and the profile of potential impurities. Here, we compare three prominent methods: the Robinson Annulation, the Nazarov Cyclization, and the Pauson-Khand Reaction.

The Robinson Annulation: A Classic Ring-Forming Strategy

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, making it a staple for cyclohexenone synthesis.[1] The reaction proceeds in two main steps: a Michael addition followed by an intramolecular aldol condensation.[2][3][4] This tandem approach offers efficiency by creating multiple carbon-carbon bonds in a single operational sequence.[4]

Mechanism Insight: The reaction is typically base-catalyzed, initiating the formation of an enolate from a ketone, which then acts as the Michael donor. This enolate adds to an α,β-unsaturated ketone (the Michael acceptor), forming a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol condensation and dehydration yield the cyclohexenone product.[5]

The Nazarov Cyclization: An Electrocyclic Approach

The Nazarov cyclization offers an alternative route to cyclopentenones, which can be extended to cyclohexenones through variations of the reaction. The core of this reaction is the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone.[6]

Mechanism Insight: The reaction is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid, leading to the formation of a pentadienyl cation. This cation then undergoes a conrotatory electrocyclic ring closure to form a cyclopentenyl cation, which upon elimination of a proton, yields the enone product.[6]

The Pauson-Khand Reaction: A Transition-Metal Catalyzed Cycloaddition

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that brings together an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. While typically used for five-membered rings, intramolecular variants can be adapted for the synthesis of fused ring systems containing a cyclohexenone moiety.

Mechanism Insight: The reaction is typically mediated by a cobalt carbonyl complex, although other transition metals can be used. The proposed mechanism involves the formation of an alkyne-cobalt complex, followed by coordination of the alkene and insertion of carbon monoxide to form the cyclopentenone ring.[7]

Comparison of Synthetic Methods

Method Advantages Disadvantages Typical Yields
Robinson Annulation Well-established, high yields, readily available starting materials.[2]Can be prone to side reactions, such as polymerization of the Michael acceptor.[8]60-90%
Nazarov Cyclization Provides access to a variety of substituted enones, can be rendered asymmetric.[9]Often requires stoichiometric amounts of acid catalysts, regioselectivity can be an issue.[10]50-80%
Pauson-Khand Reaction High atom economy, convergent synthesis.[11]Requires handling of toxic carbon monoxide and transition metal catalysts.[7]40-75%

Part 2: A Comparative Guide to Analytical Techniques for Product Confirmation

Once the synthesis is complete, a battery of analytical techniques should be employed to confirm the identity and purity of the cyclohexenone product. This section provides a comparative overview of the most effective methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of organic molecules. For 2-cyclohexen-1-one, NMR provides a detailed map of the carbon and hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-cyclohexen-1-one is characterized by distinct signals for the vinylic protons, the allylic protons, and the protons on the remaining saturated carbons of the ring.[12][13] The vinylic protons typically appear as multiplets in the downfield region (around 6.0-7.0 ppm) due to the deshielding effect of the double bond and the carbonyl group. The allylic protons are found further upfield (around 2.3-2.5 ppm), and the remaining methylene protons are observed at even higher field (around 2.0 ppm).[12]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon appearing at a characteristic downfield chemical shift (around 200 ppm). The olefinic carbons are typically found in the 130-150 ppm range, while the saturated carbons of the ring resonate at higher field.

G cluster_nmr NMR Analysis Workflow Sample_Prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3) Acquire_1H Acquire ¹H NMR Spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Sample_Prep->Acquire_13C Analyze_Shifts Analyze Chemical Shifts and Coupling Constants Acquire_1H->Analyze_Shifts Acquire_13C->Analyze_Shifts Structure_Confirm Confirm Connectivity and Stereochemistry Analyze_Shifts->Structure_Confirm

Caption: Workflow for NMR-based product identity confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. In the case of cyclohexenone, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch. For α,β-unsaturated ketones like cyclohexenone, this peak is typically observed in the range of 1665-1685 cm⁻¹.[14] The C=C double bond stretch appears as a weaker band around 1600-1650 cm⁻¹.[15] The presence of these two characteristic peaks is a strong indication of the successful formation of the α,β-unsaturated ketone moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of the product and its fragmentation pattern, which can be used to confirm the structure. For 2-cyclohexen-1-one, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (96.13 g/mol ). The fragmentation pattern can also be diagnostic, with characteristic losses of CO and other small fragments.

Thin-Layer Chromatography (TLC): A Versatile Tool for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an invaluable technique for monitoring the progress of a reaction and assessing the purity of the final product. By comparing the retention factor (Rf) of the product to that of the starting materials, one can quickly determine if the reaction has gone to completion.

Visualization Techniques: Since cyclohexenone is a colorless compound, a visualization agent is required to see the spots on the TLC plate.

  • UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light (like the conjugated system in cyclohexenone) will appear as dark spots under a UV lamp.

  • Potassium Permanganate (KMnO₄) Stain: This stain is a good general-purpose visualizing agent that reacts with the double bond in cyclohexenone to produce a yellow-brown spot on a purple background.

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones, forming a yellow, orange, or red spot upon reaction with the carbonyl group of cyclohexenone.[16][17]

G cluster_tlc TLC Analysis Workflow Spot_Plate Spot Starting Material, Co-spot, and Reaction Mixture on TLC Plate Develop_Plate Develop Plate in an Appropriate Solvent System Spot_Plate->Develop_Plate Dry_Plate Dry the Plate Develop_Plate->Dry_Plate Visualize Visualize Spots (UV, KMnO₄, or DNPH) Dry_Plate->Visualize Analyze_Rf Analyze Rf Values to Determine Reaction Progress and Purity Visualize->Analyze_Rf

Caption: Workflow for TLC-based reaction monitoring and purity assessment.

Part 3: Detailed Experimental Protocols

To ensure the practical applicability of this guide, detailed step-by-step protocols for key experiments are provided below.

Synthesis of 2-Cyclohexen-1-one via Robinson Annulation

This protocol is a representative example of a Robinson annulation reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in ethanol.

  • Addition of Reactants: To this solution, add an equimolar amount of a suitable ketone (e.g., cyclohexanone) and an α,β-unsaturated ketone (e.g., methyl vinyl ketone).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture, neutralize it with a dilute acid, and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

¹H NMR Spectroscopy of 2-Cyclohexen-1-one
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the cyclohexenone structure.

TLC Analysis with 2,4-Dinitrophenylhydrazine (DNPH) Stain
  • Prepare DNPH Staining Solution: Dissolve 2,4-dinitrophenylhydrazine in a mixture of ethanol and concentrated sulfuric acid.[17]

  • Develop TLC Plate: Spot the starting materials and the reaction mixture on a silica gel TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize: After developing and drying the plate, dip it into the DNPH staining solution. Aldehydes and ketones will appear as yellow to red spots.

Preparation of a 2,4-Dinitrophenylhydrazone Derivative

The formation of a solid derivative with a sharp melting point provides definitive proof of the carbonyl group's presence.[18][19]

  • Reaction: Dissolve a small amount of the purified cyclohexenone in ethanol and add a solution of 2,4-dinitrophenylhydrazine in ethanol and sulfuric acid.[18][20]

  • Isolation: A yellow to orange precipitate of the 2,4-dinitrophenylhydrazone derivative should form.[19]

  • Purification: Collect the solid by filtration, wash it with cold ethanol, and recrystallize it from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Characterization: Dry the purified crystals and determine their melting point. Compare the observed melting point with the literature value for the 2,4-dinitrophenylhydrazone of 2-cyclohexen-1-one.

Conclusion

The successful synthesis and characterization of cyclohexenone rely on a judicious selection of both the synthetic route and the analytical methods for product verification. The Robinson annulation remains a robust and high-yielding method for its preparation. A combination of spectroscopic techniques, particularly NMR, provides the most comprehensive structural information, while chromatographic methods like TLC are indispensable for monitoring reaction progress and assessing purity. By employing the multi-faceted approach outlined in this guide, researchers can confidently confirm the identity and quality of their synthesized cyclohexenone, ensuring the integrity of their subsequent research and development endeavors.

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  • Zoghbi, S. (2024, December 21). 2,4- Dinitrophenyl Hydrazone Derivative for an Aldehyde/Ketone (Prepared by Stephanie Zoghbi) [Video]. YouTube. [Link]

  • epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. [Video]. YouTube. [Link]

  • J&K Scientific LLC. (2021, March 23). Pauson-Khand Reaction. [Link]

  • jOeCHEM. (2019, February 9). Shortcut Strategy for Predicting Robinson Annulation Products [Video]. YouTube. [Link]

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A Comparative Guide to the Reaction Kinetics of OH Radicals with Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the experimental methodologies and kinetic data for the gas-phase reactions of hydroxyl (OH) radicals with unsaturated ketones. For researchers in atmospheric chemistry, combustion science, and toxicology, understanding these reaction rates is critical for modeling the transformation and fate of these important volatile organic compounds (VOCs). This document moves beyond a simple data summary to explain the causality behind experimental design and provides actionable protocols for laboratory investigation.

Significance and Reaction Pathways

Unsaturated ketones are emitted into the atmosphere from both biogenic and anthropogenic sources. Their subsequent oxidation, primarily initiated by the OH radical, plays a crucial role in tropospheric chemistry, contributing to the formation of ozone and secondary organic aerosols (SOA).

The reaction between an OH radical and an unsaturated ketone can proceed via two primary pathways:

  • Electrophilic Addition: The OH radical adds across the carbon-carbon double bond (C=C). This is the dominant pathway under atmospheric conditions (near room temperature and pressure)[1][2][3]. The addition creates a chemically activated hydroxyalkyl radical intermediate.

  • Hydrogen Abstraction: The OH radical abstracts a hydrogen atom from an alkyl group. This pathway has a higher activation energy and becomes more competitive with the addition pathway at elevated temperatures[1].

The overall reactivity and the branching ratio between these pathways are highly dependent on the molecular structure of the ketone, including the degree and position of alkyl substitution on the C=C bond.

Reaction_Pathways cluster_reactants Reactants cluster_products Primary Mechanisms cluster_intermediates Intermediates R1 Unsaturated Ketone (R-C(O)-C=C-R) R2 •OH P1 OH Addition (Dominant at T_atm) R2->P1 Electrophilic Addition P2 H-Abstraction (Favored at high T) R2->P2 H-Abstraction I1 Hydroxyalkyl Radical P1->I1 Forms I2 Ketone Radical + H₂O P2->I2 Forms

Caption: General reaction mechanisms for OH radical interaction with unsaturated ketones.

Experimental Methodologies for Kinetic Analysis

The rate coefficients (kOH) for these reactions are determined using two primary experimental strategies: absolute rate techniques and relative rate techniques. The choice between them depends on the available instrumentation and the specific experimental goals.

Absolute Rate Technique: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

This is a direct measurement technique that quantifies the decay of OH radicals in the presence of an excess of the unsaturated ketone. Its key advantage is the direct determination of the rate coefficient without reliance on secondary reference standards.

Causality and Principle: The experiment is designed to operate under pseudo-first-order conditions. By maintaining a large excess of the unsaturated ketone concentration [Ketone] relative to the initial OH concentration [OH]₀, the ketone concentration remains effectively constant over the course of the reaction. The decay of OH radicals then follows a simple exponential function, where the observed decay rate is linearly proportional to the ketone concentration.

Workflow:

  • OH Radical Generation: A pulse from an excimer laser (e.g., KrF at 248 nm) photolyzes a precursor molecule, typically hydrogen peroxide (H₂O₂), to generate OH radicals[4].

  • Reaction: The generated OH radicals react with the target unsaturated ketone within a temperature- and pressure-controlled reaction cell.

  • OH Radical Detection: A second, tunable dye laser is fired at a variable time delay after the photolysis laser. This "probe" laser excites the OH radicals to a higher electronic state (A²Σ⁺ ← X²Π)[4].

  • Fluorescence Measurement: The subsequent fluorescence emitted as the excited OH radicals relax is detected by a photomultiplier tube (PMT). The intensity of this fluorescence is directly proportional to the OH concentration at that specific time delay.

  • Kinetic Trace: By systematically varying the delay between the photolysis and probe lasers, a time-resolved decay profile of the OH concentration is constructed.

  • Rate Coefficient Determination: The pseudo-first-order rate, k', is determined from the exponential decay. This process is repeated for several different concentrations of the unsaturated ketone. Plotting k' versus [Ketone] yields a straight line with a slope equal to the bimolecular rate coefficient, kOH.

PLP-LIF_Workflow cluster_setup Experimental Setup cluster_process Measurement Process Photolysis Excimer Laser (248 nm) Cell Reaction Cell (Ketone + H₂O₂) Photolysis->Cell Pulse 1 Probe Dye Laser (282 nm) Probe->Cell Pulse 2 (Δt delay) PMT PMT Detector Cell->PMT Fluorescence Plot 4. Plot Fluorescence Intensity vs. Time PMT->Plot Generate 1. Generate •OH via Photolysis of H₂O₂ React 2. •OH reacts with excess Ketone Generate->React Detect 3. Probe •OH at varying Δt via LIF React->Detect Detect->Plot Analyze 5. Determine k' from exponential decay Plot->Analyze Final 6. Plot k' vs. [Ketone] Slope = k_OH Analyze->Final

Caption: Workflow for the Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) technique.

Relative Rate Technique: Smog Chamber Studies

This widely-used indirect method involves comparing the rate of disappearance of the target unsaturated ketone with that of a reference compound whose OH reaction rate coefficient is well-established.

Causality and Principle: When the target ketone and a reference compound are present in a mixture, they compete for the same OH radicals. The ratio of their decay rates is directly proportional to the ratio of their respective rate coefficients. By monitoring the concentrations of both compounds over time, the unknown rate coefficient can be calculated. This method's trustworthiness stems from its reliance on well-characterized reference reactions and the cancellation of the absolute OH concentration from the kinetic expression.

Assuming that reaction with OH is the only significant loss process for both the ketone and the reference compound, the following relationship holds[3]:

ln([Ketone]₀ / [Ketone]ₜ) = (k_Ketone / k_Ref) * ln([Ref]₀ / [Ref]ₜ)

A plot of ln([Ketone]₀ / [Ketone]ₜ) versus ln([Ref]₀ / [Ref]ₜ) should yield a straight line passing through the origin with a slope of k_Ketone / k_Ref.

Detailed Experimental Protocol (Smog Chamber):

  • Chamber Preparation:

    • The reaction chamber (e.g., a 1080 L quartz-glass vessel) is evacuated to <10⁻³ mbar and flushed repeatedly with high-purity synthetic air to ensure cleanliness[3].

    • The chamber is then filled with synthetic air to near atmospheric pressure (e.g., 990 mbar).

  • Reactant Injection:

    • Known quantities of the target unsaturated ketone and a reference compound (e.g., isoprene or propene) are injected into the chamber. Their concentrations are typically in the parts-per-million (ppm) range[3].

    • An OH radical precursor, commonly methyl nitrite (CH₃ONO), is introduced, along with nitric oxide (NO) to suppress ozone formation[3].

    • The mixture is allowed to homogenize for >30 minutes, aided by internal mixing fans.

  • Initial Concentration Measurement (t=0):

    • The initial concentrations of the ketone and reference compound are measured using an in-situ analytical instrument, typically a Fourier Transform Infrared (FTIR) spectrometer with a long-path optical system[3]. Several spectra are recorded in the dark to check for any non-photochemical "wall loss" of the reactants.

  • Reaction Initiation:

    • The reaction is initiated by irradiating the chamber with UV lamps (e.g., superactinic fluorescent lamps, λ ≈ 300-460 nm). This photolyzes the methyl nitrite to produce OH radicals[3]:

      • CH₃ONO + hν → CH₃O• + NO

      • CH₃O• + O₂ → HCHO + HO₂•

      • HO₂• + NO → •OH + NO₂

  • Concentration Monitoring:

    • FTIR spectra are recorded at regular intervals (e.g., every 5-10 minutes) throughout the irradiation period to monitor the decay of the ketone and the reference compound.

  • Data Analysis:

    • The concentration data for the ketone and reference compound are extracted from the FTIR spectra using their known absorption cross-sections.

    • The data are plotted according to the relative rate equation described above.

    • A linear regression is performed on the plotted data. The slope of this line represents the ratio kKetone / kRef.

    • The rate coefficient for the unsaturated ketone (kKetone) is calculated by multiplying the slope by the known literature value for the reference compound's rate coefficient (kRef).

Comparative Kinetic Data

The rate of reaction is highly influenced by the structure of the unsaturated ketone. Specifically, alkyl substitution on the C=C double bond generally increases the reaction rate. This is because alkyl groups are electron-donating, which increases the electron density of the double bond, making it more susceptible to electrophilic attack by the OH radical[1][2].

The table below summarizes experimentally determined room-temperature rate coefficients for the reaction of OH radicals with several common unsaturated ketones.

Unsaturated KetoneStructurekOH (298 K) x 10-11 cm3 molecule-1 s-1Experimental MethodReference
Methyl Vinyl Ketone (MVK)CH₂(CH)C(O)CH₃2.1 - 2.4Smog Chamber / PLP[5]
Ethyl Vinyl Ketone (EVK)CH₂(CH)C(O)CH₂CH₃> 1.0Not Specified[1][2]
3-Penten-2-oneCH₃CH(CH)C(O)CH₃> 1.0Not Specified[1][2]
4-Methyl-3-penten-2-one(CH₃)₂C(CH)C(O)CH₃8.1 ± 1.3Smog Chamber (RR)[3]
3-Methyl-3-penten-2-oneCH₃CH=C(CH₃)C(O)CH₃6.5 ± 1.2Smog Chamber (RR)[3]
2-Cyclopenten-1-oneC₅H₆O1.2 ± 0.1PLP-LIF[2]
2-Methyl-2-cyclopenten-1-oneC₆H₈O1.7 ± 0.2PLP-LIF[2]

Key Observations:

  • High Reactivity: Unsaturated ketones are generally very reactive towards OH radicals, with rate coefficients on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, significantly faster than the rates for corresponding saturated ketones (e.g., acetone's kOH is ~2.0 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹)[1]. This confirms that OH addition to the C=C bond is the dominant, fast reaction channel[2].

  • Effect of Substitution: The data for 4-methyl-3-penten-2-one and 3-methyl-3-penten-2-one show that increased alkyl substitution on the double bond carbons leads to a higher rate coefficient. 4-methyl-3-penten-2-one, with two methyl groups on one of the sp² carbons, is approximately 25% more reactive than 3-methyl-3-penten-2-one[3]. Similarly, 2-methyl-2-cyclopenten-1-one is more reactive than the unsubstituted 2-cyclopenten-1-one[2].

Conclusion

The kinetic analysis of OH radical reactions with unsaturated ketones is a well-established field utilizing both direct (absolute rate) and indirect (relative rate) experimental techniques. The PLP-LIF method offers direct measurement of the rate coefficient, while smog chamber-based relative rate studies provide a robust alternative that is well-suited for studying complex atmospheric reaction mixtures.

The collected data consistently show that these reactions are rapid, with the primary mechanism being electrophilic addition of the OH radical to the C=C double bond. The reaction rate is systematically enhanced by alkyl substitution on the double bond, a key structure-activity relationship that aids in predicting the atmospheric lifetimes of a wide range of unsaturated VOCs. The protocols and data presented in this guide provide a validated framework for researchers investigating the atmospheric chemistry of these compounds.

References

  • Title: Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives - PMC Source: National Institutes of Health URL
  • Title: Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives Source: ACS Publications URL
  • Title: Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: Rate coefficients for the reactions of OH radicals with C 3 –C 11 alkanes determined by the relative-rate technique Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: Quantum mechanical study on the oxidation of ethyl vinyl ketone initiated by an OH radical Source: National Institutes of Health URL: [Link]

  • Title: Review of Smog Chamber Experiments for Secondary Organic Aerosol Formation Source: MDPI URL: [Link]

  • Title: Investigation of the oxidation of methyl vinyl ketone (MVK) by OH radicals in the atmospheric simulation chamber SAPHIR Source: Atmospheric Chemistry and Physics URL: [Link]

  • Title: Rate coefficients of OH with MVK determined in this study and reported... Source: ResearchGate URL: [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4,4-Dipropylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful scientific inquiry. For a molecule like 4,4-Dipropylcyclohex-2-en-1-one, an α,β-unsaturated ketone with potential applications in organic synthesis and as a building block for more complex molecules, ensuring its purity is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this synthesized ketone, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for chemical integrity.

The Criticality of Purity in Synthesized Intermediates

The presence of impurities, even in trace amounts, can have profound and often detrimental effects on subsequent reactions and biological assays. Unidentified byproducts, residual starting materials, or solvents can lead to:

  • Erroneous biological activity data: Impurities may exhibit their own biological effects, leading to false positives or negatives in screening assays.

  • Reduced reaction yields: Contaminants can interfere with catalysts, poison reagents, or lead to the formation of unwanted side-products in multi-step syntheses.

  • Inconsistent results: The variability of impurity profiles between batches can lead to a lack of reproducibility, a cornerstone of the scientific method.

Therefore, a robust and multi-faceted approach to purity determination is not just good practice; it is a scientific necessity.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment depends on a multitude of factors, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare four powerful techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV) Quantitative Nuclear Magnetic Resonance (qNMR) Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Primary Application Identification and quantification of volatile and semi-volatile impurities.Quantification of the main component and non-volatile impurities.Absolute quantification of the main component and NMR-active impurities.Functional group identification and qualitative purity assessment.
Strengths High sensitivity and specificity for impurity identification.Wide applicability, robust quantification.Primary analytical method, no need for a specific reference standard of the analyte.Fast, non-destructive, provides structural information.
Limitations Not suitable for non-volatile or thermally labile compounds.Requires a chromophore for UV detection.[1]Lower sensitivity than chromatographic methods.Limited quantitative capability for complex mixtures.
Typical LOD/LOQ Low ng/mL to pg/mL range.[2]Low to mid ng/mL range.[3]~0.1-1% for impurities.Not typically used for trace impurity quantification.
Linearity Range Typically 2-3 orders of magnitude.3-4 orders of magnitude is common.[4]Excellent linearity over a wide range.Generally not used for establishing wide linear ranges for purity.
Precision (%RSD) <5%<2%<1%[5][6]Not applicable for precise quantification of impurities.
Accuracy (% Recovery) 90-110%98-102%99-101%[7]Not applicable for accurate quantification of impurities.

Experimental Protocols and Methodologies

A self-validating system of protocols is crucial for ensuring the trustworthiness of purity assessment. The following sections provide detailed, step-by-step methodologies for each technique, grounded in established analytical principles.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized this compound, such as residual solvents or byproducts from the synthesis.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized Product Dilution Dilute in Volatile Solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration LibrarySearch NIST Library Search for Impurity ID Integration->LibrarySearch Quantification Quantify Impurities (Area % or with Standards) LibrarySearch->Quantification

Caption: Workflow for GC-MS Purity Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Mass Spectrometer: Agilent 5973 inert or equivalent.[8]

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with the NIST library.

    • Calculate the purity based on the relative peak areas (Area % method). For higher accuracy, quantification can be performed using an internal or external standard.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for determining the purity of the main component and quantifying non-volatile impurities. The α,β-unsaturated ketone moiety in this compound provides a chromophore suitable for UV detection.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Synthesized Product Dissolution Dissolve in Mobile Phase (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject onto HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration PurityCalc Calculate Purity (Area % Method) Integration->PurityCalc

Caption: Workflow for HPLC-UV Purity Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized product and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is often a good starting point. For example, a gradient from 50% to 90% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: Monitor at a wavelength where the α,β-unsaturated ketone has significant absorbance, typically around 220-240 nm.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percentage method: Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[6] The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei, providing a highly accurate purity assessment.[5]

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weighing Accurately Weigh Sample and Internal Standard Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire 1H NMR Spectrum (Quantitative Parameters) Transfer->Acquisition Integration Integrate Analyte and Standard Peaks Acquisition->Integration Calculation Calculate Purity using the qNMR Equation Integration->Calculation

Caption: Workflow for qNMR Purity Analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a vial.[10]

    • Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The amount of the internal standard should be chosen to give a similar integrated signal intensity to the analyte.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure quantitative acquisition parameters are used, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest and a calibrated 90° pulse.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std * 100

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the qualitative assessment of purity by identifying the presence of characteristic functional groups. For this compound, the key absorbances are the C=O stretch of the ketone and the C=C stretch of the alkene. The presence of unexpected peaks can indicate impurities.

Experimental Workflow:

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Synthesized Product (Neat Liquid) ATR Place a drop on ATR Crystal Sample->ATR Acquisition Acquire Spectrum ATR->Acquisition Spectrum Obtain IR Spectrum Acquisition->Spectrum PeakID Identify Characteristic Functional Group Peaks Spectrum->PeakID Comparison Compare with Reference Spectrum or Expected Peaks PeakID->Comparison

Caption: Workflow for FTIR Purity Analysis.

Step-by-Step Protocol:

  • Sample Preparation: For a liquid sample like this compound, the easiest method is to place a small drop of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation:

    • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a Universal ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Spectral Interpretation:

    • Look for the characteristic C=O stretching frequency for an α,β-unsaturated ketone, which is typically in the range of 1685-1665 cm⁻¹.[11]

    • Identify the C=C stretching frequency around 1640-1620 cm⁻¹.

    • Look for the absence of peaks that would indicate common impurities, such as a broad O-H stretch around 3300 cm⁻¹ (from alcohol or water) or other unexpected carbonyl peaks.

Validation of Analytical Methods: Ensuring Trustworthiness

To ensure the reliability of the purity data, the chosen analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Multi-Pronged Approach to Purity

Assessing the purity of a synthesized compound like this compound is not a one-size-fits-all endeavor. A comprehensive and trustworthy purity profile is best achieved through the orthogonal application of multiple analytical techniques. For routine analysis, HPLC-UV provides a robust and reliable method for quantifying the main component. GC-MS is indispensable for identifying and quantifying volatile impurities that may be missed by HPLC. For the highest level of accuracy and as a primary method for establishing the purity of a reference standard, qNMR is the gold standard. Finally, FTIR serves as a rapid, qualitative check for the presence of the correct functional groups and the absence of major impurities.

By understanding the principles, strengths, and limitations of each technique and by implementing validated, self-consistent protocols, researchers can ensure the chemical integrity of their synthesized molecules, thereby building a solid foundation for their scientific discoveries and drug development efforts.

References

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  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2023).
  • Vlase, L., et al. (2011). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR DETERMINATION OF SYNTHETIC FOOD COLORANTS. Revue Roumaine de Chimie, 56(7), 719-725.
  • Patel, K., & Patel, M. (2023). Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance. Interwoven: An Interdisciplinary Journal of Navrachana University, 6(1), 56-66.
  • How to distinguish diastereomers of unsaturated ketones by NMR? (2015). Chemistry Stack Exchange.
  • GC–MS analysis, pharmacokinetic properties, molecular docking and dynamics simulation of bioactives from Curcumis maderaspatanus to target oral cancer. (2024).
  • (PDF) Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. (n.d.).
  • Quantitative NMR Spectroscopy.docx. (2017). University of California, Irvine.
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  • Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (2022). MDPI.
  • Application of FTIR Spectroscopy for Quantitative Analysis of Blood Serum: A Preliminary Study. (2021). MDPI.
  • INNOVATIVE SOLUTIONS IN MEDICINE TECHNOLOGY TRANSFER. (n.d.).
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
  • Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. (2021).
  • Development and validation of an HPLC-UV method for determination of synthetic food colorants. (n.d.).
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Safety Operating Guide

A Guide to the Safe Disposal of 4,4-Dipropylcyclohex-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Properties and Assumed Hazards

4,4-Dipropylcyclohex-2-en-1-one is an organic compound that, based on its structure, is expected to share properties with other substituted cyclohexenones. A comprehensive understanding of its physical and chemical characteristics is the foundation for safe handling and disposal.

Physicochemical Properties

The following table summarizes the known or estimated properties of this compound and related compounds. This data is critical for assessing risks such as flammability and potential for environmental persistence.

PropertyThis compound4,4-Dipropylcyclohexan-1-one4,4-Dimethyl-2-cyclohexen-1-one
CAS Number 60729-41-1[1]123018-62-2[2][3]1073-13-8[4]
Molecular Formula C₁₂H₂₀OC₁₂H₂₂O[2]C₈H₁₂O[4]
Molecular Weight 180.29 g/mol 182.30 g/mol [2]124.18 g/mol [4]
Appearance Clear colorless to pale yellow oil[1]Not specifiedNot specified
Boiling Point 60-61°C at 0.5 mm Hg[1]246.5°C at 760 mmHg[2]72-73.5°C at 20 mmHg
Density Not specified~0.87 g/cm³[2]0.944 g/mL at 25°C
Flash Point Not specified95.6°C[2]64.44°C[4]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]Not specifiedSoluble in water (1651 mg/L at 25°C, est.)[4]

Note: The data for 4,4-Dipropylcyclohexan-1-one and 4,4-Dimethyl-2-cyclohexen-1-one are provided for comparison to infer the likely properties of the topic compound.

Assumed Health and Environmental Hazards

Given the lack of specific toxicological data, a cautious approach is warranted. Structurally similar compounds, such as other cyclohexenone derivatives, can cause skin and eye irritation, and may cause respiratory irritation[5]. The primary hazards are assumed to be:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

  • Flammability: While the flashpoint is unknown, similar ketones are flammable liquids[6][7].

  • Environmental Toxicity: The environmental fate is unknown, but it is prudent to assume that the compound may be harmful to aquatic life and should not be released into the environment[8][9].

Operational Plan: Safe Handling and Personal Protective Equipment (PPE)

Prior to any handling or disposal procedures, a clear operational plan must be in place, with a strong emphasis on personal protection.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating aerosols or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Disposal Plan: A Step-by-Step Procedural Guide

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Waste Characterization and Segregation

The first step in proper disposal is to characterize the waste. This compound waste should be classified as a non-halogenated organic solvent waste. It is crucial to segregate this waste from other waste streams, particularly:

  • Halogenated solvents

  • Strong acids and bases

  • Oxidizing agents[5]

Containerization

Proper containerization is critical to prevent leaks and ensure safe transport.

  • Select a Compatible Container: Use a clean, dry, and chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap[10][11].

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date the waste was first added to the container

    • Any known hazard pictograms (e.g., flammable, irritant)

  • Filling the Container:

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

    • Keep the container closed at all times, except when adding waste.

Storage of Waste

Store the waste container in a designated satellite accumulation area that is:

  • Well-ventilated

  • Away from sources of ignition, such as heat, sparks, or open flames[6][7]

  • Secondary containment is highly recommended to contain any potential leaks.

Disposal Procedure
  • Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Provide them with a complete and accurate description of the waste.

  • Handover to Authorized Personnel: The waste must be collected by a licensed hazardous waste disposal company. Do not attempt to transport or dispose of the waste yourself.

  • Documentation: Maintain a record of the waste generated and its disposal, in accordance with your institution's policies and regulatory requirements.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Control Ignition Sources: If the material is flammable, eliminate all sources of ignition.

  • Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth[12]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Non-halogenated organic solvent fume_hood->characterize segregate Segregate from Incompatible Wastes characterize->segregate containerize Containerize in a Labeled, Compatible, and Sealed Container segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Waste Collected by Licensed Disposal Company contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

  • PubChem. 4-(2-Propenyl)-2-cyclohexen-1-one.[Link]

  • National Center for Biotechnology Information. Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters.[Link]

  • Carl ROTH. Safety Data Sheet: Cyclohexanone.[Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Electronic Code of Federal Regulations. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.[Link]

  • Chemical Suppliers. SAFETY DATA SHEET CYCLOHEXANONE LRG.[Link]

  • U.S. Environmental Protection Agency. Robust Summaries & Test Plan: 4-Vinylcyclohexene.[Link]

  • Environmental Health & Safety (EHS), The University of Texas at Austin. Chemical Waste.[Link]

  • Tuftonboro NH. Toxicology and Environmental Fate of 2,4-D.[Link]

  • Chemius. Cyclohexanone.[Link]

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  • Juniper Publishers. A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.[Link]

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  • U.S. Government Publishing Office. List of Hazardous Substances and Reportable Quantities.[Link]

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Navigating the Safe Handling of 4,4-Dipropylcyclohex-2-en-1-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible use of any chemical reagent is foundational to successful research and development. This guide provides essential, immediate safety and logistical information for the handling of 4,4-Dipropylcyclohex-2-en-1-one, a cyclic ketone with potential applications in organic synthesis. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also instills a deep understanding of the "why" behind each safety measure, ensuring a culture of proactive safety in your laboratory.

Understanding the Hazard Profile: A Synthesis of Analog Data

  • Skin and Eye Irritation: Similar to other cyclic ketones, this compound is expected to cause skin irritation and serious eye irritation upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory irritation.[1]

  • Flammability: Many organic ketones are flammable liquids and vapors.[2] It is prudent to treat this compound as flammable and keep it away from heat, sparks, and open flames.[2]

  • Volatility and Inhalation Hazard: As a volatile organic compound (VOC), there is a risk of inhalation exposure, which can lead to symptoms like headache, dizziness, and nausea with high vapor concentrations.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatRecommended if not in a fume hood
Solution Preparation & Reactions Chemical splash gogglesNitrile or neoprene glovesChemical-resistant apron over a laboratory coatMandatory: Use within a certified chemical fume hood
Purification (e.g., Chromatography) Chemical splash goggles or face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatMandatory: Use within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor cartridges[4]
Causality Behind PPE Choices:
  • Eye Protection: The choice between safety glasses and goggles is dictated by the splash potential. Goggles provide a seal around the eyes, offering superior protection during liquid transfers.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic solvents and ketones. Always check the manufacturer's glove compatibility data for specific chemicals when available.

  • Respiratory Protection: The use of a chemical fume hood is the primary engineering control to minimize inhalation exposure. For situations with a higher risk of vapor release, such as a spill, an air-purifying respirator with organic vapor cartridges is essential to prevent inhalation of harmful VOCs.[4][5]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_reaction Reaction & Workup cluster_purification Purification cluster_disposal Waste Disposal prep_start Don Appropriate PPE fume_hood Work in a Certified Chemical Fume Hood prep_start->fume_hood weigh Weigh Solid or Aliquot Liquid fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere (if required) dissolve->reaction quench Quench Reaction Carefully reaction->quench extract Perform Extraction quench->extract concentrate Concentrate Under Reduced Pressure extract->concentrate chromatography Purify by Chromatography (if necessary) concentrate->chromatography segregate Segregate Halogenated and Non-Halogenated Waste chromatography->segregate label_waste Label Waste Container Clearly segregate->label_waste dispose Dispose via Certified Hazardous Waste Vendor label_waste->dispose cluster_exposure Personnel Exposure cluster_spill Spill Containment spill Spill or Exposure Occurs skin_contact Skin Contact: Remove contaminated clothing. Wash with soap and water for 15 min. spill->skin_contact If on skin eye_contact Eye Contact: Rinse with eyewash for 15 min. Seek immediate medical attention. spill->eye_contact If in eyes inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. spill->inhalation If inhaled small_spill Small Spill: Absorb with inert material (e.g., vermiculite). Place in a sealed container for disposal. spill->small_spill If small spill large_spill Large Spill: Evacuate the area. Contact EH&S immediately. spill->large_spill If large spill

Caption: Immediate actions to take in the event of an exposure or spill.

In the case of any exposure, it is crucial to remove the affected individual from the source of contamination and seek medical attention. [6]For skin contact, immediately wash the affected area with soap and plenty of water. [6]For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical help. If inhaled, move the person to fresh air. [6]

Disposal Plan: Environmental Responsibility

Chemical waste from handling this compound must be treated as hazardous waste. [7][8] Key Disposal Principles:

  • Segregation: Do not mix ketone-containing waste with other waste streams, especially incompatible materials like strong oxidizing agents. [1][9]Non-halogenated organic wastes, which include ketones, should be collected separately. [9]* Labeling: All waste containers must be clearly labeled with their contents.

  • Containment: Use appropriate, sealed containers for waste collection to prevent the release of vapors. [10]* Professional Disposal: Arrange for the disposal of chemical waste through your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company. [10]Never pour chemical waste down the drain. [3][9] By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents throughout their lifecycle.

References

  • Maratek. (2025). How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? Retrieved from [Link]

  • Fabbricatore, M., & Wozny, G. (2006). Process for the preparation of cyclic ketones. Google Patents.
  • Fent, K. W., et al. (2018). Volatile Organic Compounds Off-gassing from Firefighters' Personal Protective Equipment Ensembles after Use. Environmental Science & Technology, 52(15), 8827-8837. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Formation of Cyclic Ketones by Intramolecular Acylation. Retrieved from [Link]

  • Diversitech. (2023). How to Keep Workers Safe from VOCs. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • International Enviroguard. (2023). VOC Safety for Industrial Workers. Retrieved from [Link]

  • jOeCHEM. (2021, August 24). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • OHSE. (2026). Respiratory Protection and VOC Exposure: A Critical Safety Guide. Retrieved from [Link]

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]

  • Leah4sci. (2023, April 5). Cyclization of Carbohydrates and Anomers. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.